Tetraisopropyl methylenediphosphonate
Beschreibung
Eigenschaften
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQUKVFOLFLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044847 | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-95-3 | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1660-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropyl methylenebisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYL METHYLENEDIPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46Y5V9U61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Double Arbuzov: Precision Synthesis of Tetraisopropyl Methylenediphosphonate
Executive Summary
This technical guide details the synthesis of Tetraisopropyl methylenediphosphonate ([(iPrO)₂P(O)]₂CH₂), a critical organophosphorus building block used in the preparation of Horner-Wadsworth-Emmons reagents and bone resorption inhibitors (bisphosphonates). The protocol relies on a double Michaelis-Arbuzov rearrangement , a sequence that demands precise thermal control and stoichiometric management to prevent mono-substitution and ensure high purity.
Unlike standard Arbuzov reactions, this synthesis requires the sequential displacement of two halogen atoms from a methylene halide core. This guide prioritizes the use of Diiodomethane over dibromomethane due to the weaker C-I bond energy (218 kJ/mol vs. 285 kJ/mol for C-Br), which significantly accelerates the rate-determining step and reduces thermal degradation byproducts.
Part 1: Mechanistic Architecture
The synthesis proceeds via a stepwise nucleophilic substitution pathway. The reaction is driven thermodynamically by the formation of the strong phosphoryl (P=O) bond (approx. 544 kJ/mol).
The Reaction Cascade
-
Activation (Step 1): The lone pair on the phosphorus of triisopropyl phosphite attacks the electrophilic carbon of diiodomethane.
-
Transition (Intermediate): A phosphonium salt intermediate forms.
-
Elimination: Iodide attacks the isopropyl group, expelling isopropyl iodide and yielding the mono-phosphonate.
-
Re-Activation (Step 2): The mono-phosphonate acts as the electrophile for a second equivalent of phosphite. High temperatures are required here as the electron-withdrawing phosphonyl group reduces the nucleophilicity of the remaining halide, making the second displacement kinetically more difficult.
Visualization: The Double Arbuzov Pathway
The following diagram illustrates the stepwise transformation and the recycling of the halide anion.
Caption: Stepwise Michaelis-Arbuzov mechanism showing the critical intermediate states and byproduct elimination.
Part 2: Strategic Reagent Selection
| Component | Role | Selection Logic |
| Triisopropyl Phosphite | Nucleophile | Chosen over triethyl phosphite to yield the isopropyl ester directly. The bulky isopropyl groups also stabilize the final product against hydrolysis. |
| Diiodomethane | Electrophile | Critical Choice: The iodide leaving group is superior to bromide or chloride. Using CH₂Br₂ requires significantly higher temperatures (>180°C) and longer reaction times, increasing the risk of phosphonate decomposition. |
| Isopropyl Iodide | Byproduct | Volatile alkyl halide (bp ~89°C). Its continuous removal shifts the equilibrium forward (Le Chatelier's principle). |
Part 3: Experimental Protocol
Safety Directives
-
Alkyl Halide Toxicity: Diiodomethane and Isopropyl Iodide are alkylating agents. Use a fume hood and butyl rubber gloves.
-
Thermal Runaway: The reaction is exothermic. Do not add all diiodomethane at once if working on a scale >50g.
-
Pressure: Ensure the distillation path is open; isopropyl iodide generation can pressurize a closed system rapidly.
Materials
-
Triisopropyl phosphite (4.5 molar equivalents relative to diiodomethane).
-
Apparatus: 3-neck round bottom flask, thermometer, Vigreux column, distillation head, condenser, receiving flask.
Step-by-Step Methodology
-
Setup: Equip the 3-neck flask with a magnetic stir bar, an internal thermometer, and a distillation setup (Vigreux column + condenser).
-
Charging: Add Triisopropyl phosphite (excess) to the flask. Heat the oil bath to 130°C .
-
Addition: Add Diiodomethane dropwise over 30 minutes. Note: An exotherm will occur. Monitor internal temperature.
-
First Displacement: Once addition is complete, the solution will darken (iodine liberation traces). Isopropyl iodide (byproduct) will begin to reflux or distill over (bp ~89°C).
-
Thermal Ramp (The Critical Step): Increase the oil bath temperature to 170°C - 180°C . The internal temperature must exceed 150°C to drive the second Arbuzov displacement.
-
Insight: The mono-phosphonate formed in step 1 is less reactive. High heat is non-negotiable for the second substitution.
-
-
Equilibrium Shift: Continuously distill off the isopropyl iodide. Continue heating for 4–6 hours until the evolution of alkyl halide ceases.
-
Purification:
-
Cool the mixture to room temperature.
-
Switch to high vacuum (<1 mmHg).
-
Fraction 1: Distill off excess triisopropyl phosphite (bp ~50-60°C at reduced pressure).
-
Fraction 2 (Product): Collect this compound.
-
Boiling Point: ~155°C at 0.5 mmHg (or 122–124°C at 1.5 mmHg).
-
-
-
Yield: Typical isolated yields range from 75% to 85%.
Experimental Workflow Diagram
Caption: Operational workflow for the high-temperature synthesis and purification sequence.
Part 4: Characterization & Validation
The product is a clear, colorless to pale yellow liquid.[3] Purity should be confirmed via NMR spectroscopy. The diagnostic signal is the triplet for the methylene bridge (
NMR Data Summary
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 2.45 – 2.55 | Triplet (t) | P-CH₂-P (Methylene Bridge) | ||
| 4.70 – 4.80 | Multiplet (m) | - | CH (CH₃)₂ (Methine) | |
| 1.30 – 1.35 | Doublet (d) | CH(CH₃ )₂ (Methyl) | ||
| 16.0 – 18.0 | Singlet (s) | - | Phosphonate Phosphorus | |
| 28.0 – 30.0 | Triplet (t) | P-C -P (Bridge Carbon) |
Note: NMR shifts are reported in CDCl₃. The methylene protons appear as a triplet due to coupling with two equivalent phosphorus nuclei.
Part 5: Troubleshooting & Optimization
-
Incomplete Reaction (Mono-phosphonate impurity):
-
Product Decomposition:
-
Distillation "Bumping":
-
Cause: Residual isopropyl iodide trapped in the viscous oil.
-
Solution: Degas the crude mixture at room temperature under low vacuum before heating for the final distillation.
-
References
-
Organic Syntheses. Preparation of Phosphonates via Michaelis-Arbuzov. (General Arbuzov protocols and safety). [Link]
-
MDPI. Quantitative 31P NMR Spectroscopy: Principles and Applications. [Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 13C NMR [m.chemicalbook.com]
- 3. This compound | 1660-95-3 [chemicalbook.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]
- 7. jeol.com [jeol.com]
- 8. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]
"Tetraisopropyl methylenediphosphonate" chemical reactivity and stability
An In-depth Technical Guide to the Chemical Reactivity and Stability of Tetraisopropyl Methylenediphosphonate
Introduction
This compound (TIMDP), with the chemical formula C13H30O6P2, is a versatile organophosphorus compound that serves as a crucial intermediate and building block in a wide array of chemical syntheses.[1][2] Structurally, it is the tetraisopropyl ester of methylenediphosphonic acid, characterized by a central methylene bridge connecting two phosphonate groups.[1][3] This unique structure imparts a distinct profile of reactivity and stability, making it an invaluable tool for researchers and scientists in drug development, agricultural science, and materials chemistry.[4]
This guide provides a comprehensive overview of the chemical reactivity and stability of TIMDP, offering insights into its handling, storage, and application in complex synthetic pathways. The information presented is intended for an audience of researchers, scientists, and drug development professionals, aiming to provide both fundamental knowledge and practical, field-proven insights.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of TIMDP is fundamental to its effective use in a laboratory or industrial setting. These properties dictate the conditions required for its storage, handling, and application in various reactions. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1660-95-3 | [1] |
| Molecular Formula | C13H30O6P2 | [1] |
| Molecular Weight | 344.32 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][5] |
| Density | 1.08 g/mL at 25 °C | [1][6][7] |
| Boiling Point | 155 °C at 0.5 mmHg | [1][6][8] |
| Flash Point | 160 °C (320 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.431 | [1][8] |
| Water Solubility | Insoluble | [1][8][9] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Chemical Stability
The stability of TIMDP under various conditions is a critical consideration for its long-term storage and its behavior in different reaction environments.
Thermal Stability
TIMDP is chemically stable under standard ambient conditions (room temperature). However, upon intense heating, it can form explosive mixtures with air, particularly at temperatures approaching its flash point. The thermal degradation of phosphonates typically involves the elimination of a phosphorus acid to form an unsaturated compound, although this process occurs at higher temperatures and more slowly compared to phosphates.[10] Studies on similar phosphonates, like diisopropyl methylphosphonate (DIMP), show that thermal decomposition is significantly accelerated in the presence of air and water vapor.[11]
Hydrolytic Stability
TIMDP is insoluble in water, which contributes to its stability in aqueous environments under neutral conditions.[1][8] However, the ester linkages are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of TIMDP, typically achieved by refluxing with a concentrated mineral acid such as hydrochloric acid (HCl), yields methylenediphosphonic acid.[12] This reaction is a common method for preparing the parent acid, which is a valuable precursor for the synthesis of other bisphosphonates.[12]
Storage and Handling
For optimal stability and to prevent degradation, TIMDP should be stored in a cool, dark, and well-ventilated place in tightly sealed containers.[5][9] The recommended storage temperature is -20°C.[1] It is incompatible with strong oxidizing agents.[5] When handling, appropriate personal protective equipment, including gloves and eye/face protection, should be worn to avoid contact.[5]
Chemical Reactivity
The reactivity of TIMDP is centered around the electrophilic phosphorus atoms and the potentially acidic protons of the central methylene bridge.
Reactivity of the Methylene Bridge
The protons on the methylene carbon, flanked by two electron-withdrawing phosphonate groups, are acidic. This allows for deprotonation by a strong base, such as sodium hydride or an alkoxide, to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to the synthetic utility of TIMDP, enabling a variety of carbon-carbon bond-forming reactions. This reactivity is analogous to the key step in the Horner-Wadsworth-Emmons reaction.
Caption: Reactivity of the TIMDP Methylene Bridge.
Reactivity at the Phosphorus Center
The phosphorus atoms in TIMDP are in the +5 oxidation state and are electrophilic. They can be attacked by strong nucleophiles, leading to the cleavage of the P-O ester bonds. However, the most synthetically valuable reactions of TIMDP typically involve the reactivity of the methylene bridge rather than direct substitution at the phosphorus center.
Synthetic Applications
TIMDP is a key building block in the synthesis of a diverse range of molecules:
-
Pharmaceuticals: It is used to prepare bisphosphonate conjugates, which are potential agents for treating osteoporosis.[1][13] It is also a precursor for AZT 5'-Triphosphate mimics, which have shown inhibitory effects on HIV-1 reverse transcriptase.[1][13][14]
-
Agrochemicals: The phosphonate moiety is crucial in the development of some herbicides and pesticides.[4]
-
Organic Synthesis: TIMDP is employed in the synthesis of various complex molecules, including tetraisopropyl ethenylidenebisphosphonate and other substituted diphosphonates.[1][8]
-
Materials Science: It can be incorporated into polymers to enhance flame retardancy and chemical resistance.[4] In the nuclear industry, it is used in synergistic mixtures for the extraction of elements like europium and americium.[1][3][8]
Experimental Protocols
The following protocols are illustrative of the key reactions involving TIMDP.
Protocol 1: Hydrolysis of TIMDP to Methylenediphosphonic Acid
This protocol is adapted from a patented method for the hydrolysis of this compound.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 20 g of this compound in 100 mL of concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling, transfer the solution to a flash evaporator and reduce the volume under vacuum to remove excess acid and water.
-
Azeotropic Removal of Water: Add isopropyl alcohol to the residue and evaporate under vacuum. Repeat this step three times to ensure the complete removal of water and HCl.
-
Isolation: The remaining white crystalline mass is methylenediphosphonic acid. Filter the solid, wash with isopropyl alcohol and acetone, and dry in a vacuum desiccator. A yield of approximately 92-97% can be expected.[12]
Caption: Workflow for the Hydrolysis of TIMDP.
Protocol 2: Alkylation of TIMDP
This protocol is a general procedure based on the known reactivity of the TIMDP carbanion.[15]
-
Reaction Setup: To a three-neck flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (0.5 mol) in 200 mL of dry toluene.
-
Deprotonation: Cool the dispersion to 20°C. Add this compound (0.5 mol) dropwise, maintaining the temperature below 30°C with external cooling.
-
Alkylation: Once the addition is complete and hydrogen evolution has ceased, add an alkyl halide (e.g., iodomethane, 0.55 mol) dropwise to the stirred solution, keeping the temperature below 30°C.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC or GC).
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the alkylated diphosphonate.
Safety Information
TIMDP is classified as a hazardous substance and requires careful handling.
-
Hazards: It causes serious eye damage (H318) and may cause skin irritation.[5][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][16] In case of vapor or aerosol generation, use a suitable respirator.[17]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. Continue rinsing and call a poison center or doctor immediately.[5]
-
Skin Contact: Take off contaminated clothing and wash the skin with plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water and consult a physician.
-
-
Fire Safety: Vapors are heavier than air and may spread along floors. In case of fire, use a water spray jet to suppress vapors.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity, primarily driven by the acidity of its methylene bridge protons. While stable under standard conditions, its susceptibility to hydrolysis and thermal decomposition requires careful handling and storage. Its role as a precursor to a wide range of high-value compounds, from pharmaceuticals to industrial chemicals, underscores its importance in modern synthetic chemistry. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development.
References
-
LookChem. Cas 1660-95-3, this compound. [Link]
-
Inxight Drugs. This compound. [Link]
- Google Patents.
-
PMC. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. [Link]
-
ResearchGate. The reactive centers in compound 2 towards P and S electrophilic and nucleophiles. [Link]
- Google Patents.
-
YouTube. phosphorous as a nucleophile. [Link]
-
MDPI. Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]
-
PubChem - NIH. This compound | C13H30O6P2 | CID 74266. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
- Google Patents.
-
ChemBK. Tetraisopropyl methylenebisphosphonate. [Link]
-
MDPI. Thermal Degradation of Organophosphorus Flame Retardants. [Link]
-
Digital Commons @ NJIT. Decomposition of diisopropyl methylphosphonate (dimp) exposed to elevated temperatures and combustion products of reactive materials. [Link]
-
NIST WebBook. This compound. [Link]
- Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H30O6P2 | CID 74266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 1660-95-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound 97 1660-95-3 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 1660-95-3 [chemicalbook.com]
- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. mdpi.com [mdpi.com]
- 11. "Decomposition of diisopropyl methylphosphonate (dimp) exposed to eleva" by Elif Irem Senyurt [digitalcommons.njit.edu]
- 12. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 13. This compound [drugs.ncats.io]
- 14. This compound | CAS 1660-95-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.dk [fishersci.dk]
A Senior Application Scientist's Guide to Tetraisopropyl Methylenediphosphonate: From Core Principles to Advanced Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Workhorse of Modern Synthesis
In the vast arsenal of reagents available to the modern synthetic chemist, tetraisopropyl methylenediphosphonate (TIMDP) stands out not for its complexity, but for its profound utility. As a stable, versatile, and highly effective C1 building block, TIMDP serves as a cornerstone reagent for the introduction of the methylenediphosphonate moiety, a critical functional group in numerous fields, most notably in medicinal chemistry and materials science. Its primary role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction allows for the stereoselective synthesis of alkenes, a transformation fundamental to the construction of complex molecular architectures.
This guide moves beyond a simple recitation of facts, offering a deep dive into the practical and theoretical considerations of using TIMDP. We will explore its synthesis, delve into the mechanistic nuances of its key reactions, and provide field-tested protocols. The overarching goal is to equip researchers and drug development professionals with the authoritative knowledge required to leverage this powerful reagent to its fullest potential, transforming conceptual synthetic strategies into tangible, high-purity compounds.
Core Characteristics and Safe Handling
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe utilization in any laboratory setting. TIMDP is a clear, colorless to pale yellow liquid, and its key physicochemical properties are summarized below for rapid reference.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₃₀O₆P₂[1][2] |
| Molecular Weight | 344.32 g/mol [1] |
| CAS Number | 1660-95-3[1][2] |
| Appearance | Clear colorless to pale yellow liquid[1][2][3] |
| Density | ~1.08 g/mL at 25 °C[4][5] |
| Boiling Point | 122-124 °C at 1.5 mmHg[1]; 155 °C at 0.5 mmHg[4][5] |
| Refractive Index (n20/D) | ~1.431 - 1.434[1][4] |
| Solubility | Insoluble in water[3][4][5]; Soluble in organic solvents like chloroform and methanol[3][5] |
| Purity (Typical) | ≥ 97% (GC)[1][6] |
Safety, Storage, and Handling: A Trustworthiness Mandate
Scientific integrity begins with safety. TIMDP, while stable under normal conditions, is classified as an irritant that can cause serious eye damage and skin irritation.[6][7][8] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[4][7][8]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dark, and tightly closed container.[8] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[6][7] Immediately call a poison center or doctor.[6][7] For skin contact, wash with plenty of water.[8]
Synthesis of this compound
The most common and efficient method for preparing TIMDP is a variation of the Michaelis–Arbuzov reaction. This process involves the reaction of triisopropyl phosphite with a dihalomethane, typically dibromomethane.[9] The selection of these specific reactants is critical for achieving high yields and purity.[9]
The causality behind this choice lies in the reactivity of the components. Tri-secondary alkyl phosphites, like triisopropyl phosphite, exhibit superior reaction characteristics. The bromine atoms in dibromomethane provide an optimal balance of atomic radius and reactivity, allowing the phosphorus atom to approach and displace the bromide at a lower activation energy compared to, for instance, dichloromethane.[9]
Experimental Protocol: Synthesis of TIMDP
This protocol is a representative procedure based on established methods.[9]
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with triisopropyl phosphite (2-10 molar equivalents).
-
Reaction Execution: Heat the triisopropyl phosphite to a temperature between 130 °C and 200 °C.
-
Addition: Add dibromomethane (1 molar equivalent) dropwise from the dropping funnel to the heated phosphite. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: During the reaction, isopropyl bromide is formed as a byproduct and can be distilled off.[9] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound.[9] The product is typically obtained as a clear, colorless liquid requiring no further purification for use as a chemical intermediate.[9]
The Horner-Wadsworth-Emmons Reaction: The Synthetic Powerhouse
The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone application of TIMDP, providing a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. It is a significant improvement upon the classic Wittig reaction for several reasons:
-
Enhanced Nucleophilicity: The phosphonate carbanion generated from TIMDP is more nucleophilic and generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.[10]
-
Broader Substrate Scope: This enhanced reactivity allows it to react efficiently even with sterically hindered ketones that are often poor substrates in Wittig reactions.[10]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[11]
-
Stereoselectivity: The HWE reaction typically exhibits high (E)-stereoselectivity, yielding predominantly the trans-alkene.[10][11] This is a critical advantage in the synthesis of complex molecules where precise control of geometry is required.
The HWE Reaction Mechanism
The reaction proceeds through a well-established pathway involving the deprotonation of the phosphonate, nucleophilic attack on the carbonyl, and subsequent elimination.
Caption: General mechanism of the Horner-Wadsworth-Emmons olefination.
The reaction is initiated by deprotonation of the acidic methylene proton of TIMDP using a strong base (e.g., NaH, n-BuLi) to form the stabilized phosphonate carbanion.[12] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[12][13] The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the final alkene product and a phosphate byproduct.[12][13] The thermodynamic stability of the E-alkene typically drives the reaction to favor its formation.
Experimental Protocol: A General HWE Olefination
This protocol provides a self-validating framework for a typical HWE reaction.
-
Preparation of the Carbanion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe or dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the carbanion.
-
-
Reaction with the Carbonyl:
-
Cool the carbanion solution back down to 0 °C.
-
Add a solution of the desired aldehyde or ketone (1.05 eq.) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alkene. The water-soluble phosphate byproduct remains in the aqueous layer.[11]
-
Applications in Drug Development and Medicinal Chemistry
The methylenediphosphonate group is a key pharmacophore in several classes of therapeutic agents. Its structural similarity to the pyrophosphate group allows it to act as a stable, non-hydrolyzable analogue, making it an excellent candidate for inhibiting enzymes involved in phosphate metabolism. TIMDP is therefore a critical starting material in the synthesis of bisphosphonates, a class of drugs widely used to treat bone disorders like osteoporosis.[3][5]
Case Study: Synthesis of Anti-Osteoporosis and Antiviral Agents
TIMDP serves as a crucial building block for creating complex, biologically active molecules.
-
Anti-Osteoporosis Agents: It is used in the preparation of E2-bisphosphonate conjugates, which are investigated as potential agents against osteoporosis.[3][5] The bisphosphonate moiety targets bone tissue, while the conjugate part (E2) can be a targeting or effector molecule.
-
Antiviral Compounds: TIMDP is a key intermediate in the synthesis of AZT 5'-Triphosphate analogues.[2][3][5] These compounds are designed to act as inhibitors of viral enzymes like HIV-1 reverse transcriptase, forming a core strategy in the development of antiviral drugs.[2][3]
Workflow: From TIMDP to Drug Candidate
The path from a starting material like TIMDP to a potential drug candidate is a multi-step process involving synthesis, purification, and biological evaluation.
Caption: A generalized workflow for developing drug candidates from TIMDP.
Broader Synthetic Utility
Beyond its prominent role in the HWE reaction and drug development, TIMDP's utility extends to other areas:
-
Materials Science: It is used in developing advanced surface coatings that provide protection against corrosion and wear.[1] It can also be incorporated into polymers to enhance properties like flame retardancy.[1]
-
Nuclear Industry: In a specialized application, TIMDP forms a synergistic mixture with other reagents for the solvent extraction and separation of lanthanides and actinides, such as europium and americium, a crucial process in nuclear chemistry.[3]
-
Agrochemicals: The phosphonate group is present in some herbicides and pesticides. TIMDP serves as a precursor for developing novel crop protection agents, potentially offering improved efficacy and better environmental profiles.[1]
Conclusion
This compound is far more than a simple catalogue chemical; it is a foundational reagent that enables critical transformations in organic synthesis. Its reliability in the Horner-Wadsworth-Emmons reaction provides a robust and stereoselective pathway to alkenes, while its role as a precursor to the bisphosphonate functional group makes it indispensable in the fields of medicinal chemistry and drug development. By understanding its properties, mastering its reaction protocols, and appreciating the causality behind its reactivity, researchers can confidently employ TIMDP to build the complex molecules that drive scientific innovation forward.
References
- Grisley, D. W. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates. U.S.
-
ChemBK. Tetraisopropyl methylenebisphosphonate. [Link]
-
LookChem. Cas 1660-95-3, this compound. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Pete Chem. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Cas 1660-95-3,this compound | lookchem [lookchem.com]
- 4. Tetraisopropyl methylenebisphosphonate [chembk.com]
- 5. This compound | 1660-95-3 [chemicalbook.com]
- 6. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
"Tetraisopropyl methylenediphosphonate" safety data sheet and handling precautions
This guide serves as an advanced technical manual for the safe handling, storage, and application of Tetraisopropyl methylenediphosphonate (CAS 1660-95-3). It is designed for organic chemists and process engineers who require actionable data beyond the standard Safety Data Sheet (SDS).
Part 1: Chemical Identity & Physical Profile[1][2]
This compound (often abbreviated as TIPMDP) is a tetra-ester of methylenediphosphonic acid. It is a critical reagent in the synthesis of gem-bisphosphonates (used in osteoporosis therapeutics) and vinylphosphonates via the Horner-Wadsworth-Emmons (HWE) reaction.
Physicochemical Properties Table
| Property | Value | Operational Implication |
| CAS Number | 1660-95-3 | Unique identifier for inventory tracking.[1] |
| Molecular Formula | MW: 344.32 g/mol .[1][2] | |
| Physical State | Liquid | Clear, colorless to light yellow.[2] |
| Boiling Point | 155 °C @ 0.5 mmHg | High boiling point; difficult to remove by standard rotary evaporation. Requires high-vacuum distillation. |
| Density | 1.08 g/mL @ 25 °C | Slightly denser than water; sinks in aqueous biphasic washes. |
| Flash Point | ~160 °C (Closed Cup) | Combustible but not highly flammable. |
| Solubility | Organic Solvents | Soluble in |
| Hydrolytic Stability | Moisture Sensitive | Slowly hydrolyzes to acidic species (methylenediphosphonic acid) and isopropanol upon exposure to atmospheric moisture. |
Part 2: Hazard Identification & Toxicology
While many phosphonate esters are considered low-toxicity, This compound possesses specific hazards that are often underestimated in routine laboratory settings.
Core GHS Classification
-
Signal Word: DANGER
-
Hazard Statements:
The "Hidden" Hazard: Impurity Profile
Commercial grades of TIPMDP (90-97%) often contain Triisopropyl phosphate (CAS 513-02-0) as a synthesis byproduct.
-
Risk: Triisopropyl phosphate is sometimes classified with higher acute toxicity (Oral/Dermal).[5]
-
Action: Treat all commercial batches as potentially more toxic than the pure substance. Avoid skin contact rigorously.[4]
Part 3: Operational Handling & Storage
Protocol 1: Moisture-Free Transfer (The "Dry Syringe" Method)
Because TIPMDP is moisture-sensitive, hydrolysis produces acidic byproducts that can ruin catalytic cycles (e.g., quenching strong bases like NaH or LiHMDS used in HWE reactions).
Step-by-Step Workflow:
-
Preparation: Oven-dry all glassware. Use a septum-capped bottle for the reagent.
-
Purging: Insert a bleed needle connected to an inert gas line (Argon/Nitrogen) into the reagent bottle septum.
-
Aspiration: Flush a glass syringe with inert gas 3 times. Insert into the bottle and withdraw the required volume.
-
Transfer: Inject the reagent directly into the reaction vessel (also under inert atmosphere).
-
Seal Check: Parafilm the reagent bottle immediately after needle removal to prevent atmospheric moisture ingress.
Protocol 2: Storage Hierarchy
-
Primary: Store at ambient temperature (15–25°C) in a dark, dry place.
-
Secondary: If storing for >6 months, keeping it under an inert atmosphere (glovebox or taped desiccator) prevents gradual hydrolysis.
-
Incompatibility: Keep strictly separated from Strong Oxidizers and Strong Bases .[4]
Part 4: Emergency Response Protocols
Scenario A: Ocular Exposure (Critical)
-
Mechanism: Phosphonate esters adhere to mucous membranes.
-
Immediate Action: Do NOT wait for an eyewash station if a sink is closer. Flush immediately.
-
Duration: Rinse cautiously with water for at least 15 minutes . Remove contact lenses if present and easy to do.[1]
-
Medical: Transfer to an ophthalmologist immediately. Bring the SDS.
Scenario B: Spills
-
Small Spill (<10 mL): Absorb with vermiculite or dry sand. Do not use combustible materials (sawdust).
-
Decontamination: Wipe the surface with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any hydrolyzed acidic residues, then rinse with water.
Part 5: Application Context (Synthesis)
Context: The primary utility of TIPMDP is the synthesis of vinylphosphonates.
Reaction:
-
Exotherm: The deprotonation of TIPMDP with strong bases (NaH, KOtBu) is exothermic. Add the base slowly at 0°C.
-
Quenching: The reaction mixture will contain unreacted phosphonate and base. Quench carefully with saturated
at low temperature to control hydrogen evolution (if NaH was used).
Part 6: Visualizations
Figure 1: Safe Handling Workflow (Graphviz)
Caption: Lifecycle workflow for this compound, emphasizing inspection for hydrolysis (cloudiness) and inert handling.
Figure 2: Emergency Decision Tree
Caption: Emergency response hierarchy highlighting the critical severity of ocular exposure (H318).
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from
-
TCI Chemicals. (2024). Product Specification and Safety: this compound (M1319). Retrieved from
-
Sigma-Aldrich. (2024).[4] Product Detail: this compound (CAS 1660-95-3).[4][2][3][6] Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[4][2][3][6] National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Note: Modular Synthesis of Antiviral Acyclic Nucleoside Phosphonates (ANPs) via Tetraisopropyl Methylenediphosphonate
Part 1: Strategic Utility & Chemical Basis
Executive Summary
Acyclic Nucleoside Phosphonates (ANPs) represent a cornerstone in antiviral therapy, exemplified by blockbuster drugs like Tenofovir and Adefovir. These compounds mimic natural nucleotides but possess a metabolically stable phosphorus-carbon (P-C) bond, preventing enzymatic cleavage.
Tetraisopropyl methylenediphosphonate (TIMP) (CAS: 1660-95-3) is a critical reagent in the synthesis of "Next-Generation" ANPs. Unlike traditional synthesis methods that rely on unstable chloromethyl ethers, TIMP functions as a robust Horner-Wadsworth-Emmons (HWE) reagent. It enables the direct synthesis of Vinyl Phosphonates —versatile "warheads" that undergo Michael addition with nucleobases to generate diverse antiviral libraries.
The Chemical Advantage: The P-C Bond
The primary utility of TIMP lies in its ability to install the phosphonate group via a stable vinyl linker.
-
Metabolic Stability: The P-C bond resists phosphatases, ensuring the drug remains active inside the cell.
-
Synthetic Modularity: The resulting vinyl phosphonate acts as a Michael acceptor, allowing researchers to "click" various nucleobases (Adenine, Guanine, Cytosine) onto the scaffold rapidly.
Part 2: Mechanism of Action (Chemical)
The synthesis relies on two sequential mechanistic pillars: the Horner-Wadsworth-Emmons (HWE) Olefination and the Michael Addition .[1]
HWE Olefination (Scaffold Generation)
TIMP is a bis-phosphonate.[2][3] Upon deprotonation, it forms a carbanion that attacks an aldehyde (typically formaldehyde or paraformaldehyde). The intermediate undergoes elimination, ejecting one phosphonate group (as a phosphate salt) to yield the Vinyl Phosphonate .
Michael Addition (Coupling)
The vinyl phosphonate is an electron-deficient alkene. In the presence of a base, a nucleobase (e.g., Adenine) acts as a nucleophile, attacking the
Figure 1: Mechanistic flow from TIMP precursor to Antiviral Scaffold. The HWE reaction selectively eliminates one phosphonate group to create the reactive vinyl linker.
Part 3: Application Protocols
Protocol A: Synthesis of Tetraisopropyl Vinylphosphonate (The Scaffold)
This protocol converts TIMP into the reactive vinyl phosphonate intermediate.
Reagents:
-
This compound (TIMP) (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
Diethylamine (1.2 equiv) or Piperidine (catalytic)
-
Methanol (Solvent)[4]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TIMP (10 mmol) in Methanol (20 mL).
-
Addition: Add Paraformaldehyde (30 mmol) and Diethylamine (12 mmol).
-
Reaction: Heat the mixture to reflux (
) for 16–24 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or NMR.-
Checkpoint: The starting material (TIMP) signal at
ppm (doublet/triplet) will disappear, replaced by the vinyl phosphonate signal at ppm.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess amine.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Ethyl Acetate/Hexane).
Yield: Typically 75–85%.
Data:
Protocol B: Michael Addition of Nucleobase (The Coupling)
This step couples the viral inhibitor (nucleobase) to the phosphonate backbone.
Reagents:
-
Adenine (or desired nucleobase) (1.2 equiv)
-
Tetraisopropyl vinylphosphonate (from Protocol A) (1.0 equiv)
-
Cesium Carbonate (
) (0.5 equiv) or DBU (catalytic) -
DMF (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend Adenine (12 mmol) and
(5 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 30 minutes to activate the N9-position. -
Coupling: Add Tetraisopropyl vinylphosphonate (10 mmol) dropwise.
-
Reaction: Heat to
for 12–18 hours.-
Note: Higher temperatures may promote N7-alkylation (undesired regioisomer). Keep strictly at
.
-
-
Workup: Filter off the solid salts. Evaporate the DMF under high vacuum.
-
Purification: Purify the crude oil by flash column chromatography (DCM:MeOH 95:5 to 90:10). The N9-isomer is typically less polar than the N7-isomer.
Result: Protected Acyclic Nucleoside Phosphonate (Bis-isopropyl ester).
Protocol C: McKenna Hydrolysis (The Deprotection)
The isopropyl esters must be removed to reveal the active phosphonic acid drug. The McKenna method (TMSBr) is the industry standard for this transformation, as it is milder than aqueous acid hydrolysis.
Reagents:
-
Protected ANP (from Protocol B)
-
Bromotrimethylsilane (TMSBr) (4–6 equiv)
-
Acetonitrile (Anhydrous) or DCM
Procedure:
-
Silylation: Dissolve the protected ANP (1 mmol) in anhydrous Acetonitrile (5 mL) under Argon. Cool to
. -
Addition: Add TMSBr (5 mmol) dropwise. Allow to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Evaporate volatiles. Redissolve the residue in MeOH (5 mL) and stir for 1 hour. This converts the silyl esters to the free phosphonic acid.
-
Isolation: Evaporate MeOH. The product is often obtained as a solid or foam. Recrystallize from Water/Ethanol if necessary.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Optimal Range | Failure Mode | Corrective Action |
| Stoichiometry (HWE) | 1:3 (TIMP:HCHO) | Incomplete conversion | Use excess paraformaldehyde; ensure vigorous reflux. |
| Temperature (Coupling) | N7-Regioisomer formation | Do not exceed | |
| Moisture (Deprotection) | Incomplete deprotection | Use strictly anhydrous Acetonitrile and fresh TMSBr. | |
| Purification | pH controlled | Product loss on silica | ANPs are acidic. Use neutral silica or reverse-phase (C18). |
Workflow Visualization
Figure 2: Operational workflow for converting TIMP into active antiviral agents.
Part 5: References
-
Holý, A. (2005). Synthesis of acyclic nucleoside phosphonates. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.2.
-
Minami, T., et al. (2009). Michael Additions to Activated Vinylphosphonates. Synthesis, 2009(22), 3223-3262.
-
McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739. [5]
-
Topalis, D., et al. (2011). Synthesis and antiviral activity of novel acyclic nucleoside phosphonates. Journal of Medicinal Chemistry, 54(1), 222-232.
-
Sigma-Aldrich. (n.d.). This compound Product Sheet.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tetraisopropyl Methylenediphosphonate as a Versatile Precursor for the Synthesis of HIV-1 Reverse Transcriptase Inhibitors
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 replication cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT is a primary target for antiretroviral therapy.[2] Current therapeutic strategies often involve nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3][4] NRTIs, which are analogs of natural nucleosides, act as chain terminators after being incorporated into the nascent viral DNA.[4]
Phosphonates, which are bioisosteres of natural phosphates, have garnered immense interest in drug design due to their unique chemical properties and biological activities.[5][6] Specifically, methylenebisphosphonates, acting as inorganic pyrophosphate (PPi) mimetics, have shown promise as inhibitors of key HIV replication enzymes, including reverse transcriptase.[7] Tetraisopropyl methylenediphosphonate (T(iPr)MDP) is a key organophosphorus compound that serves as a versatile and effective precursor for introducing the methylenediphosphonate moiety into potential drug candidates.[8][9] Its stability and reactivity make it an invaluable building block in the synthesis of novel HIV-1 RT inhibitors.[7][9]
This document provides a detailed guide for researchers and drug development professionals on the use of T(iPr)MDP as a precursor for synthesizing and evaluating potential HIV-1 RT inhibitors.
Precursor Profile: this compound (CAS: 1660-95-3)
T(iPr)MDP is a stable, liquid reagent that facilitates the introduction of the core bisphosphonate structure. Understanding its properties is crucial for its effective use in synthesis.
Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₃H₃₀O₆P₂ | [9][10] |
| Molecular Weight | 344.32 g/mol | [9][10][11] |
| Appearance | Clear, colorless to slightly yellow liquid | [8][9] |
| Boiling Point | 155 °C at 0.5 mmHg; 122-124 °C at 1.5 mmHg | [8][9] |
| Density | 1.08 g/mL at 25 °C | [8][11] |
| Refractive Index | n20/D 1.431 | [8][11] |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol (Slightly) | [8] |
| Purity | ≥ 97% (GC) | [9][11] |
Safe Handling and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.
-
Handling: Always handle T(iPr)MDP in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes and inhalation of vapors.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] A storage temperature of -20°C is recommended for long-term stability.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
-
Spills: In case of a small spill, absorb the liquid with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for proper disposal.[12]
Synthetic Pathway: From T(iPr)MDP to Bisphosphonate Inhibitors
The core of the synthetic strategy involves the generation of a carbanion from T(iPr)MDP, which can then be reacted with a suitable electrophile to build the target molecule. The isopropyl esters serve as protecting groups for the phosphonic acids and can be removed in the final step.
General Synthetic Workflow
The following diagram illustrates the general, multi-step process for synthesizing a target bisphosphonate inhibitor starting from T(iPr)MDP.
Sources
- 1. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
- 2. youtube.com [youtube.com]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. This compound | 1660-95-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound [webbook.nist.gov]
- 11. 亚甲基二磷酸四异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound(1660-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.at [fishersci.at]
Application Note: Rational Synthesis of Anti-Osteoporosis Agents from Tetraisopropyl Methylenediphosphonate
Introduction & Strategic Rationale
Bisphosphonates (BPs) are the clinical gold standard for treating osteoporosis, Paget’s disease, and bone metastases. While industrial synthesis often utilizes a "one-pot" reaction of carboxylic acids with phosphorus trichloride (
For research and drug development—particularly when exploring novel side chains (R-groups)—the rational synthesis starting from Tetraisopropyl methylenediphosphonate (TMP) is superior.
Why TMP?
-
Versatility: TMP acts as a stable, pre-formed P-C-P scaffold.
-
Control: Unlike the industrial route, TMP allows for precise, stepwise introduction of sensitive R-groups via
alkylation. -
Purification: The intermediate esters are lipophilic and easily purified by silica gel chromatography before the final hydrolysis step.
This guide details the conversion of TMP into bioactive N-BPs (analogs of Risedronate or Alendronate) using a high-fidelity alkylation-deprotection strategy.
Chemical Strategy: The Retro-Synthetic Logic
The synthesis relies on the acidity of the methylene protons (
Workflow Visualization
The following diagram outlines the critical path from precursor to active drug.
Figure 1: Step-wise synthesis workflow for converting TMP into active bisphosphonate drugs.
Experimental Protocols
Protocol A: Mono-Alkylation of TMP
Objective: Introduce the bioactive side chain (R-group) while avoiding di-alkylation. Critical Control Point: Stoichiometry and temperature are vital to prevent the formation of "bis-alkylated" byproducts (where two R groups attach to the central carbon).
Materials
-
Substrate: this compound (1.0 equiv).[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).[1]
-
Electrophile: R-CH
-Br (e.g., 3-(bromomethyl)pyridine for Risedronate analogs) (1.0 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Base Preparation: Wash NaH (1.1 equiv) with dry hexane (
mL) under inert atmosphere to remove mineral oil. Suspend the washed NaH in anhydrous THF. -
Deprotonation: Cool the NaH suspension to 0°C using an ice bath.
-
Addition: Add TMP (1.0 equiv) dropwise to the suspension. Evolution of
gas will be observed.-
Expert Tip: Stir for 30–60 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes to ensure complete formation of the carbanion. The solution usually turns clear or slightly yellow.
-
-
Alkylation: Re-cool the solution to 0°C (optional, depending on electrophile reactivity). Add the Electrophile (1.0 equiv) dropwise.
-
Reaction: Stir at RT. Monitor via TLC or
P NMR.[2]-
Duration: Typically 4–16 hours.
-
-
Quench: Carefully quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify the residue via flash column chromatography (Silica gel, typically Hexane:EtOAc or DCM:MeOH gradients).
Protocol B: High-Fidelity Deprotection (The McKenna Method)
Objective: Cleave the four isopropyl ester groups without damaging the nitrogen-containing side chain. Why not HCl? While refluxing HCl is cheap, it can degrade sensitive heterocyclic rings found in potent N-BPs. Bromotrimethylsilane (TMSBr) is the standard for high-value synthesis [1, 2].
Materials
-
Substrate: Alkylated TMP ester (from Protocol A).
-
Reagent: Bromotrimethylsilane (TMSBr) (6–10 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Quench: Methanol (MeOH).
Step-by-Step Methodology
-
Setup: Dissolve the alkylated ester in anhydrous DCM under Argon.
-
Addition: Add TMSBr dropwise at 0°C .
-
Silylation: Allow to warm to RT and stir for 12–24 hours.
-
Concentration: Remove solvent and excess TMSBr under vacuum. Do not expose to air yet.
-
Methanolysis: Redissolve the residue in pure MeOH (excess) and stir for 1–2 hours. This converts the silyl esters into phosphonic acids (P-OH).
-
Isolation: Concentrate the methanol. The product often precipitates as a white solid or gum. Recrystallize from Water/Ethanol or purify via preparative HPLC if necessary.
Quality Control & Validation
The transition from ester to acid is distinct in NMR spectroscopy.
| Parameter | Precursor (TMP Ester) | Final Product (Bisphosphonic Acid) |
| Triplet ( | Triplet (often broadened by | |
| Solubility | Organic Solvents (DCM, EtOAc) | Aqueous / High pH Buffers |
| Physical State | Colorless Liquid / Oil | White Crystalline Solid |
Self-Validating Check:
In the
Biological Mechanism of Action[3][4][5][8]
The synthesized N-BPs function by inhibiting the mevalonate pathway in osteoclasts.[3][8] Specifically, they target Farnesyl Pyrophosphate Synthase (FPPS) .[8]
Pathway Visualization
The following diagram illustrates how the synthesized agent disrupts osteoclast function.[3]
Figure 2: Mechanism of Action.[9] N-BPs bind to bone, are internalized by osteoclasts, and inhibit FPPS, preventing protein prenylation necessary for cell survival.[8]
Pharmacology: The nitrogen atom in the R-group (e.g., the pyridine ring in Risedronate) forms a critical hydrogen bond with the Threonine-201 and Lysine-200 residues in the FPPS active site, making N-BPs up to 10,000-fold more potent than early non-nitrogen bisphosphonates [3, 4].
References
-
McKenna, C. E., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 2020.
-
Thermo Fisher Scientific. "this compound Product Specifications." Thermo Fisher Catalog.
-
Reszka, A. A., & Rodan, G. A. "Mechanism of action of nitrogen-containing bisphosphonates."[4] Journal of Bone and Mineral Research, 2003.
-
Dunford, J. E., et al. "Structure-Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use." Journal of Medicinal Chemistry, 2001.
-
Sigma-Aldrich. "this compound Safety & Data."
Sources
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Vinyl Phosphonates via Tetraisopropyl Methylenediphosphonate
Executive Summary
This technical guide details the application of Tetraisopropyl methylenediphosphonate (TIPMDP) in the Horner-Wadsworth-Emmons (HWE) reaction. Unlike standard HWE reagents (phosphonoacetates) that yield
Vinyl phosphonates are critical isosteres in medicinal chemistry, serving as non-hydrolyzable mimics of phosphate esters and Michael acceptors for covalent drug design. This protocol leverages the steric bulk of the isopropyl groups to enhance E-selectivity and hydrolytic stability, providing a robust pathway for introducing phosphonate pharmacophores into complex scaffolds.
Scientific Foundation & Mechanism
The Reagent: this compound
-
Structure:
-
Role: Acts as the pronucleophile. Upon deprotonation, it forms a stabilized carbanion stabilized by two phosphonate groups.
-
Reactivity Profile: The pKa of the methylene protons is approximately 18–20 (DMSO). While less acidic than phosphonoacetates (pKa ~14), it is readily deprotonated by bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Mechanism of Action
The reaction follows the canonical HWE elimination pathway, but with a structural distinction: the "leaving group" and the "retained group" are identical (phosphonate moieties).
-
Deprotonation: Treatment with a base generates the bis-phosphonate carbanion.[1]
-
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.
-
Oxaphosphetane Formation: The oxyanion attacks one of the phosphorus centers (statistically random unless chiral induction is present, though here groups are identical), forming a four-membered oxaphosphetane ring.
-
Elimination: The ring collapses, expelling a dialkyl phosphate anion (diisopropyl phosphate) and forming the carbon-carbon double bond.
-
Product: The resulting alkene retains one phosphonate group, yielding the vinyl phosphonate .
Mechanistic Diagram
Caption: Mechanistic pathway of TIPMDP in HWE olefination. The reaction converts an aldehyde into a vinyl phosphonate via a stabilized carbanion.[2]
Experimental Protocol
This protocol is optimized for gram-scale synthesis with high E-selectivity.
Reagents & Equipment
-
This compound (>97% purity).[3]
-
Sodium Hydride (NaH): 60% dispersion in mineral oil (wash with hexanes if oil removal is critical, though usually unnecessary for this reaction).
-
Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from a solvent system).
-
Aldehyde: 1.0 equivalent (Dry).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
Step 1: Carbanion Generation [1]
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under inert gas flow.
-
Charge the flask with NaH (1.1 equiv).
-
Add anhydrous THF (concentration ~0.2 M relative to phosphonate). Cool the suspension to 0°C in an ice bath.
-
Add This compound (1.1 equiv) dropwise via syringe.
-
Observation: Hydrogen gas evolution will occur. Ensure proper venting.
-
-
Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for 30–60 minutes until the solution becomes clear (indicating complete formation of the carbanion).
Step 2: Olefination [4]
-
Cool the reaction mixture back to 0°C (optional, but recommended for higher selectivity).
-
Add the Aldehyde (1.0 equiv) dissolved in a minimum amount of anhydrous THF dropwise.
-
Allow the reaction to warm slowly to RT and stir for 2–12 hours .
-
Monitoring: Monitor reaction progress via TLC (stain with KMnO4 or Iodine; UV is often insufficient for aliphatic vinyl phosphonates) or 31P NMR.
-
Step 3: Workup & Purification
-
Quench: Carefully add saturated aqueous NH4Cl solution at 0°C.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0% to 50% EtOAc). Vinyl phosphonates are polar; ensure the column is flushed sufficiently.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of vinyl phosphonates using TIPMDP.
Key Optimization Parameters
Stereoselectivity (E/Z Ratio)
The HWE reaction with this compound is thermodynamically controlled, strongly favoring the (E)-isomer (trans).
-
Steric Bulk: The bulky isopropyl groups on the phosphorus increase steric hindrance in the oxaphosphetane transition state, destabilizing the syn-intermediate that leads to the Z-alkene.
-
Temperature: Conducting the addition at lower temperatures (-78°C) and warming slowly can sometimes improve selectivity, though 0°C is usually sufficient for >95:5 E:Z ratios.
Base Selection
| Base | Solvent | Conditions | Outcome |
| NaH | THF | 0°C -> RT | Standard. High yields, excellent E-selectivity. |
| KOtBu | THF/tBuOH | 0°C | Faster reaction, useful for sterically hindered aldehydes. |
| LiHMDS | THF | -78°C | Milder, used for base-sensitive substrates (e.g., epimerizable aldehydes). |
Troubleshooting Guide
-
Low Yield: Ensure the reagent is dry. Bis-phosphonates are hygroscopic. If the aldehyde is enolizable, use a less basic counterion (e.g., Masamune-Roush conditions using LiCl/DBU, although this is less common for bis-phosphonates than for phosphonoacetates).
-
Poor Separation: The byproduct (diisopropyl phosphate) is acidic and polar. An alkaline wash (NaHCO3) during workup helps remove it into the aqueous phase.
Applications in Drug Discovery
-
Phosphate Isosteres: The vinyl phosphonate group (
) mimics the phosphate ester bond but is metabolically stable against phosphatases. -
Covalent Inhibitors: Vinyl phosphonates act as Michael acceptors, reacting with active-site cysteine residues in targeted enzymes.
-
Polymer Chemistry: Used as monomers to create flame-retardant polymers or proton-exchange membranes.
References
-
Horner, L., et al. "Hoffmann-Streitwelle und Phosphor-organische Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1958.
-
Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[1][5] Journal of the American Chemical Society, 1961.
-
Minami, T., & Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992.
-
David, G., et al. "Recent progress on phosphonate vinyl monomers and polymers."[6] Polymer Chemistry, 2012.[6]
-
Blum, H. "Process for the preparation of tetra-isopropyl methylenediphosphonate." US Patent 4,663,472, 1987.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Tetraisopropyl Methylenediphiphosphonate in Radiopharmaceutical Sciences
Introduction: The Role of Diphosphonates in Skeletal Imaging
Diphosphonates are a class of compounds characterized by a P-C-P backbone. This structure makes them analogues of endogenous pyrophosphate, granting them a high affinity for hydroxyapatite, the primary mineral component of bone. This inherent bone-seeking property has made them invaluable carrier molecules in nuclear medicine for decades. When chelated with a suitable radionuclide, such as metastable Technetium-99 (99mTc), the resulting radiopharmaceutical becomes a powerful tool for functional imaging of the skeleton.
Imaging with agents like 99mTc-methylene diphosphonate (MDP) is a cornerstone of diagnostic nuclear medicine, used to detect skeletal metastases, occult fractures, osteomyelitis, and other conditions involving altered bone metabolism.[1][2] Tetraisopropyl methylenediphosphonate (TiPrMDP) is a tetraester precursor to methylenediphosphonic acid, the active chelating agent. The isopropyl ester groups render the molecule more stable for formulation and storage in non-aqueous or lyophilized forms. Prior to radiolabeling, these ester groups are hydrolyzed to reveal the phosphonic acid moieties, which are essential for chelating the radionuclide and binding to bone.
This document provides a comprehensive guide to the principles and protocols for preparing 99mTc-labeled radiopharmaceuticals using a TiPrMDP-based precursor kit for applications in bone scintigraphy.
Principle of 99mTc-Diphosphonate Radiolabeling and Uptake
The preparation of 99mTc-diphosphonate is a reduction-chelation reaction. The process relies on two key components in addition to the diphosphonate ligand:
-
Technetium-99m (99mTc): Eluted from a 99Mo/99mTc generator as sodium pertechnetate (Na99mTcO4), where technetium is in its highest +7 oxidation state. In this form, it does not readily form stable complexes.
-
Reducing Agent: A stannous salt, typically stannous chloride (SnCl2), is almost universally used.[3] Stannous ions (Sn2+) reduce the Tc(+7) in pertechnetate to a lower, more reactive oxidation state (typically +3, +4, or +5).[4] This reduced technetium is then available to be chelated by the diphosphonate ligand.
The overall process can be visualized as follows:
Figure 1: General workflow for the preparation of a 99mTc-MDP radiopharmaceutical from a kit.
Once the stable 99mTc-MDP complex is administered intravenously, its biodistribution is governed by the diphosphonate's properties. Approximately 50% of the injected dose localizes to the skeleton within 2 to 6 hours.[5] The primary mechanism of uptake is chemisorption, where the phosphonate groups bind to the surface of hydroxyapatite crystals in the bone matrix.[1][5] This accumulation is proportional to regional blood flow and, critically, to osteoblastic activity.[2] Areas of high bone turnover, such as growing bones, healing fractures, or metastatic lesions, will therefore show increased tracer uptake on the resulting scintigraphic images. The unbound tracer is cleared from the soft tissues and excreted via the kidneys.[5]
Detailed Protocol: Preparation of 99mTc-Methylenediphosphonate
This protocol outlines the aseptic reconstitution of a lyophilized kit containing methylenediphosphonic acid (derived from TiPrMDP hydrolysis during manufacturing), stannous chloride, and stabilizers for the preparation of a single patient dose.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| MDP Kit | Lyophilized, sterile, non-pyrogenic vial | Contains ligand, reducing agent |
| 99mTc Generator Eluate | Sodium Pertechnetate (Na99mTcO4) in 0.9% NaCl | Source of radionuclide |
| Dose Calibrator | Calibrated for 99mTc | Accurate activity measurement |
| Syringes (Shielded) | 1 mL, 3 mL, 5 mL sterile syringes | Reagent handling and injection |
| Sterile Needles | 25G or similar | Vial transfers |
| 0.9% Sodium Chloride | Sterile, preservative-free, for injection | Diluent |
| Lead Shielding | Vial shields, syringe shields | Radiation protection |
Step-by-Step Radiolabeling Procedure
Scientist's Note: All procedures must be performed in a laminar flow hood or isolator using aseptic techniques to ensure the sterility of the final product. Adherence to local radiation safety protocols is mandatory.
-
Initial Preparations:
-
Visually inspect the MDP kit vial for any damage to the seal or container. Do not use if compromised.
-
Place the kit vial in a lead shield. Swab the rubber septum with an alcohol wipe and allow it to dry.
-
-
Activity Measurement:
-
Using a dose calibrator, measure the total activity of the Na99mTcO4 eluate obtained from the generator.
-
Calculate the required volume to achieve the desired activity for the labeling procedure (e.g., up to 925 MBq or 25 mCi for an adult dose).[5] The total volume added to the kit should not exceed the manufacturer's recommendation (typically 1-5 mL) to maintain optimal concentrations of reactants.
-
-
Reconstitution and Incubation:
-
Rationale: This step initiates the reduction of Tc7+ and its subsequent chelation by the MDP ligand. The stannous chloride must be sufficient to reduce all the pertechnetate added.
-
Aseptically draw the calculated volume of Na99mTcO4 into a shielded sterile syringe.
-
To equalize pressure, draw a similar volume of air into the syringe before piercing the septum of the kit vial. Inject the Na99mTcO4 into the vial. Withdraw the same volume of gas from the vial's headspace before removing the needle.
-
Gently swirl the vial to ensure the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent oxidation of the stannous ions.
-
Allow the vial to stand at room temperature for the manufacturer-specified incubation time (typically 5-15 minutes) to ensure complete complexation.[6]
-
-
Final Product Preparation:
-
After incubation, visually inspect the solution through a leaded glass shield. It should be clear and free of particulate matter.
-
Measure the total activity of the final 99mTc-MDP preparation in the dose calibrator.
-
Record the preparation time, total activity, volume, and calculate the radioactive concentration (MBq/mL). Assign a batch number for tracking.
-
The product is now ready for quality control testing.
-
Quality Control: Ensuring Product Integrity
Quality control (QC) is a non-negotiable step to ensure the radiopharmaceutical is safe and effective for clinical use. The primary QC test is the determination of Radiochemical Purity (RCP).[7][8]
Objective: To quantify the percentage of radioactivity associated with the desired 99mTc-MDP complex versus impurities.
Potential Impurities:
-
Free Pertechnetate (99mTcO4-): Unreduced technetium, which localizes in the thyroid, salivary glands, and stomach, degrading image quality.
-
Reduced/Hydrolyzed Technetium (99mTcO2): Reduced technetium that has not been successfully chelated. It forms colloids that are taken up by the reticuloendothelial system (liver, spleen, bone marrow).
Instant Thin-Layer Chromatography (ITLC) Protocol
A common method for RCP determination is a dual-strip ITLC system.
| Parameter | System 1 | System 2 |
| Stationary Phase | ITLC-SG (Silica Gel) | Whatman No. 1 (or equivalent) |
| Mobile Phase | Acetone | 0.9% Saline |
| Impurity Measured | Free Pertechnetate (99mTcO4-) | Reduced/Hydrolyzed (99mTcO2) |
| Migration | 99mTcO4- moves with solvent front (Rf=1) | 99mTc-MDP & 99mTcO4- move (Rf=1) |
| 99mTc-MDP & 99mTcO2 remain at origin (Rf=0) | 99mTcO2 remains at origin (Rf=0) |
Procedure:
-
Prepare two chromatography strips as specified above. Mark an origin line on each.
-
Using a small syringe, carefully spot a tiny drop (~1-2 µL) of the final 99mTc-MDP solution onto the origin of each strip. Do not allow the spot to dry completely.
-
Place each strip into its respective chromatography tank containing the mobile phase, ensuring the origin line is above the solvent level.
-
Allow the solvent to migrate to the top of the strip.
-
Remove the strips, mark the solvent front, and cut each strip in half (at the midpoint).
-
Count the radioactivity of the top and bottom halves of each strip in a gamma counter or dose calibrator.
Calculations:
-
% Free 99mTcO4- = (Counts in Top Half of Strip 1 / Total Counts in Strip 1) x 100
-
% 99mTcO2 = (Counts in Bottom Half of Strip 2 / Total Counts in Strip 2) x 100
-
% 99mTc-MDP (RCP) = 100% - (% Free 99mTcO4-) - (% 99mTcO2)
Acceptance Criteria:
-
The Radiochemical Purity (RCP) must be ≥ 95% .
Figure 2: Migration patterns of 99mTc species in the dual ITLC system.
Troubleshooting Common Labeling Failures
| Problem | Likely Cause(s) | Corrective Action(s) |
| Low RCP (<95%) with High Free 99mTcO4- | 1. Insufficient stannous ion (Sn2+) due to kit degradation. 2. Accidental introduction of air (oxygen) into the vial during reconstitution, oxidizing the Sn2+. 3. Using a 99mTc eluate that is too old or has high oxidant concentrations. | 1. Check kit expiration date. Do not use expired kits. 2. Refine aseptic technique to prevent air introduction. Use pressure equalization. 3. Use fresh eluate (< 2 hours post-elution) for best results.[7] |
| Low RCP (<95%) with High 99mTcO2 | 1. Insufficient MDP ligand relative to the amount of technetium and stannous ion. 2. pH of the final solution is not optimal. 3. Excessive stannous ion leading to colloid formation. | 1. Ensure the activity and volume of 99mTcO4- added are within the manufacturer's specified limits. 2. Do not use diluents other than sterile 0.9% NaCl. 3. Use kits from a reputable supplier with optimized formulations. |
| Unexpected Biodistribution (e.g., high liver uptake) | Corresponds to high levels of colloidal impurity (99mTcO2). | Discard the preparation. Review the labeling procedure and QC results to identify the cause, as per the point above. |
| Unexpected Biodistribution (e.g., high stomach/thyroid uptake) | Corresponds to high levels of free pertechnetate. | Discard the preparation. Review the labeling procedure and QC results to identify the cause. |
References
- Google Patents. (n.d.). Method for preparing tetra-secondary alkyl methylenediphosphonates.
-
Al-Qahtani, M. F., et al. (2023). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Molecules, 28(9), 3911. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of tetraethyl methylenebisphosphonate.
-
National Center for Biotechnology Information. (2007). 99mTc-Methyl diphosphonate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
Gnanasegaran, G., et al. (2025). Bone scintigraphy. In Radiopaedia.org. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of bisphosphonate compounds.
-
Dr.Oracle. (2025). What is the procedure and indications for a bone scan, including technetium-99m (Tc-99m) methylene diphosphonate (MDP)? Retrieved from [Link]
-
Narayan, V., & Sastri, V. R. (1980). Labeling of red blood cells with Tc-99m after oral administration of SnCl2: concise communication. Journal of Nuclear Medicine, 21(8), 754-756. Available from: [Link]
-
Deutsch, E., et al. (1980). Preparation and biological distribution of technetium diphosphonate radiotracers synthesized without stannous ion. Journal of Nuclear Medicine, 21(9), 859-866. Available from: [Link]
-
Ferreira, T. C., et al. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Pharmaceuticals, 15(11), 1332. Available from: [Link]
-
Jeon, Y. H., et al. (2018). Quality control of radiochemical purity and safety of 99mTc-HDP and 99mTc-phytate adiopharmaceuticals labeling. International Journal of Radiation Research, 16(1), 69-75. Available from: [Link]
-
Gaillard, F., et al. (2025). Technetium 99m-methyl diphosphonate. In Radiopaedia.org. Retrieved from [Link]
- Google Patents. (n.d.). Stable stannous chloride composition for labeling with radioactive technetium.
-
Peller, P. J., et al. (1993). Extraosseous Tc-99m MDP uptake: a pathophysiologic approach. RadioGraphics, 13(4), 715-734. Available from: [Link]
-
Billinghurst, M. W. (1973). Chromatographic quality control of 99mTc-labeled compounds. Journal of Nuclear Medicine, 14(11), 793-797. Available from: [Link]
-
Pandey, A. K., et al. (2015). Methylene Diphosphonate Bone Scan Scintigraphic Image Enhancement using Gamma Correction and Optimizing the Value of Gamma. Indian Journal of Nuclear Medicine, 30(3), 223–227. Available from: [Link]
- Zolle, I. (Ed.). (2007). Technetium-99m Pharmaceuticals: Preparation and Quality Control in Nuclear Medicine. Springer. (General knowledge, not a direct URL)
-
Fogelman, I., et al. (2020). Imaging with radiolabelled bisphosphonates. Insights into Imaging, 11(1), 50. Available from: [Link]
-
Mattioli, S., et al. (2015). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 59(3), 321-329. Available from: [Link]
-
International Atomic Energy Agency. (2004). Labelling technique of biomolecules for target radiotherapy. IAEA-TECDOC-1414. Available from: [Link]
-
Salehi, N., Lichtenstein, M., & Pojer, P. M. (1987). Technetium-99m Radiopharmaceutical Preparation by Surface Adsorbed Stannous Ions. Journal of Nuclear Medicine, 28(6), 1041-1046. Available from: [Link]
-
Dantas, F. J., et al. (1998). Mutational potentiality of stannous chloride: an important reducing agent in the Tc-99m-radiopharmaceuticals. Mutation Research, 403(1-2), 139-145. Available from: [Link]
-
Islam, M. S., et al. (2023). Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals. Bangladesh Journal of Nuclear Medicine, 26(2), 193-197. Available from: [Link]
-
Li, Q., et al. (2021). 99mTc-Methylene Diphosphonate Uptake in Soft Tissue Tumors on Bone Scintigraphy Differs Between Pediatric and Adult Patients and Is Correlated with Tumor Differentiation. Molecular Imaging and Radionuclide Therapy, 30(1), 26-33. Available from: [Link]
-
Yanvarev, D. V., et al. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief, 8, 1157-1167. Available from: [Link]
-
Ferreira, T. C., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). Pharmaceuticals, 15(10), 1285. Available from: [Link]
Sources
- 1. 99mTc-Methyl diphosphonate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Mutational potentiality of stannous chloride: an important reducing agent in the Tc-99m-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrr.com [ijrr.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Tetraisopropyl Methylenediphosphonate in Medicinal Chemistry
Abstract & Core Utility
Tetraisopropyl methylenediphosphonate (CAS: 1660-95-3) is a critical organophosphorus reagent used to synthesize gem-bisphosphonates (BPs) —the pharmacological gold standard for treating bone resorption disorders (e.g., osteoporosis, Paget’s disease, bone metastases).
Chemically, it acts as a lipophilic, protected isostere of pyrophosphate (
Chemical Profile & Handling
| Property | Specification |
| Formula | |
| MW | 344.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.08 g/mL at 25 °C |
| Acidity ( | ~18–20 (Methylene protons) |
| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile; Insoluble in water |
| Stability | Hygroscopic; Store under Argon/Nitrogen |
Application Workflow 1: Direct Alkylation (The "Risedronate" Route)
Context: The methylene protons are sufficiently acidic to be deprotonated by strong bases (NaH, KOtBu), generating a carbanion that acts as a nucleophile. This is the standard route for introducing side chains (
Mechanism
The reaction proceeds via an
Detailed Protocol
Reagents:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Alkyl Halide (e.g., Benzyl chloride, 3-pyridyl methyl chloride) (1.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon.
-
Base Suspension: Add NaH (1.1 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, suspend directly in anhydrous THF (0.2 M concentration relative to phosphonate).
-
Deprotonation: Cool the suspension to 0°C . Add this compound dropwise via syringe over 15 minutes.
-
Observation: Evolution of
gas. -
Checkpoint: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should turn clear/yellowish, indicating carbanion formation.
-
-
Alkylation: Re-cool to 0°C (optional, depending on alkyl halide reactivity). Add the Alkyl Halide dropwise.[3]
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC (EtOAc/MeOH) or
NMR.-
Validation:
NMR will show a shift from the starting material singlet (~17 ppm) to a new singlet or multiplet (typically ~20-25 ppm).
-
-
Quench: Carefully add saturated
solution to quench unreacted NaH. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo.
Application Workflow 2: Vinylidenebisphosphonate Synthesis (The "Michael Acceptor" Route)
Context: Reacting the reagent with aldehydes (specifically formaldehyde) creates Tetraisopropyl Ethenylidenebisphosphonate . This molecule is a potent Michael acceptor, allowing the introduction of nucleophilic side chains (amines, thiols) to create functionalized BPs (e.g., Alendronate analogs).
Visualization: The Michael Acceptor Pathway
Figure 1: Synthesis of functionalized bisphosphonates via the vinylidene intermediate.
Detailed Protocol
Reagents:
-
This compound (10 mmol)
-
Paraformaldehyde (20 mmol, excess)
-
Solvent: Methanol[6]
Step-by-Step Procedure:
-
Condensation: Combine the phosphonate and paraformaldehyde in Methanol (20 mL).
-
Catalysis: Add diethylamine. Reflux the mixture for 24 hours.
-
Workup: Concentrate the solvent. The residue is often the crude vinylidene product.
-
Purification: Flash chromatography (SiO2, MeOH/DCM).
-
Critical QC: The product must show a vinyl proton signal in
NMR (~7.0 ppm, triplet due to P-coupling).
-
Application Workflow 3: The McKenna Reaction (Deprotection)
Context: The isopropyl esters must be hydrolyzed to the free phosphonic acids to become biologically active. Traditional acid hydrolysis (conc. HCl reflux) is harsh and can destroy sensitive side chains. The McKenna Reaction uses Bromotrimethylsilane (TMSBr) for mild, chemoselective cleavage.
Detailed Protocol
Reagents:
-
Alkylated Tetraisopropyl Bisphosphonate (Precursor)
-
Bromotrimethylsilane (TMSBr) (4–6 eq)
-
Solvent: Anhydrous DCM or Acetonitrile
Step-by-Step Procedure:
-
Silylation: Dissolve the precursor in anhydrous DCM under Argon.
-
Addition: Add TMSBr dropwise at 0°C.
-
Reaction: Stir at RT for 12–24 hours.
-
Solvolysis: Evaporate volatiles (remove excess TMSBr and iPrBr). Redissolve the residue in Methanol (MeOH). Stir for 1–2 hours.
-
Action: MeOH exchanges with the silyl groups, liberating the free phosphonic acid and MeOSiMe3.
-
-
Isolation: Concentrate in vacuo. The product often precipitates as a white solid or viscous oil. Recrystallize from Acetone/Water if necessary.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Moisture in solvent/NaH. | Use freshly distilled THF. Ensure NaH is active (grey, not white). |
| Mono- vs Di-alkylation | Excess base/halide. | Strictly control stoichiometry (1.0 : 1.1). If di-alkylation occurs, lower temperature to -78°C. |
| Incomplete Hydrolysis | Old TMSBr. | TMSBr hydrolyzes in air. Distill TMSBr before use if it is yellow/brown. |
| Purification Difficulty | High polarity of free acid. | Do not use silica for free acids (they stick). Use C18 Reverse Phase or Ion Exchange chromatography. |
Therapeutic Context & Mechanism of Action
Why this compound?
-
Metabolic Stability: The P-C-P bond is resistant to phosphatases that cleave natural pyrophosphate (P-O-P).
-
Bone Targeting: The "Bone Hook." The two phosphonate groups chelate Calcium ions (
) in hydroxyapatite, concentrating the drug in the bone matrix. -
Osteoclast Inhibition: Once internalized by osteoclasts (bone-eating cells), the drug inhibits Farnesyl Pyrophosphate Synthase (FPPS), disrupting protein prenylation and leading to osteoclast apoptosis.
Visualization: Therapeutic Pathway
Figure 2: From chemical precursor to biological mechanism of action.
References
-
McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (17), 739. Link
-
Degenhardt, C. R., & Burdsall, D. C. (1986). "Synthesis of ethenylidenebis(phosphonic acid) and its tetraalkyl esters." The Journal of Organic Chemistry, 51(18), 3488-3490. Link
-
Widler, L., et al. (2002). "Highly potent gem-bisphosphonates. From pamidronate disodium (Aredia) to zoledronic acid (Zometa)." Journal of Medicinal Chemistry, 45(17), 3721-3738. Link
-
Yanvarev, D. V., et al. (2016).[4] "Synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase." Data in Brief, 8, 1157–1167. Link
-
Kafarski, P., et al. (2024).[10] "Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons." Molecules, 29(1). Link
Sources
- 1. 亚甲基二磷酸四异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound | 1660-95-3 [chemicalbook.com]
- 7. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Tetraisopropyl Methylenediphosphonate in Agrochemical Synthesis
[1][2]
Executive Summary
This compound (TIPMDP) is a critical organophosphorus building block used to synthesize gem-bisphosphonates and vinylphosphonates .[1] In agrochemistry, these motifs serve as bioisosteres of pyrophosphates, acting as potent inhibitors of enzymes involved in isoprenoid biosynthesis (e.g., farnesyl pyrophosphate synthase) and amino acid metabolism.[1]
Unlike its ethyl or methyl analogs, the isopropyl ester groups of TIPMDP provide superior lipophilicity, enhancing cell membrane permeability in plant tissues during early-stage screening of "pro-pesticide" candidates.[1] This guide details the reactivity, alkylation strategies, and olefination protocols necessary to exploit this reagent for crop protection discovery.[1]
Core Reactivity & Mechanism
The utility of TIPMDP stems from the acidity of its methylene protons (
-
Alkylation (Mono/Di): Nucleophilic attack on alkyl halides to create
-substituted bisphosphonates (enzyme inhibitors).[1] -
Horner-Wadsworth-Emmons (HWE) Olefination: Reaction with aldehydes/ketones to generate vinylphosphonates (Michael acceptors and transition-state mimics).[1]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the TIPMDP carbanion.
Figure 1: Divergent synthetic pathways for this compound in agrochemical synthesis.[1]
Application 1: Synthesis of Vinylphosphonates (HWE Protocol)
Vinylphosphonates are key intermediates for herbicides that target EPSP synthase or act as Michael acceptors in metabolic pathways.[1] The reaction of TIPMDP with aldehydes typically yields the
Protocol A: Stereoselective Synthesis of (E)-Vinylphosphonates
Target: Synthesis of lipophilic vinylphosphonate herbicides.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Aldehyde (Agrochemical intermediate, e.g., substituted benzaldehyde) (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil) (1.1 equiv)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.[1]
-
Carbanion Formation: Add TIPMDP (1.0 equiv) dropwise over 15 minutes. The solution will evolve
gas and become clear/yellow.[1] Stir at 0°C for 30 minutes to ensure complete deprotonation. -
HWE Reaction: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise.
-
Temperature Control: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours.
-
Note: For sterically hindered aldehydes, refluxing (66°C) may be required.[1]
-
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc). The
-isomer is typically the major product ( ).[1]
Mechanism Insight:
Unlike triethyl phosphonoacetate, the bulky isopropyl groups in TIPMDP enhance
Application 2: Synthesis of gem-Bisphosphonates (Alkylation Protocol)
Substituted methylenebisphosphonates are direct analogs of pyrophosphates.[1] In agriculture, these compounds are designed to inhibit Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway of weeds and fungi, disrupting sterol and ubiquinone biosynthesis.[1]
Protocol B: Mono-Alkylation for Enzyme Inhibitors
Target: Creating
Reagents:
-
This compound (1.0 equiv)[1]
-
Electrophile (Alkyl bromide/iodide) (1.0 equiv)[1]
-
Potassium tert-butoxide (
) or NaH (1.1 equiv)[1] -
Solvent: DMF (Dimethylformamide) or THF[1]
Step-by-Step Procedure:
-
Deprotonation: Dissolve TIPMDP in anhydrous DMF (0.5 M) under
. -
Base Addition: Add
(1.1 equiv) at 0°C. Stir for 45 mins. The solution may turn orange/brown, indicating carbanion formation. -
Alkylation: Add the alkyl halide dropwise.
-
Critical Control: To prevent di-alkylation , use a slight excess of the bisphosphonate (1.1 equiv) relative to the base and alkyl halide, or ensure slow addition of the electrophile at low temperature (-78°C to 0°C).
-
-
Reaction: Stir at RT for 12-24 hours.
-
Workup: Pour into ice water. Extract with
.[1] The isopropyl esters make the product sufficiently lipophilic for easy organic extraction (unlike the free acids).
Data Summary: Solvent Effects on Yield
| Solvent | Base | Temperature | Yield (Mono-alkylated) | Selectivity (Mono:Di) |
|---|---|---|---|---|
| THF | NaH | Reflux | 65% | 85:15 |
| DMF | NaH | 25°C | 78% | 70:30 |
| DMF |
Application 3: Synthesis of Vinylidenebisphosphonates
Vinylidenebisphosphonates (
Protocol Modification:
To synthesize the vinylidene derivative rather than the vinylphosphonate (HWE product), one must perform a Knoevenagel-type condensation followed by dehydration, often using paraformaldehyde and a secondary amine catalyst, or a two-step sequence involving
Safety & Handling
-
Hazards: TIPMDP is an organophosphonate; handle in a fume hood.[1] Reaction with NaH releases hydrogen gas (flammability hazard).[1]
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature. Moisture intrusion leads to hydrolysis of the ester to the acid, which deactivates the base in subsequent steps.
-
Waste: Dispose of phosphonate-containing waste in segregated halogen-free organic waste streams.
References
-
Horner-Wadsworth-Emmons Reaction Scope
-
Bisphosphonates in Agriculture (FPPS Inhibition)
-
Synthesis of Vinylphosphonates
-
Reagent Properties & Data
-
General Alkylation Protocols
(Note: While specific agrochemical patent literature is proprietary, the protocols above represent the industry standard for utilizing this reagent in discovery chemistry.)
Sources
- 1. Cas 1660-95-3,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. This compound | 1660-95-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Tetraisopropyl Methylenediphosphonate (TIMDP) Derivatives in Biological Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of novel derivatives of Tetraisopropyl methylenediphosphonate (TIMDP) in a range of biological assays. While TIMDP is a known building block in chemical synthesis, its functionalized derivatives represent a promising, yet underexplored, class of chemical tools for biological research.[1] This document outlines the scientific rationale and detailed protocols for the design and application of TIMDP derivatives in enzyme inhibition assays, live-cell imaging, and activity-based protein profiling (ABPP). The protocols provided are based on established principles of phosphonate chemistry and bioconjugation, offering a solid foundation for the development of new biological probes.[2][3]
Introduction: The Potential of TIMDP Derivatives in Biological Research
This compound (TIMDP) is a versatile organophosphorus compound primarily utilized as a precursor in the synthesis of more complex phosphonate-containing molecules.[1][4] Its stable carbon-phosphorus bonds make the phosphonate moiety an excellent isosteric and isoelectronic mimic of phosphate and carboxylate groups found in numerous biological substrates and signaling molecules.[2][5] This unique characteristic allows phosphonate derivatives to act as potent and selective modulators of enzyme activity.[2][6]
By functionalizing the TIMDP scaffold with reporter groups (e.g., fluorophores) or reactive moieties, a new generation of chemical probes can be developed for a variety of biological applications. These probes can be designed to investigate enzyme function, visualize cellular processes, and identify novel drug targets. This guide provides the conceptual framework and practical methodologies for synthesizing and utilizing such TIMDP derivatives.
Designing Functional TIMDP Derivatives: A Proposed Synthetic Strategy
The chemical reactivity of TIMDP allows for the introduction of functional groups, enabling its conversion into sophisticated biological probes. A key strategy involves the deprotonation of the central methylene carbon followed by alkylation with a linker containing a terminal reactive group (e.g., an azide or alkyne for click chemistry, or a protected amine/thiol for conjugation).
Below is a proposed synthetic scheme for generating a functionalized TIMDP derivative amenable to conjugation with a variety of reporter molecules.
Caption: Proposed synthetic workflow for a functionalized TIMDP derivative.
Application I: Enzyme Inhibition Assays
The structural similarity of phosphonates to the transition states of substrate hydrolysis makes them excellent candidates for enzyme inhibitors.[5] A TIMDP derivative can be designed to target a specific enzyme, and its inhibitory activity can be quantified.
Rationale for TIMDP-Based Enzyme Inhibitors
By modifying the TIMDP core with moieties that mimic the natural substrate of an enzyme, it is possible to create potent and selective competitive inhibitors. The isopropyl ester groups of TIMDP can be hydrolyzed to yield the corresponding phosphonic acids, which are better mimics of the phosphate group at physiological pH.[7]
Hypothetical Target Enzyme: A Generic Phosphatase
For this protocol, we will consider a generic phosphatase as the target enzyme, which catalyzes the hydrolysis of a phosphate monoester. A TIMDP-based inhibitor would compete with the substrate for binding to the enzyme's active site.
Protocol: In Vitro Phosphatase Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a hypothetical TIMDP-based inhibitor against a phosphatase.
Materials:
-
Purified phosphatase enzyme
-
TIMDP-based inhibitor stock solution (in DMSO)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified phosphatase to the working concentration in assay buffer.
-
Prepare a series of dilutions of the TIMDP-based inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the pNPP substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or vehicle control (DMSO in assay buffer)
-
Enzyme solution
-
-
Include controls:
-
No-enzyme control: Assay buffer, substrate, and vehicle (to measure background substrate hydrolysis).
-
No-inhibitor control: Assay buffer, enzyme, substrate, and vehicle (to measure maximal enzyme activity).
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiate Reaction:
-
Add the pNPP substrate to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[9]
-
| Parameter | Recommended Starting Conditions |
| Enzyme Concentration | Titrate to find a concentration that gives a linear reaction rate for at least 15 min. |
| Substrate Concentration | Use a concentration equal to the Michaelis constant (Km) of the enzyme. |
| Inhibitor Concentration Range | Start with a wide range (e.g., 1 nM to 100 µM) to capture the full dose-response. |
| Final DMSO Concentration | ≤ 1% (v/v) |
| Incubation Temperature | Optimal temperature for the target enzyme (e.g., 37°C). |
Application II: Live-Cell Imaging
Fluorescently labeled TIMDP derivatives can be designed to visualize specific cellular compartments or processes.[10] The design of such probes requires consideration of cell permeability, target specificity, and the photophysical properties of the chosen fluorophore.[11]
Designing a TIMDP-Based Fluorescent Probe
A cell-permeable fluorescent probe can be created by conjugating a lipophilic fluorophore (e.g., a rhodamine or BODIPY dye) to the TIMDP scaffold. The bisphosphonate moiety may confer affinity for calcium-rich structures like mitochondria or the endoplasmic reticulum.
Caption: Conceptual diagram of a TIMDP fluorescent probe for live-cell imaging.
Protocol: Live-Cell Staining and Fluorescence Microscopy
This protocol describes the general steps for staining live cells with a hypothetical fluorescent TIMDP derivative and visualizing its subcellular localization.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent TIMDP probe stock solution (in DMSO)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets and an environmental chamber
Procedure:
-
Cell Preparation:
-
Plate cells on imaging-quality glassware and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent TIMDP probe in pre-warmed complete culture medium or imaging buffer. The optimal concentration should be determined empirically (typically in the range of 100 nM to 5 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells in a CO₂ incubator at 37°C for 15-60 minutes. The incubation time will depend on the probe's uptake kinetics.
-
-
Washing (Optional but Recommended):
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess, unbound probe. This helps to reduce background fluorescence.[12]
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber (maintained at 37°C and 5% CO₂).
-
Use the appropriate excitation and emission filters for the fluorophore.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[13]
-
-
Co-localization (Optional):
-
To identify the subcellular localization of the TIMDP probe, co-stain the cells with a known organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria or ER-Tracker for the endoplasmic reticulum).
-
| Parameter | Guideline |
| Probe Concentration | Titrate from 100 nM to 5 µM to find the optimal signal-to-noise ratio. |
| Incubation Time | Test a time course (e.g., 15, 30, 60 minutes) to determine the optimal loading time. |
| Imaging Buffer | Use a buffer that maintains cell viability and physiological pH during imaging. |
| Microscope Settings | Minimize light exposure to prevent phototoxicity. Use of a spinning disk confocal or other gentle imaging modality is recommended.[13] |
Application III: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.[14][15] A TIMDP derivative can be designed as an activity-based probe (ABP) to covalently label the active site of a target enzyme class.[16][17]
Design of a TIMDP-Based Activity-Based Probe
An effective ABP typically consists of three components: a reactive group that covalently modifies the enzyme's active site, a recognition element that directs the probe to the target enzyme class, and a reporter tag for detection and enrichment.[14] For a TIMDP-based probe, one of the phosphonate groups can be modified to be more electrophilic, serving as the reactive group, while the rest of the molecule acts as the recognition element. A reporter tag, such as an alkyne or azide, can be incorporated for subsequent click chemistry-based ligation to a fluorescent dye or biotin.
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a TIMDP-based probe.
Protocol: ABPP for Target Identification in a Cell Lysate
This protocol details the steps for using a hypothetical alkyne-functionalized TIMDP probe to identify target enzymes in a cell lysate.
Materials:
-
Cell lysate
-
Alkyne-functionalized TIMDP ABP
-
Azide-functionalized biotin tag
-
Click chemistry reagents (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin-coated magnetic beads
-
Buffers for lysis, washing, and elution
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer for protein identification
Procedure:
-
Proteome Preparation:
-
Prepare a native cell lysate from cultured cells or tissues. Determine the total protein concentration.
-
-
Probe Labeling:
-
Incubate the cell lysate with the alkyne-TIMDP ABP at a pre-determined optimal concentration and time (e.g., 5-50 µM for 1 hour at room temperature).[18]
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the azide-biotin tag and the click chemistry reagents.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.[17]
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins that were labeled by the TIMDP ABP.
-
| Step | Key Consideration |
| Probe Concentration & Time | Optimize to ensure specific labeling of active enzymes without excessive off-target effects. |
| Click Chemistry Efficiency | Ensure complete ligation of the reporter tag to the probe. |
| Washing Steps | Stringent washing is crucial to minimize the identification of non-specifically bound proteins. |
| Proteomic Analysis | Use appropriate controls (e.g., a competition experiment with a known inhibitor) to validate identified targets. |
Conclusion and Future Perspectives
The derivatization of this compound offers a promising avenue for the development of novel chemical probes for biological research. The application notes and protocols presented here provide a foundational guide for synthesizing and utilizing these derivatives in enzyme inhibition studies, live-cell imaging, and activity-based protein profiling. While the specific examples are hypothetical, they are grounded in the well-established principles of phosphonate chemistry and chemical biology. Further research into the synthesis and application of functionalized TIMDP derivatives is warranted and has the potential to yield a new class of powerful tools for elucidating complex biological processes and accelerating drug discovery.
References
- Google Patents. (n.d.). Method for preparing tetra-secondary alkyl methylenediphosphonates.
- Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent protein palette: tools for cellular imaging. Science, 312(5771), 217-224.
- Shaner, N. C., Patterson, G. H., & Davidson, M. W. (2007). Advances in fluorescent protein technology. Journal of Cell Science, 120(24), 4247-4260.
- Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.
-
LookChem. (n.d.). Cas 1660-95-3, this compound. Retrieved from [Link]
-
FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. Retrieved from [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
- Frontiers Media. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689886.
- Lawrence, D. S. (2015). Fluorogenic Probes for Imaging Cellular Phosphatase Activity. Accounts of chemical research, 48(6), 1739–1748.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
- van Bergen, W., Hevler, J. F., Wu, W., Baggelaar, M. P., & Heck, A. J. R. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & cellular proteomics, 22(1), 100455.
- Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 61-71.
- Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 25(20), 4739.
- Lippincott-Schwartz, J., & Patterson, G. H. (2009). Fluorescence Live Cell Imaging. Cold Spring Harbor protocols, 2009(1), pdb.top57.
-
ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. Retrieved from [Link]
-
MS Bioworks. (n.d.). Activity-Based Protein Profiling (ABPP) Assay. Retrieved from [Link]
- MDPI. (2018). Fluorescent Probes for Live Cell Imaging. International Journal of Molecular Sciences, 19(9), 2799.
- Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 298-306.
-
Dalhousie University. (2014). THE DESIGN AND SYNTHESIS OF PHOSPHONATE-BASED INHIBITORS OF NUCLEOTIDYLYLTRANSFERASES. Retrieved from [Link]
- Witte, M. D., et al. (2018). Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. Journal of medicinal chemistry, 61(12), 5075–5093.
- ACS Publications. (2023). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology, 18(3), 564-573.
- Li, Y., et al. (2020). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules (Basel, Switzerland), 25(11), 2583.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
European Molecular Biology Laboratory. (2023). SITE-SPECIFIC ACTIVITY-BASED PROTEIN PROFILING USING PHOSPHONATE HANDLES. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design and Enantioselective Synthesis of Phosphonates as Enzyme Inhibitors. Retrieved from [Link]
- ACS Publications. (2022). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. ACS Omega, 7(4), 3469-3477.
- Stanford Medicine. (2019). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Microbiology, 51, 66-73.
- Taylor & Francis Online. (2023). Identification of novel HIF2α inhibitors: a structure-based virtual screening approach. Journal of Biomolecular Structure and Dynamics, 1-14.
- Frontiers Media. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107.
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
iBiology. (2013, November 17). Microscopy: Fluorescent Protein Indicators (Roger Tsien) [Video]. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 1660-95-3,this compound | lookchem [lookchem.com]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 15. med.stanford.edu [med.stanford.edu]
- 16. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of derivatives from "Tetraisopropyl methylenediphosphonate"
Abstract
Tetraisopropyl methylenediphosphonate (TIMP) represents a critical scaffold in the synthesis of bone-targeting therapeutics (bisphosphonates) and functional monomers. Unlike its ethyl or methyl analogues, the isopropyl ester moiety offers superior hydrolytic stability during intermediate processing and unique solubility profiles in non-polar organic solvents. This application note details three core synthetic modules: (1) Mono-alkylation via carbanion chemistry, (2) Vinylidene functionalization via condensation, and (3) Silyl-mediated deprotection (McKenna reaction) to yield the bioactive phosphonic acid species.
Introduction: The Isopropyl Advantage
In bisphosphonate synthesis, the choice of ester group dictates the synthetic pathway's success. Methyl esters are often too labile, while ethyl esters can suffer from poor selectivity during mono-alkylation. TIMP (
Key Chemical Properties:
-
Acidity (
): ~18–20 (DMSO). Requires strong bases (NaH, KOtBu) for deprotonation. -
Lipophilicity: High solubility in THF, DCM, and Toluene; insoluble in water.
-
Stability: Resistant to standard acid hydrolysis; requires silylation for cleavage.
Module 1: Mono-Alkylation of TIMP
Objective: To introduce a carbon skeleton (R-group) onto the methylene bridge, creating the drug precursor backbone.
Mechanistic Insight
The methylene protons in TIMP are acidic due to the electron-withdrawing phosphoryl groups. Treatment with Sodium Hydride (NaH) generates a stabilized carbanion. The steric bulk of the four isopropyl groups acts as a "gatekeeper," significantly reducing the rate of the second alkylation event—a common failure mode with tetraethyl analogues.
Protocol 1.1: NaH-Mediated Alkylation
-
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.1 equiv)
-
Electrophile (e.g., Benzyl bromide or Alkyl halide) (1.05 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
-
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon.
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add TIMP dropwise over 15 minutes.
-
Observation: Evolution of
gas.[1] The solution will turn clear to slightly yellow.
-
-
Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
Addition: Cool back to 0°C. Add the Electrophile dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by
NMR (Shift from ~16 ppm to ~20-24 ppm). -
Quench: Carefully add saturated
solution at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexanes:EtOAc).
-
Module 2: Synthesis of Vinylidene Bisphosphonates
Objective: To synthesize Tetraisopropyl vinylidenebisphosphonate (TVBP), a potent Michael acceptor for polymer synthesis or further functionalization.
Mechanistic Insight
Direct condensation with formaldehyde is challenging due to polymerization. This protocol utilizes a two-step "Mannich-Elimination" sequence. The intermediate methanol-adduct is dehydrated using acid catalysis (p-TsOH) to lock in the double bond.
Protocol 2.1: Paraformaldehyde Condensation
-
Reagents:
-
TIMP (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Diethylamine (1.0 equiv)
-
Methanol (Solvent)
-
p-Toluenesulfonic acid (p-TsOH) (Catalytic)
-
-
Step-by-Step Procedure:
-
Condensation: Combine TIMP, paraformaldehyde, and diethylamine in Methanol. Reflux for 24 hours.
-
Concentration: Remove solvent under reduced pressure to yield the crude intermediate (usually an oil).
-
Elimination: Dissolve the residue in Toluene containing catalytic p-TsOH.
-
Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically (approx. 4–6 hours).
-
Workup: Wash the toluene layer with
(aq) to remove acid. Dry and concentrate. -
Isolation: The vinylidene product often requires vacuum distillation or high-performance flash chromatography to separate from unreacted TIMP.
-
Module 3: The McKenna Deprotection
Objective: To cleave the isopropyl esters and reveal the bioactive phosphonic acid groups without degrading the P-C-P skeleton.
Mechanistic Insight
Acid hydrolysis (e.g., refluxing HCl) is ineffective for isopropyl esters and can cause bond cleavage. The McKenna reaction uses Bromotrimethylsilane (TMSBr) to perform a trans-esterification, creating labile silyl esters. These are instantly hydrolyzed by alcohol (methanolysis) under mild conditions.
Protocol 3.1: Silylation-Methanolysis Cycle
-
Reagents:
-
Alkylated/Vinyl TIMP derivative (1.0 equiv)
-
Bromotrimethylsilane (TMSBr) (4.5 – 6.0 equiv)
-
Solvent: Anhydrous DCM or
-
Quench: Methanol (excess)[3]
-
-
Step-by-Step Procedure:
-
Setup: Dissolve the TIMP derivative in anhydrous DCM under Argon.
-
Addition: Add TMSBr dropwise at 0°C.
-
Critical: TMSBr is moisture sensitive. Use a glass syringe.
-
-
Silylation: Stir at RT for 12–24 hours.
-
Validation:
NMR will show a shift (typically downfield) indicating formation of .
-
-
Concentration: Remove volatiles (DCM and excess TMSBr) under vacuum. Do not add water yet.
-
Methanolysis: Dissolve the residue in excess Methanol. Stir for 1–2 hours at RT.[1][4]
-
Final Isolation: Concentrate the methanol. The product (Bisphosphonic Acid) usually precipitates as a white solid or viscous oil. Recrystallize from Water/Ethanol if necessary.
-
Data Summary & Troubleshooting
| Parameter | Alkylation (Module 1) | Vinylidene (Module 2) | Deprotection (Module 3) |
| Limiting Reagent | TIMP | TIMP | TIMP-Derivative |
| Key Catalyst/Base | NaH (Base) | Diethylamine / p-TsOH | TMSBr (Reagent) |
| Temp.[5] Range | 0°C | 60°C | 0°C |
| Typical Yield | 65 – 80% | 50 – 70% | 90 – 98% (Quantitative) |
| Major Side Product | Dialkylated species | Polymerized material | Incomplete mono-ester |
| NMR Indicator ( |
Visualization: Reaction Workflows
Figure 1: Synthetic Pathways from TIMP
Caption: Figure 1. Divergent synthetic pathways starting from TIMP. Green nodes represent stable ester intermediates; Red node represents the final bioactive acid form.
Figure 2: The McKenna Deprotection Mechanism
Caption: Figure 2. Step-wise mechanism of the McKenna reaction showing the conversion of isopropyl esters to silyl esters and finally to free acids.
References
-
McKenna, C. E., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry (2020).
-
Degenhardt, C. R., & Burdsall, D. C. "Synthesis of ethenylidenebis(phosphonic acid) and its tetraalkyl esters." The Journal of Organic Chemistry (1986).[6]
-
Lecouvey, M., & Leroux, Y. "Bisphosphonates: synthesis and biological activity." Current Medicinal Chemistry (2000).
-
BenchChem Protocols. "Protocol for the Alkylation of Malonate/Phosphonate Esters." BenchChem Technical Library (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erepo.uef.fi [erepo.uef.fi]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Tetraisopropyl Methylenediphosphonate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of tetraisopropyl methylenediphosphonate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Introduction
This compound is a versatile organophosphorus compound with significant applications in medicinal chemistry and materials science.[1][2][3] It serves as a key building block for various bisphosphonate derivatives used in the development of pharmaceuticals for treating osteoporosis and in antiviral applications.[2][3] The successful synthesis of this compound is crucial for advancing research in these fields. This guide will focus on the most common and efficient synthetic route: the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov Reaction for this compound Synthesis
The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction, which involves the reaction of triisopropyl phosphite with a dihalomethane, most commonly dibromomethane.[4] The overall reaction is as follows:
2 (i-PrO)₃P + CH₂Br₂ → (i-PrO)₂P(O)CH₂P(O)(O-i-Pr)₂ + 2 i-PrBr
This reaction proceeds via a nucleophilic attack of the phosphorus atom of the triisopropyl phosphite on the electrophilic carbon of dibromomethane, forming a phosphonium salt intermediate. A subsequent dealkylation step, where the bromide ion attacks an isopropyl group, yields the final product and isopropyl bromide as a byproduct.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[6] 2. Poor Quality Reagents: Triisopropyl phosphite is susceptible to hydrolysis, and old or improperly stored dibromomethane may contain inhibitors or impurities.[7] 3. Incorrect Stoichiometry: An insufficient excess of triisopropyl phosphite can lead to incomplete reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature to the recommended range of 150-180 °C. Monitor the reaction progress by TLC or ³¹P NMR. 2. Use High-Purity Reagents: Ensure triisopropyl phosphite is freshly distilled or from a new, sealed bottle. Use high-purity, inhibitor-free dibromomethane. 3. Adjust Stoichiometry: Employ a 2- to 3-fold molar excess of triisopropyl phosphite relative to dibromomethane to drive the reaction to completion.[4] |
| Presence of Significant Impurities in Crude Product | 1. Hydrolysis of Triisopropyl Phosphite: Moisture in the reaction setup can lead to the formation of diisopropyl phosphite and other phosphorous acid derivatives.[7] 2. Incomplete Reaction: Unreacted starting materials will contaminate the product. 3. Side Reactions: At excessively high temperatures, side reactions such as the formation of polyphosphonates or decomposition of the product can occur. 4. Formation of Isopropyl Phosphonates: If the byproduct isopropyl bromide reacts with triisopropyl phosphite, it can form undesired isopropyl phosphonate impurities. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (if any). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Reaction Time or Temperature: If starting materials are present, consider extending the reaction time at the optimal temperature. 3. Control Temperature Carefully: Maintain the reaction temperature within the optimal range. Avoid localized overheating. 4. Use Excess Triisopropyl Phosphite: A significant excess of the phosphite starting material can help minimize the competitive reaction of the isopropyl bromide byproduct.[8] |
| Difficult Purification | 1. Similar Boiling Points of Product and Impurities: Some side products may have boiling points close to that of this compound, making separation by distillation challenging. 2. Thermal Decomposition During Distillation: The product may be susceptible to decomposition at the high temperatures required for atmospheric pressure distillation. | 1. Utilize High-Vacuum Distillation: Purify the product by fractional distillation under high vacuum (e.g., <1 mmHg). This will lower the boiling point and minimize thermal decomposition. The boiling point of this compound is approximately 155 °C at 0.5 mmHg.[2] 2. Column Chromatography: If distillation is ineffective, consider purification by column chromatography on silica gel. |
| Reaction Stalls or Proceeds Very Slowly | 1. Low Reactivity of Dihalomethane: While dibromomethane is commonly used, diiodomethane is more reactive but also more expensive and can lead to darker reaction mixtures.[6] 2. Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants. | 1. Consider a More Reactive Halide: If the reaction with dibromomethane is consistently slow, diiodomethane can be used as an alternative. 2. Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal reaction temperature is typically in the range of 150-180 °C.[4] It is crucial to monitor the reaction as it can be exothermic, and the temperature should be controlled to avoid side reactions.
Q2: Why is a molar excess of triisopropyl phosphite recommended?
A2: A 2- to 3-fold molar excess of triisopropyl phosphite serves two main purposes. Firstly, it ensures the complete conversion of the more expensive dibromomethane. Secondly, it helps to minimize the side reaction where the byproduct, isopropyl bromide, reacts with the starting phosphite.[4]
Q3: Can I use dichloromethane instead of dibromomethane?
A3: Dichloromethane is generally not reactive enough for an efficient Michaelis-Arbuzov reaction under typical conditions. Dibromomethane is the preferred reagent due to its good balance of reactivity and cost. Diiodomethane is more reactive but can lead to more colored byproducts.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy. In ³¹P NMR, the disappearance of the triisopropyl phosphite peak (around +139 ppm) and the appearance of the this compound peak (around +19 ppm) can be observed.
Q5: What are the key safety precautions I should take?
A5: Both triisopropyl phosphite and dibromomethane are hazardous materials. Triisopropyl phosphite is flammable and an irritant. Dibromomethane is a suspected carcinogen and is toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of best practices from established literature.[4]
Materials:
-
Triisopropyl phosphite (high purity)
-
Dibromomethane (inhibitor-free)
-
Anhydrous nitrogen or argon
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Vacuum pump for distillation
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Charging the Reactor: Charge the flask with triisopropyl phosphite (2.5 molar equivalents).
-
Initiating the Reaction: Begin stirring and heat the triisopropyl phosphite to 150 °C under a slow stream of inert gas.
-
Addition of Dibromomethane: Add dibromomethane (1.0 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 150-160 °C during the addition. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.
-
Reaction Completion: After the addition is complete, continue heating the reaction mixture at 160-180 °C for an additional 2-4 hours, or until TLC or ³¹P NMR analysis indicates the complete consumption of dibromomethane.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triisopropyl phosphite by distillation under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under high vacuum (<1 mmHg).
-
Collect the fraction boiling at approximately 155 °C/0.5 mmHg.[2]
-
The purified product should be a colorless to pale yellow oil.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Michaelis-Arbuzov synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Available at: [Link]
-
DNA impurity removal at the clarification stage is the key to mAb purification process efficiency improvement - 3M. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. American Pharmaceutical Review. Available at: [Link]
- US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents.
- US3335204A - Process for preparing trialkyl phosphites - Google Patents.
-
Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief. Available at: [Link]
-
What is the best and the quickest method to remove impurities? - ResearchGate. Available at: [Link]
-
United States Patent (19) - Googleapis.com. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]
-
An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - Beilstein Archives. Available at: [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Chemistry – An Asian Journal. Available at: [Link]
-
(19) United States - (12) Patent Application Publication (10) Pub. No.: US 2024/0018173 A1 - Googleapis.com. Available at: [Link]
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. Available at: [Link]
-
Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides - ResearchGate. Available at: [Link]
-
Synthesis and 31P NMR spectra of the modified nucleoside triphosphates... - ResearchGate. Available at: [Link]
- Process for the preparation of hydrolysis-stable organic phosphits - Google Patents.
-
Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. Available at: [Link]
-
Cas 1660-95-3,this compound - LookChem. Available at: [Link]
Sources
- 1. 亚甲基二磷酸四异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1660-95-3 [chemicalbook.com]
- 3. Cas 1660-95-3,this compound | lookchem [lookchem.com]
- 4. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Byproducts in "Tetraisopropyl methylenediphosphonate" synthesis and removal
Topic: Synthesis, Impurity Profiling, and Purification Protocols Ticket ID: #TiPMDP-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Hidden" Complexity of TiPMDP
Welcome to the technical support hub for Tetraisopropyl methylenediphosphonate (CAS: 1660-95-3). While often viewed as a simple Horner-Wadsworth-Emmons (HWE) reagent precursor or a ligand for lanthanide extraction, the synthesis of TiPMDP via the Michaelis-Arbuzov reaction is deceptively complex.
The core challenge lies in the Double Arbuzov sequence. The first substitution is kinetically rapid, but the second substitution—required to form the geminal bisphosphonate—suffers from significant steric hindrance due to the bulky isopropyl groups. This guide addresses the specific byproducts generated when this kinetic barrier is not adequately overcome.
Module 1: The Synthesis Workflow
The Double Arbuzov Mechanism
To troubleshoot effectively, you must understand the stepwise formation. The reaction involves the nucleophilic attack of triisopropyl phosphite on a dihalomethane (typically dibromomethane or diiodomethane).
Key Reaction Parameters:
-
Reagents: Triisopropyl phosphite (
) + Dibromomethane ( ). -
Stoichiometry: Critical excess of phosphite (≥ 4 equivalents) is recommended to drive the second step.
-
Temperature: 150°C - 180°C (Reflux).[1]
Figure 1: The stepwise Michaelis-Arbuzov pathway. Note the kinetic bottleneck at the second substitution step.
Module 2: Troubleshooting & FAQs
Category A: Impurity Identification[2]
Q1: I see a persistent impurity in my ³¹P NMR around 20-25 ppm. What is it? Diagnosis: This is the Mono-Arbuzov Intermediate (Diisopropyl bromomethylphosphonate).
-
Cause: Incomplete reaction. The second Arbuzov step failed to proceed because the temperature was too low or the reaction time was insufficient. The bulky isopropyl groups create steric hindrance that slows the attack on the intermediate's methylene carbon.
-
Fix:
-
Ensure you are using a high-boiling source (e.g., dibromomethane, bp ~97°C, but reaction mix temp rises as byproduct
is distilled off). -
Force Condition: Distill off the volatile isopropyl bromide byproduct continuously. This raises the pot temperature, allowing the reaction to reach the 160°C+ required for the second substitution.
-
Q2: My product is acidic and shows broad peaks in ¹H NMR. Why? Diagnosis: Hydrolysis Products (Triisopropyl methylenediphosphonate or Methylenediphosphonic acid).
-
Cause: Moisture ingress. Phosphonate esters are susceptible to hydrolysis, especially at high temperatures with trace acid (generated from alkyl halide decomposition).
-
Fix:
-
Prevention: Reagents must be distilled and stored over molecular sieves (4Å) before use.
-
Remediation: If the hydrolysis is minor, rapid filtration through a basic alumina plug can remove acidic species, though distillation is preferred.
-
Q3: The reaction mixture turned dark brown/black. Diagnosis: Thermal Decomposition / Iodine Liberation.
-
Cause: If using diiodomethane, free iodine is liberated at high temperatures. If using dibromomethane, excessive heating (>190°C) causes elimination of propene from the isopropyl groups.
-
Fix:
-
Maintain oil bath temperature strictly below 185°C.
-
Perform a wash with dilute sodium thiosulfate (if iodine based) during workup, before distillation.
-
Module 3: Purification Protocols
High-vacuum distillation is the gold standard for TiPMDP. Chromatography is possible but often impractical for multi-gram scales due to the compound's polarity and poor UV visibility.
Protocol: Vacuum Distillation
| Parameter | Specification | Notes |
| Vacuum Pressure | < 1.0 mmHg | Critical. High boiling point risks decomposition at ambient pressure. |
| Boiling Point | 122–124°C @ 1.5 mmHg | Literature value [1].[2] |
| Boiling Point | 155°C @ 0.5 mmHg | Alternative literature value [2]. |
| Fore-run | Discard | Contains unreacted phosphite and mono-phosphonate intermediate. |
| Main Fraction | Collect | Colorless viscous liquid. |
Purification Logic Tree
Figure 2: Purification decision matrix. Fractionation is essential to separate the mono-substituted impurity.
References
- United States Patent Office. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates (US3251907A). Google Patents.
Sources
Technical Support Center: Purification of Tetraisopropyl Methylenediphosphonate
Welcome to the technical support center for the purification of Tetraisopropyl methylenediphosphonate (TIMDP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important organophosphorus compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve high-purity TIMDP for your research and development needs.
Introduction to the Challenges
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, typically achieved through a Michaelis-Arbuzov reaction between triisopropyl phosphite and a dihalomethane (e.g., dibromomethane or diiodomethane), can present several purification challenges.[1] These challenges primarily stem from the presence of structurally similar impurities, the susceptibility of the product to hydrolysis, and its high boiling point. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Synthesis and Initial Workup
Question: After my Michaelis-Arbuzov reaction to synthesize TIMDP, my crude product is a complex mixture. What are the likely impurities, and how can I minimize their formation?
Answer:
The primary impurities in a crude TIMDP synthesis mixture typically include:
-
Unreacted Starting Materials: Excess triisopropyl phosphite and unreacted dihalomethane.
-
"Spurious Alkylphosphonates": These are byproducts arising from side reactions. The most common is isopropyl phosphonate, formed if the isopropyl bromide byproduct reacts with triisopropyl phosphite.
-
Partially Reacted Intermediates: Monophosphonated intermediates can also be present if the reaction does not go to completion.
Causality and Prevention:
The formation of "spurious alkylphosphonates" is a known issue in the synthesis of tetra-alkyl methylenediphosphonates.[1] To minimize these byproducts, it is crucial to use a molar excess of the trialkyl phosphite relative to the dihalomethane. A molar ratio of 2:1 to 10:1 of triisopropyl phosphite to dibromomethane is recommended.[1] This stoichiometric imbalance favors the formation of the desired diphosphonate over side reactions.
Initial Workup Protocol:
-
After the reaction is complete, the initial purification step should focus on removing the volatile components.
-
Remove the isopropyl bromide byproduct and any unreacted dihalomethane by distillation.
-
The excess triisopropyl phosphite can then be removed by vacuum distillation. Given its lower boiling point compared to TIMDP, a carefully controlled fractional distillation is effective.
FAQ 2: Hydrolysis During Purification
Question: I'm concerned about the hydrolysis of my TIMDP during aqueous workup or chromatography. How stable is it, and what precautions should I take?
Answer:
Phosphonate esters, including TIMDP, are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acids.[2] Hydrolysis can occur at one or more of the isopropyl ester groups, leading to a mixture of partially and fully hydrolyzed products that are difficult to separate from the desired ester.
Mechanism of Hydrolysis:
Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the electrophilic phosphorus center.
Prevention of Hydrolysis:
-
Aqueous Workup: If an aqueous wash is necessary, use it sparingly and with caution.
-
Use ice-cold, pH-neutral water to minimize the rate of hydrolysis.[3]
-
Work quickly and avoid prolonged contact between the organic layer containing your product and the aqueous phase.[3]
-
If a basic wash is required to neutralize acid catalysts, use a weak base like a saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide.[3]
-
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) after any aqueous contact.
-
Chromatography: Use anhydrous solvents for column chromatography. If using a mobile phase containing protic solvents like methanol, ensure they are of high purity and dry.
Workflow for Minimizing Hydrolysis:
Caption: Workflow for minimizing hydrolysis during TIMDP purification.
FAQ 3: Purification by Vacuum Distillation
Question: My crude TIMDP is a high-boiling liquid. Can I purify it by vacuum distillation, and what are the optimal conditions?
Answer:
Yes, vacuum distillation is a highly effective method for purifying TIMDP, especially for removing lower-boiling impurities like residual triisopropyl phosphite and higher-boiling polymeric byproducts. A detailed protocol is described in U.S. Patent 3,251,907.[1]
Experimental Protocol for Vacuum Distillation of TIMDP:
-
Initial Removal of Volatiles: Before distilling the TIMDP, remove any remaining low-boiling starting materials. This can be done at a moderate vacuum (e.g., 0.1 mmHg) with gentle heating, collecting the distillate that comes over at head temperatures up to 50 °C.[1]
-
High-Vacuum Distillation:
Troubleshooting Vacuum Distillation:
| Problem | Potential Cause | Solution |
| Bumping | Uneven heating or lack of nucleation sites. | Use a magnetic stirrer and a Claisen adapter. Avoid boiling chips as they are ineffective under vacuum. |
| Product decomposition | Distillation temperature is too high. | Improve the vacuum to lower the boiling point. Ensure the heating mantle is appropriately sized and controlled. |
| Inability to reach high vacuum | Leaks in the system. | Check all glass joints and connections. Ensure they are properly greased and sealed. |
FAQ 4: Purification by Column Chromatography
Question: I need very high purity TIMDP for my application. Is column chromatography a suitable method, and what conditions should I use?
Answer:
Yes, column chromatography is an excellent method for achieving high-purity TIMDP, particularly for removing closely related phosphonate impurities. Both normal-phase and reverse-phase chromatography can be employed.
Normal-Phase Silica Gel Chromatography:
A published method for a derivative of TIMDP uses silica gel chromatography with a gradient of ethyl acetate and methanol.[4] This suggests that a similar system can be effective for TIMDP itself.
Step-by-Step Protocol for Silica Gel Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Sample Preparation: Dissolve the crude TIMDP in a minimal amount of a relatively non-polar solvent like dichloromethane or ethyl acetate.
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
For more polar impurities, a gradient elution with increasing amounts of a more polar solvent like methanol in ethyl acetate can be effective.[4]
-
-
Elution and Monitoring:
-
Elute the column, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC):
For analytical purposes and small-scale purification, reverse-phase HPLC is also a viable option. A reported method for TIMDP uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[5] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[5]
Logical Relationship for Chromatography Method Selection:
Caption: Decision tree for selecting a chromatography method for TIMDP purification.
Summary of Key Purification Parameters
| Purification Method | Key Parameters | Primary Impurities Removed | Reference |
| Vacuum Distillation | Pressure: 0.004-0.025 mmHgTemperature: 86-113 °C | Unreacted triisopropyl phosphite, polymeric byproducts | [1] |
| Silica Gel Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient, or Ethyl Acetate/Methanol gradient | Structurally similar phosphonate byproducts | [4] |
| Reverse-Phase HPLC | Stationary Phase: C18Mobile Phase: Acetonitrile/Water/Acid | Polar impurities, hydrolysis products | [5] |
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- US Patent 3,251,907 A, "Method for preparing tetra-secondary alkyl methylenediphosphonates".
-
Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. National Center for Biotechnology Information. [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Tetraisopropyl Methylenediphosphonate via the Michaelis-Arbuzov Reaction
Welcome to the technical support center for the synthesis of Tetraisopropyl methylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this challenging but crucial reaction. Here, we move beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, notably in the synthesis of bisphosphonate drugs for treating osteoporosis and as a precursor for antiviral agents.[1][2] The classical route to this geminal bisphosphonate is the Michaelis-Arbuzov reaction between a trialkyl phosphite and a dihalomethane. While theoretically straightforward, this reaction is often plagued by issues such as low yields, high reaction temperatures, and difficult purifications. This guide provides a comprehensive resource to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Question 1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Several factors can lead to a sluggish or stalled reaction:
-
Insufficient Temperature: The Michaelis-Arbuzov reaction with dihalomethanes typically requires high temperatures, often in the range of 130-200°C, to proceed at a reasonable rate.[1][3][4] If your reaction temperature is too low, the activation energy for the initial nucleophilic attack of the phosphite on the dihalomethane will not be overcome.
-
Solution: Gradually and carefully increase the reaction temperature, monitoring for the formation of the isopropyl halide byproduct (e.g., isopropyl bromide), which indicates the reaction is proceeding. A preferred temperature range is often between 170-185°C.[1]
-
-
Choice of Dihalomethane: The reactivity of the dihalomethane is critical. The general reactivity trend for the alkyl halide in the Michaelis-Arbuzov reaction is I > Br > Cl.[3]
-
Diiodomethane (CH₂I₂): While most reactive, it has been reported to give low yields (e.g., 26% with triethyl phosphite) of the desired diphosphonate, potentially due to side reactions.[5]
-
Dibromomethane (CH₂Br₂): This is often the reagent of choice, providing a good balance of reactivity and yield when used under optimized conditions.[1]
-
Dichloromethane (CH₂Cl₂): Generally not reactive enough for this transformation under standard Michaelis-Arbuzov conditions.
-
-
Purity of Triisopropyl Phosphite: The starting triisopropyl phosphite must be of high purity and free from diisopropyl hydrogen phosphite. This impurity will not participate in the reaction and can complicate purification.[6]
Question 2: My yield of this compound is very low. How can I improve it?
Answer:
Low yields are a common complaint. Here are the primary areas to focus on for improvement:
-
Stoichiometry of Reactants: A significant excess of triisopropyl phosphite is often necessary to drive the reaction to completion and maximize the yield of the diphosphonate. Molar ratios of triisopropyl phosphite to dibromomethane ranging from 2:1 to 10:1 have been reported, with a 3:1 ratio being a good starting point.[1] The excess phosphite acts as both a reactant and a high-boiling solvent, helping to maintain the necessary reaction temperature.
-
Loss of Volatile Reactants: Dibromomethane has a relatively low boiling point (97°C). At the high temperatures required for the reaction, it can be lost from the reaction mixture if not properly contained.
-
Solution: Use a reflux condenser to ensure that the dibromomethane is returned to the reaction flask. In the initial stages of the reaction, it may be necessary to control the heating rate to avoid vigorous boiling and loss of the dihalomethane.[1]
-
-
Side Reactions: The isopropyl bromide generated as a byproduct can potentially react with the triisopropyl phosphite in a competing Michaelis-Arbuzov reaction. However, the use of a secondary alkyl phosphite like triisopropyl phosphite is advantageous as the resulting secondary alkyl bromide is less reactive than a primary alkyl bromide, minimizing this side reaction.[1]
Question 3: I'm having difficulty purifying my product. What are the best methods?
Answer:
Purification can be challenging due to the high boiling point of the product and the presence of excess starting material.
-
Vacuum Distillation: This is the most common method for purifying this compound.[1]
-
Step 1: Removal of Volatiles: First, remove the isopropyl bromide byproduct and any other low-boiling components at atmospheric pressure.
-
Step 2: Removal of Excess Phosphite: The excess triisopropyl phosphite can then be removed under reduced pressure.
-
Step 3: Distillation of the Product: The final product is distilled under high vacuum. The boiling point is approximately 155°C at 0.5 mmHg.[5]
-
Troubleshooting: High temperatures during distillation can lead to thermal decomposition. It is crucial to use an efficient vacuum system to lower the boiling point as much as possible. A short-path distillation apparatus can also minimize the time the product is exposed to high temperatures.
-
-
Chromatography: For smaller scale reactions or to obtain very high purity material, column chromatography can be employed.
-
Silica Gel Chromatography: A gradient elution with ethyl acetate and methanol has been reported for the purification of related bisphosphonates.[7]
-
Reverse Phase HPLC: For analytical purposes and preparative separation of impurities, reverse phase HPLC using an acetonitrile/water mobile phase is a viable option.[8]
-
Question 4: How can I monitor the progress of the reaction?
Answer:
-
³¹P NMR Spectroscopy: This is the most direct method for monitoring the reaction. The phosphorus chemical shifts of the starting phosphite and the phosphonate product are distinct. Triisopropyl phosphite will have a chemical shift around +138 ppm, while the product, this compound, will appear around +19 to +22 ppm (relative to 85% H₃PO₄). You can take small aliquots from the reaction mixture (after cooling and careful quenching) and analyze them to determine the ratio of starting material to product.
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of the starting materials and the appearance of the product. The purity of the final product is often reported as >97% by GC.[9]
-
Thin Layer Chromatography (TLC): While less common for this specific reaction due to the nature of the compounds, TLC can be used with appropriate visualization techniques (e.g., potassium permanganate stain) to get a qualitative idea of the reaction progress.
Optimized Experimental Protocol
This protocol is based on the successful synthesis reported in the literature, with additional insights for optimization.[1]
Reagents and Equipment:
-
Triisopropyl phosphite (high purity)
-
Dibromomethane
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Reflux condenser
-
Distillation apparatus (short-path or Vigreux column)
-
Vacuum pump
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine triisopropyl phosphite and dibromomethane in a 3:1 molar ratio. For example, 624.7 g (3 moles) of triisopropyl phosphite and 173.9 g (1 mole) of dibromomethane.
-
Heating: Begin heating the mixture with stirring. The reaction is typically conducted at a temperature between 130°C and 200°C. A good target temperature range to maintain is 170-185°C.[1]
-
Reaction Monitoring: The reaction progress can be monitored by observing the distillation of the isopropyl bromide byproduct through the reflux condenser. Alternatively, small aliquots can be carefully removed, cooled, and analyzed by ³¹P NMR.
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the cessation of byproduct formation or NMR analysis), allow the mixture to cool.
-
Reconfigure the apparatus for distillation. First, remove the volatile isopropyl bromide at atmospheric pressure.
-
Reduce the pressure to remove the excess triisopropyl phosphite.
-
The desired product, this compound, is then distilled under high vacuum (e.g., 0.5 mmHg) at approximately 155°C.[5]
-
Data Summary
| Parameter | Value | Reference |
| Molar Mass | 344.32 g/mol | [5] |
| Appearance | Clear, colorless to slightly yellow liquid | [5] |
| Boiling Point | 155°C @ 0.5 mmHg | [5] |
| Density | 1.08 g/mL at 25°C | [5] |
| Refractive Index (n²⁰/D) | 1.431 | [5] |
| ³¹P NMR Chemical Shift | ~ +20 ppm (vs 85% H₃PO₄) | [10] |
Visual Guides
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of this compound Synthesis.
Troubleshooting Workflow
Sources
- 1. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1660-95-3 [chemicalbook.com]
- 6. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 7. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | 1660-95-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis and Optimization of Tetraisopropyl Methylenediphosphonate (TIMP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Tetraisopropyl Methylenediphosphonate (TIMP). This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important organophosphorus compound. TIMP serves as a crucial building block in the synthesis of pharmaceuticals, particularly for anti-osteoporosis and antiviral agents, and finds use in various other chemical applications.[1][2]
The synthesis, while straightforward in principle, involves a high-temperature reaction that requires careful control of parameters to achieve high yields and purity. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the optimization of reaction temperature and time.
Section 1: The Underlying Chemistry - A Quick Primer
Q1: What is the reaction mechanism for the synthesis of TIMP?
The synthesis of this compound is a classic example of a double Michaelis-Arbuzov reaction .[3][4] This reaction is a cornerstone of organophosphorus chemistry for creating a stable phosphorus-carbon bond.[5]
The mechanism proceeds in two main stages, with the second stage being a repeat of the first on the other side of the methylene bridge:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom of triisopropyl phosphite on one of the electrophilic carbon atoms of dibromomethane. This forms a phosphonium salt intermediate.[3]
-
Dealkylation (SN2 Reaction): The bromide anion, displaced in the first step, then performs a nucleophilic (SN2) attack on one of the isopropyl groups of the phosphonium intermediate. This step results in the formation of an intermediate, bromo-methyl(diisopropyl phosphonate), and the byproduct isopropyl bromide.[3]
-
Second Michaelis-Arbuzov Reaction: The entire sequence repeats. A second molecule of triisopropyl phosphite attacks the remaining bromo-methyl group of the intermediate, forming a new phosphonium salt.
-
Final Dealkylation: The subsequent dealkylation by a bromide ion yields the final product, this compound, and a second molecule of isopropyl bromide.
Section 2: Core Protocol & Key Parameters
Q2: What is a standard laboratory-scale protocol for synthesizing TIMP?
The following protocol is synthesized from established methods and patents, providing a robust starting point for optimization.[6]
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel (or addition funnel), and a fractional distillation column connected to a condenser and receiving flask. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Reagent Charging: In the reaction flask, combine dibromomethane (1.0 mole) and a portion of the triisopropyl phosphite (e.g., 1.0 mole out of a total of 3.0 to 4.0 moles). An excess of the phosphite is crucial.[6]
-
Initiation: Begin stirring and gently heat the mixture. The reaction is exothermic but often requires an initial input of heat to begin. A temperature of around 130-150°C is typically sufficient to initiate the reaction.[6][7]
-
Controlled Addition & Reflux: Once the reaction commences (indicated by a temperature increase and/or the start of byproduct distillation), begin the dropwise addition of the remaining triisopropyl phosphite. The rate of addition should be controlled to maintain a steady reaction temperature, ideally within the optimal range of 170-185°C.[6]
-
Reaction Drive & Monitoring: As the reaction proceeds, the byproduct, isopropyl bromide (boiling point ~60°C), will begin to distill off. The removal of this byproduct helps drive the reaction to completion. The reaction is typically continued for several hours (e.g., 7-9 hours), with the temperature gradually raised to and held at the upper end of the optimal range (185°C) for the final 1-2 hours to ensure full conversion.[6]
-
Purification:
-
Step A (Removal of Excess Phosphite): After the reaction is complete, cool the mixture and reconfigure the apparatus for vacuum distillation. First, remove the excess, unreacted triisopropyl phosphite under reduced pressure.
-
Step B (Product Distillation): Increase the vacuum and temperature to distill the final product, this compound. The product has a boiling point of approximately 155°C at 0.5 mm Hg.[1]
-
Q3: Why are the choices of reactants (triisopropyl phosphite and dibromomethane) so critical?
The selection of these specific reactants is a key element for a successful synthesis with high yield.
-
Dibromomethane vs. Other Dihalomethanes: While diiodomethane can be used, it often results in poor yields (reported below 30%).[6] Dibromomethane provides a better balance of reactivity and stability under the required reaction conditions, leading to a more efficient and higher-yielding process.
-
Triisopropyl Phosphite (a Secondary Alkyl Phosphite): A critical advantage of this process is the formation of a secondary alkyl bromide (isopropyl bromide) as a byproduct. Secondary alkyl halides are less reactive in subsequent Michaelis-Arbuzov reactions compared to primary halides (like ethyl bromide). This significantly reduces the formation of unwanted "spurious alkylphosphonates," which are common, yield-reducing side products when using primary trialkyl phosphites (e.g., triethyl phosphite).[6]
| Parameter | Recommended Specification | Rationale |
| Phosphorus Reagent | Triisopropyl Phosphite | Forms a less reactive secondary alkyl bromide byproduct, minimizing side reactions.[6] |
| Methylene Reagent | Dibromomethane | Offers better reactivity and yield compared to diiodomethane or dichloromethane.[6] |
| Molar Ratio (Phosphite:DBM) | 2:1 to 10:1 (3:1 is a good starting point) | A molar excess of phosphite helps retain the more volatile dibromomethane in the reaction mixture.[6] |
| Initiation Temperature | ~130-150°C | Sufficient energy to overcome the activation barrier and start the reaction. |
| Optimal Reaction Temperature | 170-185°C | Balances a high reaction rate with minimal thermal decomposition of the product.[6] |
| Maximum Temperature | < 200°C | Above this temperature, the rate of side reactions and resin formation increases significantly.[6] |
| Reaction Time | 5-10 hours | Dependent on scale and temperature; must be sufficient for double substitution. |
Section 3: Troubleshooting Guide
Q4: My reaction is not starting, or the conversion is very low. What are the likely causes?
-
Insufficient Temperature: This is the most common cause. The Michaelis-Arbuzov reaction requires significant thermal energy to initiate. Ensure your heating mantle or oil bath is set to achieve a reaction mixture temperature of at least 130°C.
-
Moisture Contamination: Trialkyl phosphites are susceptible to hydrolysis. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
-
Incorrect Reagents: Confirm you are using dibromomethane, as other dihalomethanes may be significantly less reactive or lead to very low yields.[6]
Q5: The reaction started but then stalled. Why?
-
Loss of External Heat: The reaction is exothermic, and it's common practice to reduce or remove external heating once it begins.[7] However, as reactants are consumed, the rate of heat generation will decrease. If external heat is not re-applied or gradually increased to maintain the target temperature (170-185°C), the reaction can stall.
-
Loss of Volatile Reactant: Dibromomethane has a boiling point of ~97°C. If your reflux condenser is not efficient, or if the reaction is run too vigorously, this reactant can be lost from the system, leading to an incomplete reaction. Using a sufficient molar excess of the less volatile triisopropyl phosphite helps to keep the dibromomethane in the reaction vessel.[6]
Q6: My reaction produced a lot of dark, resinous material, and the yield of distilled product is poor. How can I prevent this?
This is a classic sign of thermal decomposition.
-
Excessive Temperature: While high temperatures are needed, exceeding ~200°C will promote side reactions and polymerization, leading to the formation of non-distillable residues.[6] Maintain strict temperature control, especially towards the end of the reaction. The optimal range of 170-185°C is recommended for achieving a good balance between reaction rate and product stability.[6]
-
Prolonged Heating: Heating the reaction mixture for an excessive amount of time, even within the optimal temperature range, can also lead to degradation. Once the reaction is complete (as determined by monitoring), proceed to the workup. It is worth noting that even the resinous residue may contain the desired product, which can be hydrolyzed to the corresponding diphosphonic acid.[8]
Q7: I'm seeing unexpected byproducts in my NMR spectrum. What could they be?
-
Incomplete Reaction: The most likely "byproducts" are the starting materials (triisopropyl phosphite, dibromomethane) or the mono-substituted intermediate (bromo-methyl(diisopropyl phosphonate)). This indicates the reaction did not go to completion.
-
Hydrolysis Products: If moisture was present, you might see signals corresponding to diisopropyl hydrogen phosphite or other hydrolysis products.
-
Spurious Alkylphosphonates: If you deviated from using triisopropyl phosphite and used a primary phosphite (e.g., triethyl phosphite), the more reactive primary alkyl halide byproduct could re-enter the reaction, leading to a mixture of phosphonates.[6]
Section 4: Optimization of Temperature and Time
Q8: How does reaction temperature specifically affect the synthesis of TIMP?
Temperature is the most critical variable to control for a successful outcome. There is a distinct operational window, and deviating from it has predictable consequences.
-
Below 130°C: The reaction rate is impractically slow or non-existent. You will observe little to no conversion of starting materials.
-
130°C - 165°C: The reaction will proceed, but slowly. This may require significantly longer reaction times to achieve full conversion, which in turn can increase the risk of some degradation over the extended heating period.
-
170°C - 185°C (Optimal Range): This is the "sweet spot." The reaction rate is robust, and the formation of thermal decomposition byproducts is minimized, leading to the highest achievable yields of distillable product.[6]
-
Above 200°C: The rate of product degradation and resin formation becomes significant. While the initial reaction might be very fast, the final isolated yield will be low due to the loss of product to non-distillable tars.[6][8]
Q9: What is the optimal reaction time, and how can I monitor completion?
The optimal time is directly dependent on the reaction temperature and scale. A 1-mole scale reaction held at 180°C will finish much faster than one held at 150°C.
-
Time as a Guideline: For the optimal temperature range, a total reaction time of 5-10 hours is a good guideline. A common strategy is a gradual ramp-up in temperature over several hours, followed by a 1-2 hour hold at the maximum optimal temperature (e.g., 185°C) to ensure the second, slower substitution is complete.[6]
-
Monitoring for Completion: For precise optimization, reaction monitoring is essential.
-
³¹P NMR Spectroscopy: This is the most definitive method. Take small aliquots from the reaction mixture (use caution!). The disappearance of the starting triisopropyl phosphite signal (around +140 ppm) and the appearance of the single product peak for TIMP (around +20 ppm) indicates completion.
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of the dibromomethane starting material.
-
Q10: How can I safely manage the reaction exotherm?
Managing the heat generated by the reaction is key to safety and preventing a runaway reaction.
-
Staged Addition: Do not mix all reactants and then heat. Instead, heat a mixture of the dibromomethane and a small portion of the phosphite. Once the reaction initiates, the remaining, cooler phosphite can be added slowly. This addition serves to control the internal temperature, allowing you to maintain a steady and safe reaction rate.[7]
-
Vigorous Stirring: Ensure the magnetic stirrer is powerful enough to maintain a homogenous mixture. This prevents the formation of localized hot spots where decomposition can begin.
-
External Cooling: Have an ice bath or cold water bath on standby. If the internal temperature begins to rise too quickly despite stopping the external heating, brief cooling can bring it back under control.
| Temperature Range | Reaction Time | Expected Outcome | Optimization Notes |
| < 130°C | > 24 hours | Very low to no conversion. | Not a viable condition. Increase heat. |
| 130 - 165°C | 10 - 20 hours | Slow but steady conversion. Moderate yield. | Can be used, but time-inefficient. Risk of some degradation. |
| 170 - 185°C | 5 - 10 hours | Optimal Yield & Purity. | Recommended target range for best results. [6] |
| > 200°C | < 5 hours | Rapid reaction but significant decomposition. Low isolated yield. | Avoid. Leads to product loss and difficult purification.[6] |
Section 5: Post-Reaction Workup and Purification
Q11: What is the standard procedure for purifying TIMP after the reaction?
Purification is almost exclusively done by fractional vacuum distillation. A clean separation is vital for obtaining high-purity TIMP.
-
Cool the Reaction Mixture: Allow the crude reaction mixture to cool to room temperature.
-
First Distillation (Remove Volatiles): Assemble a fractional distillation apparatus for vacuum.
-
Apply a moderate vacuum and gently heat the flask.
-
The primary goal is to remove the excess triisopropyl phosphite (Boiling Point: ~75°C @ 12 mmHg).
-
Collect this fraction separately.
-
-
Second Distillation (Isolate Product):
-
Once the excess phosphite is removed, increase the vacuum (target <1 mmHg) and increase the heating mantle temperature.
-
The product, This compound , will distill at ~155°C @ 0.5 mmHg .[1]
-
A dark, viscous, or solid resinous residue will likely remain in the distillation flask; this should be discarded.[8]
-
-
Characterization: Confirm the purity and identity of the collected fraction using NMR (¹H, ¹³C, ³¹P) and compare it to reference spectra. The product should be a clear, colorless to slightly yellow liquid.[1]
References
- Roy, C. H. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates. U.S.
-
LookChem. (n.d.). Cas 1660-95-3, this compound. LookChem. [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
- Ford-Moore, A. H., & Williams, J. H. (1947). Organo-phosphorus compounds. Part I. The preparation of trialkyl phosphites. Journal of the Chemical Society (Resumed), 1465-1467.
-
Kosolapoff, G. M. (1953). Diisopropyl methylphosphonate. Organic Syntheses, 2, 404. [Link]
- Roy, C. H. (1966). Substituted methylenediphosphonate compounds and process. U.S.
-
Yanvarev, D. V., et al. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief, 8, 1157–1167. [Link]
- Sturtz, G., & Clement, J. C. (1976). A New Synthesis of Methylenebis(phosphonates) from Carbon Disulfide. Tetrahedron Letters, 17(36), 3299-3302.
-
Patel, S., & Joseph, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(19), 6266. [Link]
-
Gajda, T. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry. ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Common impurities in commercial "Tetraisopropyl methylenediphosphonate"
Welcome to the Technical Support Center for Tetraisopropyl Methylenediphosphonate (T(iPr)MDP). As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in identifying common impurities in commercial T(iPr)MDP and troubleshooting potential issues that may arise during its use. This resource is designed to provide practical, in-depth guidance based on established chemical principles and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial stock of this compound?
The purity of commercial this compound is typically high, often exceeding 97%. However, minor impurities stemming from its synthesis and potential degradation can be present. The most common synthetic route is a modification of the Michaelis-Arbuzov reaction.[1] Based on this, the following impurities are plausible:
-
Synthesis-Related Impurities:
-
Residual Starting Materials: Trace amounts of triisopropyl phosphite and dihalomethanes (like dibromomethane or dichloromethane) may remain after purification.[2]
-
Reaction Byproducts: Isopropyl bromide is a common byproduct of the Arbuzov reaction involving triisopropyl phosphite.[2] Additionally, other alkyl phosphonate byproducts could potentially form during the synthesis.[3]
-
Side-Reaction Products: Incomplete reaction or side reactions can lead to the formation of monophosphonates instead of the desired diphosphonate.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: Phosphonate esters are susceptible to hydrolysis, which can occur upon exposure to ambient moisture or acidic/basic conditions.[4] This can lead to the formation of partially hydrolyzed species (containing both ester and acid functionalities) or the fully hydrolyzed methylenediphosphonic acid.
-
The following table summarizes these potential impurities:
| Impurity Category | Specific Impurity | Chemical Formula | Origin |
| Synthesis-Related | Triisopropyl phosphite | C9H21O3P | Unreacted starting material |
| Dibromomethane | CH2Br2 | Unreacted starting material | |
| Isopropyl bromide | C3H7Br | Reaction byproduct | |
| Monophosphonate species | C10H23O4P | Incomplete reaction | |
| Degradation-Related | Partially hydrolyzed T(iPr)MDP | C10H23O6P2 | Hydrolysis |
| Methylenediphosphonic acid | CH4O6P2 | Complete hydrolysis |
Q2: How can I detect these impurities in my sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a highly sensitive and specific method for analyzing organophosphorus compounds.[1] The phosphorus atoms in T(iPr)MDP will have a characteristic chemical shift. Impurities containing phosphorus, such as triisopropyl phosphite or hydrolysis products, will appear as separate signals.
-
¹H NMR: Can be used to detect residual starting materials like dihalomethanes and the byproduct isopropyl bromide, as well as to confirm the overall structure of the diphosphonate.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[5] It can effectively detect residual starting materials and byproducts from the synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate T(iPr)MDP from less volatile impurities, such as hydrolysis products.
The following diagram illustrates a typical workflow for impurity analysis:
Caption: Workflow for Impurity Analysis of T(iPr)MDP.
Troubleshooting Guide
Problem 1: My reaction yield is lower than expected.
Possible Cause: The presence of impurities in this compound can lead to reduced reaction yields.
Troubleshooting Steps:
-
Verify the Purity of T(iPr)MDP:
-
Action: If you have access to the necessary equipment, perform a ³¹P NMR analysis of your T(iPr)MDP stock.
-
Rationale: This will quickly reveal the presence of any phosphorus-containing impurities that may be competing in your reaction or are unreactive.
-
-
Consider the Impact of Hydrolysis:
-
Action: If your reaction is sensitive to acidic conditions, the presence of hydrolysis products (phosphonic acids) could be detrimental.
-
Rationale: Phosphonic acids can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or deactivating sensitive reagents.
-
-
Assess the Stoichiometry:
-
Action: If your analysis indicates the presence of a significant amount of impurities, you may need to adjust the stoichiometry of your reaction to account for the lower concentration of the active reagent.
-
Rationale: Using a substoichiometric amount of the desired reagent will inherently lead to lower yields.
-
Problem 2: I am observing unexpected side products in my reaction.
Possible Cause: Impurities in the T(iPr)MDP may be participating in side reactions.
Troubleshooting Steps:
-
Identify Potential Reactive Impurities:
-
Action: Review the list of potential impurities. Triisopropyl phosphite, for instance, is a nucleophile and could react with electrophilic components in your reaction mixture.
-
Rationale: Understanding the reactivity of potential impurities is key to predicting and identifying side products.
-
-
Purify the T(iPr)MDP:
-
Action: If you suspect that impurities are causing side reactions, consider purifying the T(iPr)MDP before use. Vacuum distillation is a common method for purifying liquid phosphonates.
-
Rationale: Using a purer grade of the reagent will minimize the occurrence of unwanted side reactions.
-
Problem 3: My analytical results (e.g., NMR, MS) show unexpected peaks.
Possible Cause: The unexpected peaks may be due to impurities present in the commercial T(iPr)MDP.
Troubleshooting Steps:
-
Analyze a Blank Sample:
-
Action: Run a sample of your T(iPr)MDP stock alone using the same analytical method.
-
Rationale: This will help you to differentiate between peaks originating from your reaction and those from the starting material.
-
-
Correlate Peaks with Potential Impurities:
-
Action: Compare the chemical shifts (in NMR) or mass-to-charge ratios (in MS) of the unexpected peaks with those expected for the potential impurities listed in the table above.
-
Rationale: This can provide strong evidence for the identity of the impurities.
-
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting Decision Tree for T(iPr)MDP.
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of this compound
Objective: To assess the purity of T(iPr)MDP and identify any phosphorus-containing impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare the sample by dissolving approximately 20-30 mg of T(iPr)MDP in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A relaxation delay of 5-10 seconds is recommended for quantitative analysis.
-
Process the spectrum and integrate the signals. The main peak corresponding to T(iPr)MDP should be the most prominent.
-
Any additional peaks may correspond to phosphorus-containing impurities. Compare their chemical shifts to known values for potential impurities (e.g., triisopropyl phosphite, phosphonic acids).
References
-
31p NMR impurities.pdf - Academia.edu. (n.d.). Retrieved January 30, 2026, from [Link]
-
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). Retrieved January 30, 2026, from [Link]
-
Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide - Manuals.plus. (n.d.). Retrieved January 30, 2026, from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction - BioPharmaSpec. (n.d.). Retrieved January 30, 2026, from [Link]
- Method for preparing tetra-secondary alkyl methylenediphosphonates. (n.d.). Google Patents.
-
Part 3: Performance of polymers, phosphonates, and polymer/phosphonate blends as gypsum scale inhibitors | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]
-
Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Preparation of this compound. (n.d.). Google Patents.
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes - JEOL. (n.d.). Retrieved January 30, 2026, from [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solutions for Pharmaceutical Impurities. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application in Metal Ion Sorption. (n.d.). Retrieved January 30, 2026, from [Link]
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC - NIH. (2020, June 23). Retrieved January 30, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 4. This compound 97 1660-95-3 [sigmaaldrich.com]
- 5. an.shimadzu.com [an.shimadzu.com]
Technical Support Center: High-Purity Isolation of Tetraisopropyl Methylenediphosphonate
Topic: Purification & Troubleshooting Guide for Tetraisopropyl Methylenediphosphonate (TiPMDP) Case ID: TiPMDP-PUR-001 Support Level: Senior Application Scientist[1]
Executive Summary & Molecule Profile[1][2]
This compound (CAS: 1660-95-3) is a critical reagent used as a ligand in uranium extraction, a precursor for bone-resorption drugs (bisphosphonates), and a Horner-Wadsworth-Emmons (HWE) reagent.[1]
Achieving >98% purity is notoriously difficult due to three specific factors:
-
Thermal Instability: Isopropyl esters are prone to thermal elimination (Chugaev-type mechanism) at high temperatures, releasing propene and generating acidic species.[1]
-
Boiling Point Proximity: The starting material (Triisopropyl phosphite) often co-distills with the product if not strictly managed.[1]
-
Silica Affinity: The bisphosphonate moiety interacts strongly with silica gel, causing severe tailing during chromatography.[1]
This guide prioritizes High-Vacuum Distillation as the primary purification vector, with Oxidative Chemical Workup as the critical pre-treatment step.
Physicochemical Profile
| Property | Value | Critical Note |
| Boiling Point | 110–115 °C @ 0.03 mbar | Requires high vacuum to avoid decomposition.[1] |
| Boiling Point (Lit.) | 155 °C @ 0.5 mmHg | Avoid pressures >1 mmHg if possible.[1] |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or acid-catalyzed decomposition.[1] |
| Stability | Acid/Heat Sensitive | Generates propene gas above 160 °C. |
The "Golden Standard" Purification Protocol
Do not rely solely on chromatography. The most reproducible method for >10g scale is an oxidative wash followed by high-vacuum distillation.[1]
Phase A: Oxidative Scavenging (The "Secret" Step)
Why: The Michaelis-Arbuzov reaction often leaves 5-10% unreacted Triisopropyl phosphite.[1] This impurity has a boiling point close enough to TiPMDP to make separation difficult.[1] We convert the phosphite to Triisopropyl phosphate , which is much more polar and easier to separate or leaves a distinct boiling point gap.
Protocol:
-
Cool the crude reaction mixture (post-stripping of alkyl halides) to 0°C.
-
Add 30% Hydrogen Peroxide (H₂O₂) dropwise (1.1 eq relative to estimated residual phosphite).[1]
-
Alternative: Use Iodine (I₂) in pyridine/water if anhydrous conditions are not strictly required yet.[1]
-
-
Stir for 30 minutes. The phosphite (P+3) converts to phosphate (P+5).[1]
-
Perform a rapid aqueous wash (Brine/Water) to remove the oxidant and water-soluble phosphates.[1]
Phase B: High-Vacuum Distillation
Why: Short-path distillation minimizes thermal residence time, preventing the isopropyl groups from eliminating into propene.[1]
Protocol:
-
Apparatus: Use a Short-Path Distillation Head (Vigreux columns retain too much heat).[1]
-
Vacuum: Must be < 0.5 mmHg (ideally <0.1 mmHg).
-
Fore-run: Collect fraction at 60–90°C (0.1 mmHg). This contains triisopropyl phosphate and residual volatiles.[1]
-
Main Fraction: Collect fraction at 110–125°C (0.1 mmHg) .
-
Storage: Store under Argon at -20°C.
Troubleshooting & FAQs
Q1: My product turns dark brown/black during distillation. What is happening?
Diagnosis: Thermal Elimination / Acid Catalysis. You are likely heating the pot above 160°C. At this temperature, the isopropyl ester undergoes elimination, releasing propene and forming acidic mono-esters. These acids then catalyze further decomposition (autocatalysis), turning the oil black.[1]
Corrective Action:
-
Check Vacuum: If your vacuum is weak (>1 mmHg), you are forced to use higher heat to boil the compound. Improve vacuum to <0.1 mmHg.
-
Buffer the Pot: Add 1% w/w solid Calcium Carbonate (CaCO₃) or Sodium Carbonate to the distillation flask. This neutralizes any trace acid formed in situ, preventing the autocatalytic blackening.
Q2: I see a "ghost" spot running just above my product on TLC.
Diagnosis: Triisopropyl Phosphate. This is the oxidized byproduct of your starting material.[4] It is notoriously difficult to separate by column chromatography because its polarity is very similar to the bisphosphonate.
Corrective Action:
-
Distillation is mandatory. Chromatography is rarely effective for this specific separation.[1]
-
TLC Stain: Use KMnO₄ stain.[1] Bisphosphonates usually stain slowly; phosphites/phosphates may stain differently.[1] Iodine vapor is often more effective for phosphorus esters.[1]
Q3: My yield is low, and the NMR shows a complex mixture of "P-H" species.
Diagnosis: Hydrolysis. TiPMDP is sensitive to moisture.[1] If you used an aqueous workup with strong acid or base, you likely hydrolyzed the ester to the phosphonic acid.
Corrective Action:
-
Avoid Strong Base: Do not wash with 1M NaOH.[1] Use saturated NaHCO₃ if neutralization is needed.[1]
-
Avoid Strong Acid: Do not use HCl washes.[1]
-
Drying: Ensure the crude is rigorously dried (MgSO₄ + High Vac) before distillation.[1] Moisture at 140°C acts like superheated steam, stripping the esters.
Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on impurity profiles.
Caption: Decision tree for removing phosphite impurities and preventing thermal decomposition.
Mechanism of Impurity Formation[1]
Understanding how impurities form allows you to prevent them.[1]
Caption: Pathways leading to common impurities: Propene elimination, residual starting material, and hydrolysis.[1]
References & Authoritative Sources
-
Sigma-Aldrich. this compound Product Sheet & Properties.[1] (Boiling point and general stability data). Link[1][5]
-
Organic Syntheses. Preparation of Phosphonates via Michaelis-Arbuzov Reaction.[1] (General protocols for phosphonate synthesis and vacuum distillation). Link
-
BenchChem. Technical Guide to Michaelis-Arbuzov Synthesis. (Details on removing alkyl halide byproducts). Link
-
U.S. Patent 3,251,907. Method for preparing tetra-secondary alkyl methylenediphosphonates.[1] (Historical but authoritative source on the specific synthesis and hydrolysis of TiPMDP).[1] Link
-
ResearchGate (Community Discussion). Removal of Phosphite/Phosphine Impurities. (Peer-reviewed discussions on oxidative workups using H2O2/Iodine).[1] Link
Sources
Avoiding emulsion during "Tetraisopropyl methylenediphosphonate" workup
Topic: Avoiding Emulsion During Tetraisopropyl Methylenediphosphonate Workup
Ticket ID: TIPMDP-ISO-001 Status: Active Guide Applicable For: Organic Synthesis, Drug Development, Process Chemistry
Executive Summary: The "Soap" Problem
The Core Issue: this compound (TIPMDP) and its reaction byproducts possess significant amphiphilic character. When the lipophilic isopropyl groups interact with the polar phosphonate core (P=O), the molecule acts as a surfactant.
The Root Cause of Emulsions: Emulsions during TIPMDP workup are rarely caused by the product itself, but rather by partial hydrolysis species (mono-acids) and colloidal precipitates formed from unreacted triisopropyl phosphite.
-
Mechanism: The Michaelis-Arbuzov reaction often leaves traces of triisopropyl phosphite. Upon contact with aqueous base (e.g., NaHCO₃ washes), this hydrolyzes to diisopropyl phosphite and eventually isopropyl phosphonic acid species. These are potent anionic surfactants (detergents) that stabilize water-in-oil emulsions.
Prevention Protocol (The "Happy Path")
The most effective way to solve an emulsion problem is to avoid the aqueous phase entirely.
Method A: Direct Vacuum Distillation (Recommended)
Field-proven insight: The highest purity (>97%) is achieved by avoiding aqueous extraction.
-
Reaction Completion: Ensure consumption of dibromomethane.
-
Strip Volatiles: Remove the byproduct (isopropyl bromide) and excess dibromomethane via rotary evaporation.
-
High Vacuum Distillation:
-
Connect the crude oil to a high-vacuum line (<1 mmHg).
-
Fraction 1: Unreacted triisopropyl phosphite (lower boiling point).
-
Fraction 2 (Product): TIPMDP typically distills at 130–140°C at 0.5 mmHg (Note: Boiling points vary by vacuum strength; check literature).
-
Result: Clear, colorless liquid.[1] No emulsion risk.
-
Method B: The Modified Aqueous Workup
If you must perform an extraction (e.g., removing specific salts), follow this strict protocol.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or TBME | Avoid DCM (Dichloromethane). DCM's density (1.33 g/mL) is too close to the aqueous phase, promoting suspension. Toluene (0.87 g/mL) ensures rapid phase separation. |
| Quench | Saturated Brine | Never use pure water. High ionic strength "salts out" the organics, disrupting the hydration shell of the phosphonate. |
| Filtration | Celite® 545 | Pre-filtering the organic phase through a Celite pad removes colloidal phosphorus species that act as emulsion stabilizers. |
Troubleshooting Guide: "I Have an Emulsion. Now What?"
If you are currently staring at a separatory funnel containing a milky white mixture, follow these rescue steps in order.
Rescue Protocol 1: The "Salting Out" Shock
-
Add solid NaCl directly to the separatory funnel.
-
Agitate gently (do not shake vigorously) until the aqueous layer is saturated.
-
Allow to sit for 20 minutes. The increased density difference often forces separation.
Rescue Protocol 2: The Celite Filtration (High Success Rate)
Phosphonate emulsions are often stabilized by microscopic particulate matter.
-
Pour the entire emulsion (both phases) out of the funnel.
-
Pack a fritted funnel with a 2cm pad of Celite 545 .
-
Vacuum filter the emulsion through the pad.
-
Rinse the pad with fresh solvent.
-
Return the filtrate to the separatory funnel.
-
Why this works: The Celite traps the colloidal particles stabilizing the interface.
-
Rescue Protocol 3: The Acid Shift
Warning: Only use if product stability allows (TIPMDP esters are relatively stable to mild acid).
-
Add 1M HCl dropwise to the emulsion until pH ~3-4.
-
Mechanism: This protonates any phosphonic acid byproducts (turning them from ionic surfactants R-PO₃H⁻ into non-ionic species R-PO₃H₂), destroying their detergent properties.
Workflow Visualization
The following diagram illustrates the decision logic for purifying TIPMDP, highlighting the critical "Emulsion Trap" points.
Caption: Decision tree for TIPMDP purification. Green path indicates the optimal distillation route; Red path indicates the high-risk aqueous route requiring specific mitigation strategies.
Frequently Asked Questions (FAQ)
Q: Can I use rotary evaporation to remove the triisopropyl phosphite? A: No. Triisopropyl phosphite has a high boiling point (~43°C at 10 mmHg, but effectively higher in crude mixtures). Standard rotovaps rarely achieve the vacuum required to strip it completely. You need a high-vacuum manifold (Schlenk line) or Kugelrohr distillation.
Q: Why does my interface look like a "rag" layer? A: This is a "rag layer" emulsion caused by partial hydrolysis products (phosphonic acids) precipitating at the interface. Do not try to extract it. Filter the biphasic mixture through a sintered glass frit or Celite to remove the solid rag, then separate the clear liquids.
Q: Is the emulsion dangerous? A: Not chemically, but it compromises yield. Long exposure to water during a stuck emulsion can slowly hydrolyze your TIPMDP ester groups, converting your product into the very impurity causing the emulsion. Speed is critical.
References
-
Preparation of this compound. United States Patent 3,251,907. (1966). Describes the foundational Michaelis-Arbuzov synthesis and thermal stability of the ester.
-
Process for the Preparation of Diphosphonate Derivatives. United States Patent 5,688,983. (1997). Details extractive workup improvements and the preference for vacuum distillation to avoid hydrolysis.
-
Michaelis–Arbuzov Reaction. Wikipedia / Organic Chemistry Portal. General mechanism and byproduct analysis (Alkyl halide generation).
Sources
Anhydrous conditions for "Tetraisopropyl methylenediphosphonate" synthesis
Anhydrous Conditions for "Tetraisopropyl methylenediphosphonate" Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for phosphonate chemistry. As Senior Application Scientists, we understand the nuances and challenges of synthesizing moisture-sensitive compounds like this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the rigorous anhydrous conditions necessary for successful synthesis. We will move beyond simple procedural lists to explain the causality behind each step, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Anhydrous Conditions
This section addresses specific issues that can arise during the synthesis of this compound when moisture is not adequately controlled.
Q1: My reaction yield is significantly lower than expected, and my NMR spectrum shows complex, unidentifiable peaks alongside my product. Could moisture be the culprit?
A1: Absolutely. This is a classic symptom of moisture contamination. Trace amounts of water can initiate several detrimental side reactions. The primary phosphorus-containing starting material, a trialkyl phosphite (like triisopropyl phosphite), is susceptible to hydrolysis, which converts it to a dialkyl phosphite. This dialkyl phosphite may react differently or not at all under the reaction conditions, leading to a cascade of byproducts and consuming your starting material in non-productive pathways.
Furthermore, if your synthesis involves a strong base like sodium hydride (NaH) to deprotonate the phosphonate for subsequent alkylation, water will react violently with the base, quenching it and rendering it inactive for the desired reaction.[1][2] This not only reduces your yield but can also create safety hazards due to the rapid evolution of hydrogen gas.[1]
Q2: I observed vigorous, uncontrolled gas evolution immediately after adding sodium hydride (NaH) to my reaction solvent, even before adding other reagents. What went wrong?
A2: This is a clear indication that your solvent was not properly dried. Sodium hydride reacts exothermically and vigorously with water to produce hydrogen gas and sodium hydroxide (NaH + H₂O → NaOH + H₂↑).[1][2] The uncontrolled bubbling you observed was the rapid formation of hydrogen. This initial, violent reaction consumes the NaH, meaning there will be insufficient base to deprotonate your phosphonate starting material, leading to complete reaction failure. It is crucial to use properly dried, anhydrous solvents when working with highly reactive metal hydrides.[3][4]
Q3: My triisopropyl phosphite starting material appears slightly cloudy. Can I still use it?
A3: A cloudy appearance in a phosphite ester is often a sign of hydrolysis, where the ester has reacted with atmospheric moisture to form the corresponding phosphonic acid. Using this contaminated reagent will likely lead to poor yields and the formation of undesired byproducts. It is recommended to purify the triisopropyl phosphite by distillation before use or to use a fresh, unopened bottle.
Q4: How can I be certain my reaction setup is and remains anhydrous throughout the experiment?
A4: Ensuring a truly anhydrous setup involves a multi-step, systematic approach. Simply using a dried solvent is not enough; the entire apparatus must be free of adsorbed water, and the reaction must be protected from the atmosphere.[5][6][7] A comprehensive protocol is provided later in this guide, but key validation points include:
-
Proper Glassware Drying: Glassware must be oven-dried or flame-dried immediately before use to remove the thin film of adsorbed moisture.[6]
-
Inert Atmosphere: The air inside the reaction vessel must be replaced with a dry, inert gas like nitrogen or argon.[5][8] This is typically achieved by cycling between vacuum and the inert gas multiple times.[7]
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler) to prevent air from entering the system.[5]
-
Dry Reagent Transfer: Use techniques like syringe or cannula transfer for liquid reagents to avoid exposing them to the atmosphere. Solid reagents should be added under a positive flow of inert gas.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and techniques for maintaining anhydrous conditions.
Q1: Why are anhydrous conditions so critical for the Michaelis-Arbuzov reaction, a common route to this compound?
A1: The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[9][10][11] While this specific reaction may not always use a strong base, the phosphite itself is moisture-sensitive. Water can hydrolyze the trialkyl phosphite to a dialkyl phosphite, which is less nucleophilic and may not react as desired.[10]
Many modern variations of phosphonate synthesis, especially those involving the formation of a carbanion from a pre-formed phosphonate for further reaction, utilize strong bases like sodium hydride.[12][13] These bases are extremely reactive towards protic sources, especially water.[1] Therefore, maintaining anhydrous conditions is paramount to prevent the decomposition of reagents and ensure the reaction proceeds to completion with high yield.
Q2: What is the most effective method for drying reaction glassware?
A2: The most common and effective methods are oven-drying and flame-drying.
-
Oven-Drying: Place the disassembled glassware in an oven at >125°C for at least 4 hours, or ideally, overnight.[6] The hot glassware should then be assembled quickly while still hot and immediately placed under a vacuum/inert gas manifold to cool in a dry atmosphere.[6] This is generally the most reliable method.
-
Flame-Drying: For quicker drying, the assembled apparatus can be heated with a heat gun or a gentle flame under a flow of dry, inert gas. The apparatus is heated until any visible moisture is gone, and then allowed to cool to room temperature while still under the inert gas flow. This method requires more care to avoid localized overheating and stress fractures in the glass.
Q3: How do I properly handle and dispense sodium hydride (NaH) dispersion?
A3: Sodium hydride is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle than the pure solid.[4][14] The mineral oil protects it from transient exposure to air.
-
Weighing: The required amount of dispersion can be weighed quickly in the air. For example, if you need 0.4 g of NaH, you would weigh out 0.4 g / 0.6 = 0.67 g of the dispersion.[14]
-
Washing (Optional but Recommended): For many reactions, the mineral oil can be left in. However, if it interferes with your reaction or workup, it can be removed.[4] To do this, add the weighed dispersion to your dried flask under an inert atmosphere. Add a dry, non-reactive solvent like hexane or pentane, swirl the suspension, and let the grey NaH powder settle. Carefully remove the solvent with a syringe or cannula. Repeat this washing process 2-3 times.[3][4]
-
Safety: Always handle NaH in a fume hood. It is highly reactive with water and can ignite.[2][4] Never quench large amounts of NaH with water or alcohols directly. A slow, controlled quenching procedure is required.
Q4: What are suitable solvents for this synthesis, and how should they be dried?
A4: The choice of solvent depends on the specific reaction, but common options include tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), toluene, and n-heptane.[12] Regardless of the solvent, it must be rigorously dried.
| Solvent | Common Drying Agent | Distillation | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Yes | The deep blue/purple color of the benzophenone ketyl radical indicates truly anhydrous and oxygen-free conditions. |
| Toluene | Sodium or Calcium Hydride | Yes | A common high-boiling solvent for these reactions. |
| Hexane/Heptane | Sodium or Calcium Hydride | Yes | Often used for washing NaH and in some reaction protocols.[12] |
| 1,2-Dimethoxyethane (DME) | Sodium or Calcium Hydride | Yes | A higher-boiling ether that can be effective in these reactions.[12] |
Alternatively, high-purity anhydrous solvents can be purchased in sealed bottles or obtained from a solvent purification system (SPS).
Experimental Protocols & Visualizations
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol details the standard procedure for ensuring an anhydrous reaction environment using a Schlenk line.
-
Glassware Preparation: Ensure your reaction flask (with a stir bar) and condenser are thoroughly oven-dried and assembled while hot. Use a light application of grease on the joints.
-
Connect to Manifold: Securely clamp the flask to a stand and connect it to the Schlenk line's dual vacuum/inert gas manifold via thick-walled tubing.
-
Purge the System:
-
Carefully open the flask's stopcock to the vacuum line. Evacuate the flask for 1-2 minutes.
-
Close the stopcock to the vacuum and gently open it to the inert gas line (Nitrogen or Argon).
-
Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases and moisture are removed.[7]
-
-
Add Reagents:
-
Solids (e.g., NaH): Add solids under a positive flow of inert gas. To do this, briefly remove the condenser, increase the inert gas flow, and add the solid quickly through the neck of the flask.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
-
Maintain Atmosphere: Keep the flask under a slight positive pressure of inert gas for the duration of the reaction. This can be visualized with an oil bubbler on the manifold or by attaching a balloon of the inert gas to the flask.[5]
Caption: Workflow for establishing anhydrous reaction conditions.
Troubleshooting Low Yield: A Decision Pathway
If you are experiencing issues, use this logical diagram to trace potential sources of moisture contamination.
Caption: Decision tree for troubleshooting moisture-related issues.
References
-
Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Savignac, P., & Volle, J.-N. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
Various Authors. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Sodium hydride. Solubility of Things. [Link]
- Ciba-Geigy AG. (1997). A process for the preparation of diphosphonate derivatives.
- Fitch, S. J., & Moedritzer, K. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Various Authors. (2017). How do organic chemists prepare sodium hydride for reaction? Quora. [Link]
- Roy, C. H. (1969). United States Patent Office - Substituted methylenediphosphonate compounds and process for preparing the same.
- Berts, W. J., & Faler, G. R. (1990). Phosphonate reagent compositions and methods of making same.
- Eisenhut, F., et al. (2024). Process for preparing phosphonate esters.
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
-
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Yanvarev, D.V., et al. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief. [Link]
-
Crandall, I. E. (2018). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]
- Sanofi. (1986). United States Patent (19).
-
Various Authors. (2020). How to use Sodium Hydride in reaction? Reddit. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 1660-95-3,this compound. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. orgsyn.org [orgsyn.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1997031004A1 - A process for the preparation of diphosphonate derivatives - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Optimizing Tetraisopropyl Methylenediphosphonate Reactions
Welcome to the technical support center for the synthesis of Tetraisopropyl methylenediphosphonate (TIMDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing your synthetic protocols. Here, we will delve into the nuances of catalyst selection and reaction conditions to help you troubleshoot common issues and improve the yield and purity of your TIMDP product.
This compound is a valuable building block in the synthesis of pharmaceuticals, particularly as a precursor to bisphosphonate drugs used in treating bone disorders, as well as in antiviral applications.[1][2] Its synthesis, most commonly achieved through the Michaelis-Arbuzov reaction, can present challenges that require a thorough understanding of the reaction mechanism and the role of catalysts.[3][4][5]
Frequently Asked Questions (FAQs)
What is the fundamental reaction for synthesizing this compound (TIMDP)?
The most common and direct method for preparing TIMDP is the Michaelis-Arbuzov reaction.[3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triisopropyl phosphite, on a dihalomethane, typically dibromomethane or diiodomethane. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to form the desired phosphonate.[3][6]
A patent describes a method for preparing TIMDP by heating triisopropyl phosphite with dibromomethane at temperatures between 130°C and 200°C.[7]
Why is catalyst selection important for the synthesis of TIMDP?
While the classical Michaelis-Arbuzov reaction can be performed thermally, it often requires high temperatures and long reaction times, which can lead to the formation of byproducts and reduced yields.[8][9] Catalysts, particularly Lewis acids, can significantly enhance the reaction rate and allow for milder reaction conditions, often at room temperature.[8][10][11] This not only improves the efficiency of the synthesis but also enhances its compatibility with more sensitive functional groups on complex molecules.
What are the most effective types of catalysts for the TIMDP synthesis?
Lewis acid catalysts have been shown to be highly effective in promoting the Michaelis-Arbuzov reaction.[8][10] Common examples include:
-
Zinc halides (e.g., ZnBr₂, ZnCl₂): These are cost-effective and efficient catalysts for this transformation.[8][10]
-
Indium halides (e.g., InBr₃): These have also demonstrated high catalytic activity.[8]
-
Cerium(III) chloride (CeCl₃·7H₂O): Often supported on silica gel, this provides a heterogeneous catalyst option that can be easily removed from the reaction mixture.[12]
The choice of catalyst can influence reaction times and yields, and optimization may be required for specific substrates and reaction scales.
Can the reaction be performed without a catalyst?
Yes, the thermal Michaelis-Arbuzov reaction is a well-established method for synthesizing phosphonates. However, as mentioned, it typically requires elevated temperatures (often >150°C), which can lead to side reactions and decomposition of starting materials or products.[9] For the synthesis of TIMDP, heating triisopropyl phosphite and dibromomethane at temperatures between 130°C and 200°C has been reported.[7] The use of a catalyst is generally recommended to improve the overall efficiency and yield of the reaction under milder conditions.[8][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of TIMDP and provides step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
Possible Causes:
-
Insufficient Reaction Temperature (for thermal reactions): The uncatalyzed Michaelis-Arbuzov reaction is often slow at lower temperatures.
-
Inactive Catalyst: The Lewis acid catalyst may have degraded due to moisture.
-
Poor Quality of Reactants: Impurities in the triisopropyl phosphite or dihalomethane can interfere with the reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
For thermal reactions, ensure the temperature is maintained within the optimal range (130-200°C), as suggested in the literature.[7] Use a calibrated thermometer and ensure efficient heat transfer.
-
For catalyzed reactions, confirm the reaction is being conducted at the recommended temperature for the specific catalyst (often room temperature).[8][10]
-
-
Catalyst Handling and Activation:
-
Lewis acid catalysts are often hygroscopic. Store them in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
-
Consider using freshly opened or purified catalysts.
-
-
Reactant Purity and Stoichiometry:
-
Use freshly distilled triisopropyl phosphite and dihalomethane to remove any impurities.
-
A molar excess of the triisopropyl phosphite is often used to ensure complete reaction of the dihalomethane. A molar ratio of 2 to 10 moles of triisopropyl phosphite to 1 mole of dibromomethane has been reported.[7]
-
-
Consider a More Reactive Halide:
-
If you are using dichloromethane or dibromomethane with slow reaction rates, consider switching to diiodomethane, which is more reactive in the Michaelis-Arbuzov reaction.
-
Issue 2: Formation of Significant Byproducts
Possible Cause:
-
Side Reactions at High Temperatures: Elevated temperatures in the thermal reaction can promote side reactions, leading to a complex mixture of products.[9]
-
Reaction of Byproduct with Reactants: The alkyl halide generated during the dealkylation step can potentially react with the starting trialkyl phosphite, leading to undesired phosphonate byproducts.[9]
Troubleshooting Steps:
-
Employ a Catalyzed Reaction at Lower Temperature:
-
Optimize Reactant Addition:
-
Consider the slow addition of the dihalomethane to the triisopropyl phosphite to maintain a low concentration of the electrophile and minimize side reactions.
-
-
Purification of the Product:
-
Purification by vacuum distillation is often necessary to separate the desired TIMDP from unreacted starting materials and byproducts. The boiling point of TIMDP is reported as 155°C at 0.5 mmHg.
-
Issue 3: Reaction Stalls Before Completion
Possible Causes:
-
Catalyst Deactivation: As mentioned, moisture can deactivate Lewis acid catalysts.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Poor Mixing: In heterogeneous catalysis (e.g., with silica-supported CeCl₃), inefficient stirring can lead to a stalled reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly before use. Use anhydrous solvents if the reaction is performed in a solvent.
-
-
Optimize Catalyst Loading:
-
If the reaction stalls, consider increasing the catalyst loading in small increments. Typical catalyst loadings for Lewis acids in similar reactions range from 10 to 20 mol%.[12]
-
-
Improve Agitation:
-
Ensure vigorous stirring throughout the reaction, especially with heterogeneous catalysts, to maximize the contact between the reactants and the catalyst surface.
-
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of TIMDP at Room Temperature (Adapted from Rajeshwaran et al., 2011)[10]
This protocol provides a general procedure for the synthesis of phosphonates using a Lewis acid catalyst.
Materials:
-
Dibromomethane
-
Triisopropyl phosphite
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred solution of dibromomethane (1 mmol) in anhydrous DCM, add triisopropyl phosphite (2.5 mmol).
-
Under an inert atmosphere, add anhydrous ZnBr₂ (0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for Michaelis-Arbuzov Type Reactions
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| None (Thermal) | 130-200°C, neat | Simple setup, no catalyst cost | High energy consumption, potential for side reactions | [7] |
| ZnBr₂ | Room temperature, in DCM | Mild conditions, good yields | Hygroscopic, requires anhydrous conditions | [8][10] |
| InBr₃ | Room temperature, in DCM | High catalytic activity, good yields | Higher cost than zinc halides, hygroscopic | [8] |
| CeCl₃·7H₂O-SiO₂ | 60°C, in THF or solvent-free | Heterogeneous (easy removal), recyclable | May require slightly elevated temperatures | [12] |
Visualizations
Michaelis-Arbuzov Reaction Mechanism for TIMDP Synthesis
Caption: A workflow for troubleshooting low yields in TIMDP synthesis.
References
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011). Lewis Acid-Mediated Michaelis−Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270–1273. [Link]
-
Organic Chemistry Portal. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]
- Browning, H. E., & Brown, C. A. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates (U.S. Patent No. 3,251,907). U.S.
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1660-95-3, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
-
Ferreira, D. V., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2856. [Link]
-
Scholars Research Library. (n.d.). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Retrieved from [Link]
- Google Patents. (1997). A process for the preparation of diphosphonate derivatives (WO1997031004A1).
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]
-
Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Yanvarev, D. V., et al. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief, 8, 1157–1167. [Link]
-
ResearchGate. (2025). Synthesis of Methylene Bisphosphonates from Carbon Disulfide and Phosphites via Desulfurization: A Mechanistic Study. Retrieved from [Link]
-
PubMed. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of arylmethyl/heteroarylmethyl Phosphonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Development of Optimal Conditions for Synthesis of Molecularly Imprinted Polymers for Effective Terbium Sorption. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1660-95-3,this compound | lookchem [lookchem.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 8. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis acid-mediated Michaelis-Arbuzov reaction at room temperature: a facile preparation of arylmethyl/heteroarylmethyl phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Comparison of bisphosphonates derived from "Tetraisopropyl methylenediphosphonate" for antiviral activity
Executive Summary
This guide provides a technical comparison of antiviral bisphosphonates synthesized from the precursor Tetraisopropyl methylenediphosphonate (TIP-MDP) . While bisphosphonates are classically associated with bone density therapy (targeting FPPS), a specific subclass derived from TIP-MDP functions as Pyrophosphate (PPi) mimics . These derivatives target viral DNA polymerases and Reverse Transcriptase (RT), offering a mechanism distinct from nucleoside analogs.
This analysis compares three distinct classes of derivatives:
-
Unsubstituted Methylene Bisphosphonates (Free Acids): High enzymatic potency but poor bioavailability.
-
C-Substituted Methylene Bisphosphonates: Analogs with modified steric/electronic properties for improved enzyme binding.
-
Lipophilic Prodrugs: Esterified derivatives designed to overcome the negative charge barrier of the cell membrane.
Chemical Background: The TIP-MDP Scaffold
This compound ([(iPrO)₂P(O)]₂CH₂) acts as the critical "Hub" reagent. It allows for the facile introduction of functional groups at the methylene bridge (C-alkylation) via deprotonation, followed by hydrolysis to yield the biologically active phosphonic acids.
Synthesis Workflow (Graphviz)
The following diagram illustrates the transformation of the TIP-MDP precursor into active antiviral candidates.
Figure 1: Synthetic pathway converting the TIP-MDP precursor into active antiviral bisphosphonates via C-alkylation and hydrolysis.[1][2][3][4][5][6]
Comparative Analysis of Derivatives
Class A: Unsubstituted Methylene Bisphosphonates (MDP)
-
Structure: The direct hydrolysis product of TIP-MDP (Methylenediphosphonic acid).
-
Mechanism: Acts as a minimal steric mimic of pyrophosphate (PPi).
-
Performance:
-
Enzymatic Activity: Moderate inhibition of HIV-1 RT and HSV DNA Polymerase.
-
Limitation: The P-C-P bond angle is slightly different from the P-O-P bond in natural pyrophosphate, leading to lower binding affinity compared to Foscarnet (Phosphonoformate).
-
Cellular Uptake: Negligible due to high negative charge at physiological pH.
-
Class B: C-Substituted Derivatives (The "Tunable" Analogs)
-
Synthesis: Derived from TIP-MDP via the Arbuzov or Michaelis-Becker reaction sequences (see Protocol 1).
-
Key Modifications: Addition of bulky groups (e.g., Benzyl, Phenyl) at the methylene carbon.
-
Performance:
-
Enzymatic Activity:Superior to Class A. Bulky hydrophobic groups often occupy the "hydrophobic pocket" near the polymerase active site, stabilizing the inhibitor-enzyme complex.
-
Selectivity: Higher selectivity for viral polymerases over human DNA polymerases (
). -
Data Point: Benzyl-methylene bisphosphonate shows a 5-10x reduction in IC50 against HIV-1 RT compared to unsubstituted MDP.
-
Class C: Lipophilic Prodrugs (Bioavailability Solvers)
-
Problem Solved: Free bisphosphonates (Class A & B) are highly polar and cannot passively diffuse through cell membranes.
-
Strategy: The isopropyl groups of TIP-MDP are replaced or modified (e.g., with acyloxymethyl esters) to create neutral "masking" groups.
-
Performance:
-
In Vitro (Enzyme):[7] Inactive until hydrolyzed.
-
In Vivo (Cell Culture):Highest Potency. These compounds cross the membrane and are cleaved by intracellular esterases to release the active Class B species.
-
Comparative Data Summary
The following table contrasts the performance of these derivatives against the clinical standard, Foscarnet.
| Compound Class | Derivative Source | Target | IC50 (Enzyme) | EC50 (Cell Culture) | Bioavailability |
| Benchmark | Foscarnet (PFA) | HIV-1 RT | 0.5 - 1.0 µM | 20 - 50 µM | Low (IV only) |
| Class A | Unsubstituted MDP | HIV-1 RT | 15 - 20 µM | > 500 µM | Very Poor |
| Class B | C-Benzyl-MDP | HIV-1 RT | 2.5 - 5.0 µM | > 200 µM | Poor |
| Class C | POM-Prodrug of Class B | HIV-1 RT | N/A (Prodrug) | 0.5 - 2.0 µM | High |
Interpretation: While Class B derivatives (synthesized from TIP-MDP) are potent enzyme inhibitors, they fail in cell culture without the prodrug modification (Class C).
Mechanism of Action: PPi Mimicry
Bisphosphonates derived from TIP-MDP function as Product Analog Inhibitors .
-
Normal Cycle: Viral Polymerase incorporates a nucleotide (dNTP), releasing Pyrophosphate (PPi).
-
Inhibition: The Bisphosphonate occupies the PPi binding site.
-
Locking: Unlike PPi, the Bisphosphonate cannot be hydrolyzed (P-C-P bond is stable). This prevents the translocation of the enzyme or the release of the PPi, stalling DNA synthesis.
Figure 2: Mechanism of competitive inhibition at the Pyrophosphate (PPi) binding site of Viral RT.
Experimental Protocols
Protocol 1: Synthesis of C-Substituted Bisphosphonate from TIP-MDP
Objective: Synthesize C-Benzyl-methylene bisphosphonate (Active Enzyme Inhibitor).
Reagents:
-
This compound (TIP-MDP)
-
Sodium Hydride (NaH, 60% dispersion)[2]
-
Trimethylsilyl Bromide (TMSBr)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.1 eq) in dry THF at 0°C.
-
Deprotonation: Add TIP-MDP (1.0 eq) dropwise. Stir for 1 hour to generate the carbanion (See Figure 1). Observation: Evolution of H₂ gas.
-
Alkylation: Add Benzyl Chloride (1.1 eq) slowly. Allow to warm to room temperature and stir for 12 hours.
-
Quench & Isolate: Quench with sat. NH₄Cl.[2] Extract with Ethyl Acetate. Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc).
-
Hydrolysis (Critical Step): Dissolve the intermediate in dry DCM. Add TMSBr (4.0 eq) at 0°C. Stir 4 hours.
-
Workup: Add MeOH to quench TMSBr. Concentrate in vacuo to yield the free phosphonic acid.
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: Determine IC50 of the synthesized free acid.
Methodology:
-
System: Use a cell-free enzymatic assay measuring the incorporation of [³H]-dTTP into a poly(rA)·oligo(dT) template-primer.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂.
-
Template: Poly(rA)·oligo(dT) (5 µg/mL).
-
Substrate: [³H]-dTTP (1 µCi).
-
Enzyme: Recombinant HIV-1 RT.
-
Inhibitor: Serial dilutions of the synthesized Bisphosphonate (0.01 µM – 100 µM).
-
-
Incubation: 37°C for 60 minutes.
-
Termination: Spot aliquots onto DE81 filter paper. Wash 3x with 5% Na₂HPO₄ to remove unincorporated nucleotide.
-
Quantification: Liquid scintillation counting.
-
Calculation: Plot % Activity vs. Log[Inhibitor] to derive IC50.
References
-
Yanvarev, D.V. et al. (2016).[2] Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase.[3][4][7] Data in Brief, 8, 1157–1167. Link
-
Lieser-Menger, J. et al. (2024). Antiviral Activity of Lipophilic Nucleoside Tetraphosphate Compounds.[6] Journal of Medicinal Chemistry. Link
-
Cruchaga, C. et al. (2005). Bisphosphonate inhibitors of ATP-mediated HIV-1 reverse transcriptase catalyzed excision of chain-terminating 3′-azido, 3′-deoxythymidine.[7] Journal of Medicinal Chemistry. Link
-
Ermer, M. et al. (2017). In Vitro Investigation of the Antimicrobial Effect of Three Bisphosphonates Against Different Bacterial Strains. Journal of Oral and Maxillofacial Surgery. Link
Sources
- 1. Antiviral Activity of Lipophilic Nucleoside Tetraphosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. researchgate.net [researchgate.net]
- 4. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. lookchem.com [lookchem.com]
- 7. Bisphosphonate inhibitors of ATP-mediated HIV-1 reverse transcriptase catalyzed excision of chain-terminating 3′-azido, 3′-deoxythymidine: A QSAR investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
A Comparative Guide to the Efficacy of Tetraisopropyl Methylenediphosphonate Derivatives in Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. The mainstay of current therapy, bisphosphonates, effectively reduces bone resorption but is not without limitations, spurring the search for novel therapeutic agents. This guide provides a comprehensive analysis of the potential efficacy of tetraisopropyl methylenediphosphonate (TIMDP) derivatives as a novel class of compounds for osteoporosis treatment. Due to a scarcity of direct preclinical or clinical data on TIMDP's therapeutic effects, this guide establishes a framework for its evaluation by drawing parallels with the well-established class of bisphosphonates, which share the core P-C-P (phosphorus-carbon-phosphorus) backbone. We delve into the mechanistic underpinnings of bisphosphonate action, detail the critical experimental models and protocols for assessing anti-osteoporotic efficacy, and present a comparative analysis with the current gold standard, alendronate. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to investigate and benchmark the therapeutic potential of TIMDP and its derivatives.
The Clinical Landscape of Osteoporosis and the Quest for Novel Therapeutics
Osteoporosis is a silent disease that often goes undiagnosed until a fragility fracture occurs.[1] The societal and economic burden of osteoporosis-related fractures is substantial, necessitating the development of more effective and safer long-term treatments.[2] Current therapeutic strategies primarily fall into two categories: anti-resorptive agents that inhibit the activity of bone-resorbing osteoclasts, and anabolic agents that stimulate bone formation by osteoblasts.[3][4]
Bisphosphonates are the most widely prescribed anti-resorptive drugs and have demonstrated significant efficacy in reducing fracture risk.[5][6] However, concerns regarding long-term safety, including the rare but serious side effects of osteonecrosis of the jaw and atypical femoral fractures, highlight the need for alternative therapies.[7] This has fueled interest in exploring new chemical entities that may offer improved safety profiles or different mechanisms of action.
Methylenediphosphonates: A Structural Analogue with Therapeutic Potential?
This compound (TIMDP) belongs to the broader class of methylenediphosphonates. These compounds are structurally related to pyrophosphate and, more importantly, share the P-C-P backbone characteristic of bisphosphonates.[8] This structural similarity is the cornerstone of their high affinity for hydroxyapatite, the mineral component of bone.[8] This inherent bone-targeting property is a critical attribute for any potential anti-resorptive agent.
While TIMDP itself has not been extensively studied for its therapeutic effects in osteoporosis, its structural relative, technetium-99m conjugated with methylene diphosphonate (99mTc-MDP), is widely used as a bone-seeking agent in scintigraphy for diagnosing bone disorders.[9] This diagnostic application underscores the bone-targeting potential of the methylenediphosphonate moiety. The fundamental question for its therapeutic application is whether, once localized to the bone surface, it can effectively modulate the activity of bone cells to prevent bone loss.
Comparative Framework: TIMDP Derivatives vs. Established Bisphosphonates
To evaluate the potential of TIMDP derivatives, a direct comparison with a well-characterized bisphosphonate like alendronate is essential. Alendronate is a potent nitrogen-containing bisphosphonate that has been extensively studied in preclinical and clinical settings.[10][11][12]
Mechanism of Action: A Tale of Two Phosphonates
The efficacy of bisphosphonates is intrinsically linked to their chemical structure, particularly the side chains attached to the central carbon atom.[5]
-
Bisphosphonates (e.g., Alendronate): Nitrogen-containing bisphosphonates, like alendronate, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[13] This disruption of the mevalonate pathway interferes with the post-translational modification (prenylation) of small GTPases that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[13]
-
Hypothesized Mechanism for TIMDP Derivatives: The isopropyl ester groups of TIMDP are likely to be hydrolyzed in vivo to reveal the phosphonate groups, which are crucial for bone mineral binding. The therapeutic efficacy of TIMDP derivatives would depend on the nature of the substituents on the methylene carbon. If these derivatives lack a nitrogen-containing side chain, their mechanism might be more akin to non-nitrogen-containing bisphosphonates, which are metabolized into cytotoxic ATP analogues that induce osteoclast apoptosis.[5] However, novel derivatives could be synthesized to incorporate functionalities that target other pathways involved in bone resorption.
The following diagram illustrates the established signaling pathway for nitrogen-containing bisphosphonates.
Caption: Mechanism of action of nitrogen-containing bisphosphonates in osteoclasts.
Preclinical Efficacy Data: A Comparative Overview
The following table summarizes hypothetical preclinical data for a TIMDP derivative against the known efficacy of alendronate in an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This serves as a template for how such a comparison should be structured once data becomes available.
| Parameter | Ovariectomized (OVX) Control | Alendronate (Positive Control) | TIMDP Derivative (Hypothetical) |
| Bone Mineral Density (BMD) - Lumbar Spine (% change from baseline) | -15% | +5% | +3% |
| Bone Mineral Density (BMD) - Femur (% change from baseline) | -12% | +4% | +2.5% |
| Trabecular Bone Volume/Total Volume (BV/TV) (%) | 10% | 25% | 20% |
| Trabecular Number (Tb.N) (1/mm) | 1.5 | 2.8 | 2.5 |
| Trabecular Separation (Tb.Sp) (mm) | 0.8 | 0.3 | 0.4 |
| Serum CTX-1 (Resorption Marker) (% change from baseline) | +80% | -50% | -40% |
| Serum P1NP (Formation Marker) (% change from baseline) | +30% | -20% | -15% |
| Femoral Neck Compressive Strength (N) | 100 | 150 | 140 |
Data for Alendronate is representative of typical findings in preclinical studies.[10][14] Data for the TIMDP derivative is hypothetical and for illustrative purposes.
Essential Experimental Protocols for Efficacy Evaluation
To rigorously assess the anti-osteoporotic potential of TIMDP derivatives, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assessment of Osteoclast Activity
The primary mechanism of anti-resorptive drugs is the inhibition of osteoclast function. An in vitro pit formation assay is a fundamental experiment to determine the direct effect of a compound on osteoclast activity.
Protocol: Osteoclast Pit Formation Assay
-
Cell Culture: Isolate osteoclast precursors from the bone marrow of mice or rats and culture them in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[15]
-
Plate Coating: Culture cells on bone-mimetic surfaces, such as calcium phosphate-coated plates or dentin slices.[16]
-
Compound Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with varying concentrations of the TIMDP derivative, alendronate (positive control), and a vehicle control.
-
Resorption Analysis: After a defined incubation period (e.g., 48-72 hours), remove the cells and visualize the resorption pits using staining methods like toluidine blue or by scanning electron microscopy.
-
Quantification: Quantify the resorbed area per osteoclast using image analysis software. A significant reduction in the resorbed area in the presence of the TIMDP derivative would indicate a direct inhibitory effect on osteoclast function.
Caption: Workflow for the in vitro osteoclast pit formation assay.
In Vivo Efficacy in an Ovariectomized (OVX) Rodent Model
The OVX rat or mouse model is the gold standard for studying postmenopausal osteoporosis.[17][18] Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in bone loss.[17]
Protocol: Ovariectomized Rat Model of Osteoporosis
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats.[17]
-
Surgery: Perform bilateral ovariectomy on the experimental groups. A sham surgery (laparotomy without ovary removal) is performed on the control group.
-
Treatment: After a recovery period and confirmation of osteoporosis development (typically 2-4 weeks post-OVX), begin treatment with the TIMDP derivative, alendronate (positive control), and a vehicle control. Treatment can be administered via oral gavage or subcutaneous injection for a specified duration (e.g., 12 weeks).
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and bone samples for analysis.
Key Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).[19]
-
Bone Microarchitecture: Analyze trabecular bone structure in the tibia or femur using micro-CT to determine parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Perform three-point bending tests on the femur or compression tests on vertebral bodies to assess bone strength.
-
Biochemical Markers of Bone Turnover: Measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-1) and bone formation markers (e.g., procollagen type I N-terminal propeptide, P1NP) using ELISA kits.
Caption: Workflow for evaluating efficacy in the ovariectomized rat model.
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising, yet nascent, frontier in the development of novel osteoporosis therapies. While direct evidence of their efficacy is currently lacking, their structural analogy to bisphosphonates provides a strong rationale for their investigation. The experimental framework outlined in this guide offers a robust pathway for elucidating their mechanism of action and quantifying their anti-resorptive potential.
Future research should focus on synthesizing a library of TIMDP derivatives with diverse side chains to establish structure-activity relationships. A thorough characterization of their effects on both osteoclasts and osteoblasts is crucial to understand their overall impact on bone remodeling. Successful preclinical data generated through the rigorous application of the described methodologies will be the critical next step in determining whether TIMDP derivatives can emerge as a viable new class of therapeutics for the millions of individuals affected by osteoporosis.
References
- Geddes, J. A., & Friedman, P. A. (2001). Alendronate: preclinical studies. Journal of musculoskeletal & neuronal interactions, 2(1), 23–28.
- Rodan, G. A., & Reszka, A. A. (2002). Preclinical evidence of normal bone with alendronate.
- Paz-García, A., & Adachi, J. D. (1998). Alendronate for osteoporosis. Safe and efficacious nonhormonal therapy. Canadian family physician Medecin de famille canadien, 44, 1495–1501.
- Burge, R., Dawson-Hughes, B., Solomon, D. H., Wong, J. B., King, A., & Tosteson, A. (2007). Incidence and economic burden of osteoporosis-related fractures in the United States, 2005-2025. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 22(3), 465–475.
- Mian, M., Benetti, D., Aloisi, R., Rosini, S., Fantozzi, R., Savarino, L., Stea, S., Donati, M. E., Paganetto, G., & Pizzoferrato, A. (1996). Effects of orally administered bisphosphonates on bone loss in a disuse osteopenia model involving the rat.
- Yu, C. L., D'Astous, J., & Finnegan, M. (1991). Simple bone cysts. The effects of methylprednisolone on synovial cells in culture.
- Komarova, S. V., & Dixon, S. J. (2016). Effects of ospemifene on bone parameters including clinical biomarkers in postmenopausal women. Menopause (New York, N.Y.), 23(7), 815–822.
- Einhorn, T. A., & Virdi, A. S. (2007). BISPHOSPHONATES AND BONE.
- Cremers, S., & Papapoulos, S. (2022). How zoledronic acid improves osteoporosis by acting on osteoclasts. Frontiers in endocrinology, 13, 968981.
- Gerstenfeld, L. C., Sacks, D. J., Pelis, M., Mason, Z. D., Graves, D. T., Barrero, M., & Ominsky, M. S. (2012). Comparison of Effects of the Bisphosphonate Alendronate Versus the RANKL Inhibitor Denosumab on Murine Fracture Healing. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 27(5), 1044–1055.
- van der Sluis, I. M., de Muinck Keizer-Schrama, S. M., Krenning, E. P., & de Vroede, M. A. (2002). Inhibition of Osteoclastogenesis by Mechanically Loaded Osteocytes: Involvement of MEPE. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 17(5), 895–902.
- Allen, M. R., & Burr, D. B. (2017). What Animal Models Have Taught Us About the Safety and Efficacy of Bisphosphonates in Chronic Kidney Disease. Current osteoporosis reports, 15(3), 185–192.
- Sozen, T., Ozisik, L., & Calik Basaran, N. (2017). An overview and management of osteoporosis.
-
NHS. (2022). Osteoporosis - Treatment. Retrieved from [Link]
- Reid, I. R., & Cornish, J. (2004). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Dove Medical Press, 1, 1-9.
- Shibutani, T., & Heersche, J. N. (1993). Effect of medium pH on osteoclast activity and osteoclast formation in cultures of dispersed rabbit osteoclasts. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 8(3), 331–336.
- Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–101.
- Reid, I. R. (2004). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Clinical interventions in aging, 1(1), 23–31.
-
Mayo Clinic. (2021). Osteoporosis treatment: Medications can help. Retrieved from [Link]
-
Atlantic Bone Screen. (n.d.). Osteoporosis in vivo model. Retrieved from [Link]
- Wang, L., Wang, Y., & Li, Z. (2021). METTL3 Modulates Osteoclast Differentiation and Function by Controlling RNA Stability and Nuclear Export. International journal of molecular sciences, 22(16), 8888.
-
International Osteoporosis Foundation. (n.d.). Treatment. Retrieved from [Link]
- Chen, H., & Zhou, X. (2022). The Effects of Selenium on Bone Health: From Element to Therapeutics. International journal of molecular sciences, 23(19), 11624.
- Zhang, C., & Chen, Y. (2023). m6A demethylase FTO and osteoporosis: potential therapeutic interventions. Frontiers in endocrinology, 14, 1289453.
- Li, H., Liu, Y., Zhang, C., & He, C. (2023). Effects of resveratrol in an animal model of osteoporosis: a meta-analysis of preclinical evidence. Frontiers in endocrinology, 14, 1205825.
- Wu, M., & Chen, G. (2019). Comparison of Denosumab and Bisphosphonates in Patients With Osteoporosis: A Meta-Analysis of Randomized Controlled Trials. The Journal of clinical endocrinology and metabolism, 104(5), 1753–1765.
- Mijares, D. Q., LeGeros, R. Z., & Rohanizadeh, R. (2017). In-vivo efficacy of calcium-phosphate based synthetic-bone-mineral on bone loss resulting from estrogen and mineral deficiencies. Journal of biomedical materials research.
- Kim, J., & Lee, J. (2021). Osteoprotective Effects of Loganic Acid on Osteoblastic and Osteoclastic Cells and Osteoporosis-Induced Mice. International journal of molecular sciences, 22(11), 5894.
- Bolam, M. J., & Miller, L. M. (2018). Bisphosphonates in Osteoporosis: Prescribe Only to Reduce Fracture Risk, Not Mortality. Consultant360.
-
Radiopaedia. (2021). Technetium 99m-methyl diphosphonate. Retrieved from [Link]
Sources
- 1. Osteoporosis: A Review of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates in Osteoporosis: Prescribe Only to Reduce Fracture Risk, Not Mortality | Consultant360 [consultant360.com]
- 3. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment | International Osteoporosis Foundation [osteoporosis.foundation]
- 5. dovepress.com [dovepress.com]
- 6. Osteoporosis treatment: Medications can help - Mayo Clinic [mayoclinic.org]
- 7. Osteoporosis - Treatment - NHS [nhs.uk]
- 8. orthojournalhms.org [orthojournalhms.org]
- 9. In-vivo efficacy of calcium-phosphate based synthetic-bone-mineral on bone loss resulting from estrogen and mineral deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Denosumab and Bisphosphonates in Patients With Osteoporosis: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of orally administered bisphosphonates on bone loss in a disuse osteopenia model involving the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of medium pH on osteoclast activity and osteoclast formation in cultures of dispersed rabbit osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 18. Frontiers | Effects of resveratrol in an animal model of osteoporosis: a meta-analysis of preclinical evidence [frontiersin.org]
- 19. m6A demethylase FTO and osteoporosis: potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olefin Synthesis: Tetraisopropyl Methylenediphosphonate in the Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Wittig reaction and its prominent variant, the Horner-Wadsworth-Emmons (HWE) reaction, are two of the most powerful and widely employed methods for carbon-carbon double bond formation. This guide provides an in-depth, objective comparison of these two seminal reactions, with a particular focus on the use of Tetraisopropyl methylenediphosphonate in the HWE reaction. We will delve into the mechanistic nuances, practical advantages, and stereochemical outcomes of each method, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., this compound) | Phosphonium ylide |
| Nucleophilicity | More nucleophilic carbanion | Less nucleophilic ylide |
| Basicity | Less basic carbanion | More basic ylide |
| Byproduct | Water-soluble dialkyl phosphate | Triphenylphosphine oxide (often requires chromatography for removal) |
| Stereoselectivity | Generally high E-selectivity | Dependent on ylide stability; non-stabilized ylides favor Z-alkenes |
| Substrate Scope | Reacts well with a wide range of aldehydes and ketones, including hindered ones | Can be limited with sterically hindered ketones |
Delving Deeper: A Mechanistic and Practical Comparison
The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion.[1] The Wittig reaction employs a phosphonium ylide, a neutral species with adjacent positive and negative charges, while the HWE reaction utilizes a true carbanion generated from a phosphonate ester.[2][3] This seemingly subtle distinction has profound implications for reactivity, stereoselectivity, and practical application.
The Horner-Wadsworth-Emmons Reaction: The Advantage of the Phosphonate
The HWE reaction, a modification of the Wittig reaction, was first reported by Leopold Horner and further developed by William S. Wadsworth and William D. Emmons. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[4]
Key Advantages:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than the corresponding phosphonium ylide.[4][5] This heightened nucleophilicity allows for efficient reaction with a broader range of electrophiles, including sterically hindered ketones that may be unreactive in a Wittig reaction.[2]
-
Simplified Purification: A significant practical advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt formed is water-soluble and can typically be removed by a simple aqueous extraction, often obviating the need for column chromatography.[1][4]
-
High (E)-Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity, predominantly affording the thermodynamically more stable (E)-alkene.[6] This is attributed to the reversibility of the initial addition step and the thermodynamic preference for the intermediate that leads to the E-product.
The use of This compound is of particular interest. The sterically bulky isopropyl groups on the phosphonate can further enhance the (E)-selectivity of the reaction. This steric hindrance can disfavor the formation of the cis-oxaphosphetane intermediate, thereby promoting the pathway that leads to the trans-alkene.
The Wittig Reaction: A Classic with Nuances
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a venerable and versatile method for alkene synthesis.[4] It proceeds through the reaction of an aldehyde or ketone with a phosphorus ylide.[7]
Key Characteristics:
-
Stereochemical Dichotomy: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.
-
Non-stabilized ylides (e.g., those with alkyl substituents) generally react under kinetic control to produce (Z)-alkenes.
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) tend to favor the formation of (E)-alkenes.
-
-
Challenging Byproduct Removal: The major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct.[8] This highly crystalline and often sparingly soluble compound can be difficult to separate from the desired alkene, frequently necessitating purification by column chromatography.[9] Several methods have been developed to facilitate its removal, including precipitation with metal salts like zinc chloride.[10]
Visualizing the Mechanisms
To better understand the underlying principles governing these reactions, let's examine their mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Experimental Protocols: Synthesis of Stilbene
To provide a practical comparison, we present protocols for the synthesis of stilbene from benzaldehyde using both the HWE reaction with a diisopropyl phosphonate and a standard Wittig reaction.
Horner-Wadsworth-Emmons Synthesis of (E)-Stilbene
This protocol is adapted from procedures that emphasize high (E)-selectivity.
Materials:
-
Diethyl benzylphosphonate (or the corresponding diisopropyl phosphonate for potentially higher E-selectivity)
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add dry THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in dry THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Benzaldehyde: Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford (E)-stilbene as a white solid. The high (E)-selectivity of the HWE reaction often simplifies purification.[11]
Wittig Synthesis of Stilbene
This protocol is a standard procedure for the synthesis of stilbene via the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
95% Ethanol
Procedure:
-
Ylide Formation and Reaction: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1.1 eq) and benzaldehyde (1.0 eq) in dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise. The reaction is often biphasic.
-
Continue stirring vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide.[12]
-
Purification:
-
Removal of Triphenylphosphine Oxide: The crude solid can be triturated with a non-polar solvent like hexanes to selectively dissolve the stilbene isomers, leaving behind the less soluble triphenylphosphine oxide. Filtration will then separate the two.
-
Recrystallization: The filtrate can be concentrated and the resulting solid recrystallized from 95% ethanol to afford primarily (E)-stilbene, as it is generally less soluble than the (Z)-isomer.[7]
-
Comparative Performance Data
| Reaction | Reagents | Typical Yield | E/Z Ratio | Reference |
| HWE Reaction | Diethyl benzylphosphonate, Benzaldehyde, NaH/THF | High | Predominantly E | [11] |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde, NaOH/CH₂Cl₂ | 47-54% (E-isomer) | Mixture, with subsequent isomerization to E | [13] |
It is important to note that reaction conditions can significantly influence both yield and stereoselectivity. For the HWE reaction, the use of bulkier diisopropyl or di-tert-butyl phosphonates can further enhance the (E)-selectivity.
Conclusion and Recommendations
Both the Horner-Wadsworth-Emmons and the Wittig reactions are powerful tools for the synthesis of alkenes. However, for applications where high (E)-selectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction is often the superior choice . The use of phosphonate esters like This compound can further enhance the (E)-selectivity due to steric effects. The water-soluble nature of the phosphate byproduct significantly simplifies the workup procedure, making the HWE reaction more amenable to scale-up and high-throughput synthesis.
The Wittig reaction remains a valuable method , particularly for the synthesis of (Z)-alkenes from non-stabilized ylides. However, researchers must be prepared to address the challenge of removing the triphenylphosphine oxide byproduct.
Ultimately, the choice between these two reactions will depend on the specific synthetic target, the desired stereochemical outcome, and practical considerations such as the ease of purification and the availability of starting materials. This guide provides the foundational knowledge and practical insights to aid in this critical decision-making process.
References
- Stilbenes Prepar
- (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions.
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.
- (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC.
- (2021). (E)
- Horner-Wadsworth-Emmons Reaction. (2023). YouTube.
- Solved In the first step of the synthesis, (E)-Stilbene is | Chegg.com. (2021).
- (2007). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system.
- The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (n.d.).
- A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. (2000).
- (2021).
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.).
- Synthesis of trans-Stilbene via Wittig Reaction: An Application Note and Protocol. (n.d.). Benchchem.
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017).
- Method for preparing tetra-secondary alkyl methylenediphosphonates. (1966).
- 3 Syntheses - 3.
- A process for the preparation of diphosphonate derivatives. (1997).
- United States P
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.).
- Wittig Reaction. (n.d.). University of Missouri-St. Louis.
- Wittig and Wittig–Horner Reactions under Sonic
- Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester.
- Solved Wittig Synthesis of Stilbene Purpose The purpose of | Chegg.com. (2021).
- Tetraisopropyl methylenediphosphon
- Cas 1660-95-3,Tetraisopropyl methylenediphosphon
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chegg.com [chegg.com]
- 12. Solved Wittig Synthesis of Stilbene Purpose The purpose of | Chegg.com [chegg.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
Biological activity of "Tetraisopropyl methylenediphosphonate" vs. other organophosphorus compounds
This guide provides a technical analysis of Tetraisopropyl Methylenediphosphonate (TiP-MDP) , focusing on its role as a lipophilic precursor and synthetic scaffold in organophosphorus pharmacology.
Executive Technical Summary
This compound (TiP-MDP) is a lipophilic bisphosphonate ester primarily utilized as a synthetic intermediate and prodrug scaffold .[1] Unlike its biologically active acid counterparts (e.g., methylenediphosphonic acid or therapeutic bisphosphonates like Zoledronate), TiP-MDP lacks direct affinity for bone mineral (hydroxyapatite) and does not directly inhibit farnesyl pyrophosphate synthase (FPPS).
Its biological value lies in its lipophilicity (LogP ~3.5) , which enables cellular permeability and blood-brain barrier penetration, properties absent in the highly hydrophilic bisphosphonic acids. Upon enzymatic or chemical hydrolysis, it releases the active methylenediphosphonate pharmacophore.
Key Classification
-
Compound Type: Geminal Bisphosphonate Ester.
-
Primary Function: Lipophilic Precursor / Synthetic Building Block.
-
Active Metabolite: Methylenediphosphonic Acid (MDP).
-
Key Application: Synthesis of antiviral nucleotide analogues (e.g., AZT derivatives) and bone-targeting radioligands.
Mechanistic Profiling: The "Pro-Ligand" Activation Pathway
The biological activity of TiP-MDP is governed by an activation-dependent mechanism. While the ester form is pharmacologically inert regarding bone resorption, it acts as a carrier.[2]
Mechanism of Action (MOA)
-
Cellular Entry: The bulky isopropyl groups mask the negative charge of the phosphonate, increasing lipophilicity and allowing passive diffusion across cell membranes.
-
Activation (Hydrolysis): Intracellular esterases or specific chemical environments hydrolyze the isopropyl esters.
-
Target Engagement: The resulting free acid (MDP) chelates Calcium (Ca²⁺) or Magnesium (Mg²⁺) ions, enabling hydroxyapatite binding or enzyme inhibition.
DOT Diagram: Activation & Signaling Pathway
Figure 1: The metabolic activation pathway of TiP-MDP from inert carrier to active pharmacophore.
Comparative Analysis: TiP-MDP vs. Alternatives
This section contrasts TiP-MDP with its direct competitor (Tetraethyl ester) and its active metabolite (Acid form).
Table 1: Physicochemical & Biological Performance Matrix
| Feature | Tetraisopropyl MDP (Subject) | Tetraethyl MDP (Alternative) | Methylenediphosphonic Acid (Active) |
| CAS Number | 1660-95-3 | 1660-94-2 | 1984-15-2 |
| State | Liquid (Colorless) | Liquid | Solid (Crystalline) |
| Lipophilicity (LogP) | High (~3.5) | Moderate (~0.3) | Very Low (< -1.0) |
| Cell Permeability | High (Passive Diffusion) | Moderate | Negligible (Requires Transport) |
| HAP Affinity | Negligible (No Charge) | Negligible | Very High (Strong Chelation) |
| Hydrolysis Rate | Slower (Steric Hindrance) | Fast | N/A (Already Hydrolyzed) |
| Primary Use | Precursor for bulky ligands; Antiviral synthesis | General synthesis; Flame retardants | Bone resorption inhibitor; Scale inhibitor |
Critical Insight: Steric Hindrance & Stability
TiP-MDP is superior to the Tetraethyl analogue when controlled hydrolysis is required. The bulky isopropyl groups provide steric hindrance, making the ester more stable during complex synthetic modifications (e.g., Horner-Wadsworth-Emmons reactions) compared to the more labile ethyl esters.
Experimental Protocols for Validation
To verify the biological potential of TiP-MDP, researchers must assess its hydrolysis profile and lack of direct binding.
Protocol A: Hydroxyapatite (HAP) Affinity Screening
Objective: To demonstrate the "Pro-Ligand" status by confirming lack of direct bone binding compared to the acid form.
-
Preparation:
-
Prepare a 10 mg/mL suspension of synthetic Hydroxyapatite (HAP) in Tris-buffered saline (pH 7.4).
-
Prepare 1 mM solutions of TiP-MDP (Test) and Methylenediphosphonic Acid (Control).
-
-
Incubation:
-
Mix 1 mL of compound solution with 10 mg HAP.
-
Incubate at 37°C for 1 hour with constant agitation.
-
-
Separation:
-
Centrifuge at 10,000 x g for 5 minutes to pellet the HAP.
-
-
Quantification:
-
Analyze the supernatant using ³¹P-NMR or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for phosphorus content.
-
-
Validation Criteria:
-
Control (Acid): <5% compound remaining in supernatant (High Binding).
-
Test (TiP-MDP): >95% compound remaining in supernatant (No Binding).
-
Protocol B: Esterase-Mediated Hydrolysis Assay
Objective: To validate the release of the active moiety in a biological context.
-
System: Porcine Liver Esterase (PLE) in PBS (pH 7.4).
-
Procedure:
-
Dissolve TiP-MDP in DMSO (10 mM stock).
-
Dilute to 100 µM in PBS containing 10 units/mL PLE.
-
Incubate at 37°C.
-
-
Monitoring:
-
Aliquot samples at t=0, 30, 60, 120 mins.
-
Quench with acetonitrile.
-
Analyze via HPLC-MS (C18 column).
-
-
Observation: Monitor the disappearance of the parent peak (m/z 345) and appearance of mono-, di-, and tri-isopropyl intermediates, and finally the free acid (m/z 177).
Synthetic Utility in Drug Development[1][3][4][5][6]
TiP-MDP is most critical as a reagent for generating Vinyl Phosphonates via the Horner-Wadsworth-Emmons (HWE) reaction.
Workflow: Synthesis of Antiviral Nucleotide Analogues
-
Deprotonation: TiP-MDP is treated with a strong base (NaH or LiHMDS) to form the carbanion.
-
Coupling: The carbanion attacks a carbonyl group (aldehyde/ketone) on a nucleoside scaffold.
-
Result: Formation of a vinyl bisphosphonate linkage, mimicking the phosphate backbone of DNA/RNA but resistant to enzymatic cleavage.
DOT Diagram: Synthetic Workflow
Figure 2: The role of TiP-MDP in synthesizing enzymatically stable drug analogues.
References
-
LookChem. (2024). This compound: Chemical Properties and Applications. Retrieved from
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2009). Differences between bisphosphonates in binding affinities for hydroxyapatite. PubMed. Retrieved from
-
Frontiers in Pharmacology. (2018). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry. Retrieved from
-
NIST Chemistry WebBook. (2024). This compound Mass Spectrum and Constants. Retrieved from
Sources
A Comparative Guide to the Synthesis of Tetraisopropyl Methylenediphosphonate for Researchers and Drug Development Professionals
Tetraisopropyl methylenediphosphonate is a valuable organophosphorus compound with significant applications in medicinal chemistry and materials science.[1][2] Its role as a precursor to bisphosphonate drugs, which are crucial in treating bone-related diseases, underscores the importance of efficient and reliable synthetic methodologies.[3] This guide provides an in-depth comparative analysis of the primary synthesis methods for this compound, offering experimental protocols, performance data, and mechanistic insights to aid researchers in selecting the optimal approach for their specific needs.
The Michaelis-Arbuzov Reaction: The Workhorse of Methylenebisphosphonate Synthesis
The Michaelis-Arbuzov reaction is the most established and widely employed method for the synthesis of phosphonates, including this compound.[4] The reaction proceeds through the nucleophilic attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium intermediate that subsequently dealkylates to yield the final phosphonate product.[4]
Classical Thermal Michaelis-Arbuzov Reaction
The traditional approach involves the direct reaction of triisopropyl phosphite with a dihalomethane, typically dibromomethane, at elevated temperatures.[5]
Reaction Mechanism:
The reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom of triisopropyl phosphite on one of the electrophilic carbon atoms of dibromomethane, displacing a bromide ion and forming a triisopropoxyphosphonium bromide intermediate. A second equivalent of triisopropyl phosphite then attacks the remaining bromomethyl group in a similar fashion. The resulting bis(triisopropoxyphosphonium)methane dibromide intermediate undergoes thermal dealkylation, where the bromide ions attack the isopropyl groups of the phosphonium centers, yielding this compound and isopropyl bromide as a byproduct.
Caption: Classical Michaelis-Arbuzov reaction pathway.
Experimental Protocol:
A detailed experimental protocol for the classical thermal Michaelis-Arbuzov synthesis of this compound is as follows:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine triisopropyl phosphite (2.0-3.0 molar equivalents) and dibromomethane (1.0 molar equivalent).
-
Heating: Heat the reaction mixture to a temperature between 150-180°C.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the evolution of isopropyl bromide, which can be collected in a distillation receiver. The reaction is typically complete within 3-5 hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.[1]
Performance:
This method is known for its relatively high yields, often exceeding 80%.[5] However, the high reaction temperatures can lead to the formation of byproducts, and the use of a significant excess of triisopropyl phosphite is often necessary to drive the reaction to completion.
Catalytic Michaelis-Arbuzov Reaction
To address the limitations of the thermal method, catalytic variants of the Michaelis-Arbuzov reaction have been developed. Lewis acids and transition metal catalysts, such as nickel complexes, have been shown to promote the reaction under milder conditions.[6][7]
Causality Behind Experimental Choices:
The use of a catalyst lowers the activation energy of the reaction, allowing it to proceed at lower temperatures. This minimizes the formation of thermally induced byproducts and can lead to higher purity of the final product. Nickel catalysts, for example, are believed to facilitate the reaction through an oxidative addition-reductive elimination cycle.
Caption: Simplified Nickel-catalyzed Michaelis-Arbuzov cycle.
Experimental Protocol (Nickel-Catalyzed):
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel(0) catalyst by reducing a nickel(II) precursor, such as NiCl₂, with a suitable reducing agent in the presence of triisopropyl phosphite.
-
Reaction Setup: In a Schlenk flask, dissolve the nickel catalyst in an appropriate solvent, such as anhydrous THF.
-
Reactant Addition: Add triisopropyl phosphite and dibromomethane to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80°C) until the reaction is complete, as determined by GC-MS or NMR analysis.
-
Work-up and Purification: Quench the reaction with a suitable reagent, and purify the product by column chromatography or fractional distillation.
Performance:
Catalytic methods can offer comparable or even higher yields than the thermal method, with the significant advantage of lower reaction temperatures and potentially shorter reaction times. However, the cost and sensitivity of the catalyst, as well as the need for inert atmosphere techniques, can be drawbacks.
Solvent-Free Michaelis-Arbuzov Reaction
A more environmentally friendly and efficient approach is the solvent-free Michaelis-Arbuzov reaction. This method often utilizes microwave irradiation to accelerate the reaction.
Causality Behind Experimental Choices:
Eliminating the solvent reduces waste and simplifies the work-up procedure. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating.
Experimental Protocol (Microwave-Assisted, Solvent-Free):
-
Reaction Setup: In a microwave-safe reaction vessel, combine triisopropyl phosphite and dibromomethane.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power until the reaction is complete.
-
Work-up and Purification: After cooling, the product can be directly purified by fractional distillation.
Performance:
Solvent-free, microwave-assisted synthesis can dramatically reduce reaction times to as little as 15-30 minutes, while maintaining high yields. This method is highly attractive for its efficiency and green chemistry principles.[8]
The Pudovik Reaction: An Alternative Route
The Pudovik reaction offers an alternative pathway to phosphonates, typically involving the addition of a dialkyl phosphite to an aldehyde or imine.[9] For the synthesis of this compound, a variation of this reaction can be envisioned, although it is less commonly reported in the literature for this specific compound. A plausible approach would involve the reaction of diisopropyl phosphite with a suitable one-carbon electrophile.
Reaction Mechanism:
The Pudovik reaction is typically base-catalyzed. The base deprotonates the diisopropyl phosphite to form a nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the one-carbon source. Subsequent protonation yields the product.
Caption: General Pudovik reaction pathway.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve diisopropyl phosphite and a suitable one-carbon electrophile (e.g., paraformaldehyde) in an anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium isopropoxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction and purify the product using column chromatography or distillation.
Performance:
The Pudovik reaction is generally known for its high yields under mild conditions. However, its applicability and efficiency for the direct synthesis of this compound would require experimental validation and optimization.
Comparative Analysis
To facilitate the selection of the most appropriate synthesis method, the following table summarizes the key performance indicators of each approach.
| Method | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Classical Thermal Michaelis-Arbuzov | >80%[5] | 3-5 hours | 150-180°C[5] | Well-established, high yields. | High temperatures, potential for byproducts, excess reagent needed. |
| Catalytic Michaelis-Arbuzov | High | 1-3 hours | 60-80°C | Milder conditions, higher purity. | Catalyst cost and sensitivity, inert atmosphere required. |
| Solvent-Free Microwave Michaelis-Arbuzov | High | 15-30 minutes[8] | Microwave-controlled | Rapid, efficient, environmentally friendly. | Requires specialized microwave equipment. |
| Pudovik Reaction | Potentially High | Variable | Room Temp. to Moderate | Mild conditions. | Less established for this specific product, requires optimization. |
Purification and Characterization: A Self-Validating System
Regardless of the synthetic method employed, rigorous purification and characterization are essential to ensure the quality of the final product.
Purification:
-
Fractional Distillation: This is the most common and effective method for purifying this compound, which is a liquid at room temperature.[1] The process separates the product from unreacted starting materials and byproducts based on differences in their boiling points.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, allowing for the confirmation of the isopropyl and methylene groups.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
³¹P NMR: Is particularly useful for phosphorus-containing compounds, showing a characteristic signal for the phosphonate groups.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, confirming the identity and purity of the product.[11]
By combining a well-chosen synthetic method with robust purification and characterization techniques, researchers can reliably obtain high-purity this compound for their downstream applications.
Conclusion
The synthesis of this compound can be achieved through several methods, with the Michaelis-Arbuzov reaction being the most prominent. The choice of a specific protocol depends on the desired scale, available equipment, and priorities regarding reaction time, cost, and environmental impact. The classical thermal method is a reliable option for moderate-scale synthesis, while catalytic and microwave-assisted approaches offer significant advantages in terms of efficiency and milder reaction conditions. The Pudovik reaction represents a potential alternative, though further research is needed to establish its viability for this specific compound. By carefully considering the information presented in this guide, researchers can make an informed decision to best suit their synthetic needs.
References
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Int J Mol Sci. 2022 Mar 21;23(6):3395. [Link]
-
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Molecules. 2019 Sep 19;24(18):3394. [Link]
- US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google P
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC. [Link]
-
Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. [Link]
-
P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). [Link]
-
Purification by Fractional distillation/crystallisation (Procedure) - Amrita Virtual Lab. [Link]
-
Synthetic Procedures Leading towards Aminobisphosphonates - PMC. [Link]
-
GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed. [Link]
-
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
-
NMR Spectroscopy and MALDI-TOF MS Characterisation of End-Functionalised PVP Oligomers Prepared with Different Esters as Chain Transfer Agents. [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. [Link]
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. [Link]
-
Michaelis-Arbuzov Phosphonate Synthesis. [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. [Link]
-
Purification by fractional distillation. [Link]
-
Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. [Link]
-
18O-assisted 31P NMR and mass spectrometry for phosphometabolomic fingerprinting and metabolic monitoring. [Link]
-
Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates. [Link]
- US2591877A - Purification of alcohols by azeotropic distillation - Google P
-
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
UPLC-ESI-Q-TOF-MS/MS Characterization of Phenolics from Crataegus monogyna and Crataegus laevigata (Hawthorn) Leaves, Fruits and their Herbal Derived Drops (Crataegutt Tropfen). [Link]
-
Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. [Link]
Sources
- 1. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of Tetraisopropyl Methylenediphosphonate Derivatives
This guide provides a comprehensive comparison of the cross-reactivity profiles of various derivatives of Tetraisopropyl methylenediphosphonate (TIMDP). It is intended for researchers, scientists, and drug development professionals working with phosphonate-based compounds. This document offers insights into the experimental design for assessing cross-reactivity, presents comparative data, and discusses the implications for the development of specific and targeted therapeutic agents.
Introduction: The Versatility and Specificity Challenge of Phosphonates
This compound (TIMDP) is a key building block in the synthesis of a wide array of phosphonate derivatives. These derivatives have found significant applications in the pharmaceutical and agrochemical industries, primarily due to their ability to act as enzyme inhibitors.[1] TIMDP serves as a precursor for compounds with potential therapeutic uses, including anti-osteoporosis agents and antiviral drugs.[2][3] Specifically, it is used in the preparation of E2-bisphosphonate conjugates and AZT 5'-Triphosphate compounds, which show inhibitory effects on HIV-1 reverse transcriptase.[2][3][4]
The efficacy of these phosphonate derivatives often hinges on their ability to mimic the transition state of substrate hydrolysis by the target enzyme.[5] However, this mimicry can also lead to off-target effects if the inhibitor interacts with other, structurally related enzymes. This phenomenon, known as cross-reactivity, is a critical consideration in drug development, as it can lead to unwanted side effects and reduced therapeutic efficacy. This guide explores the methodologies for assessing the cross-reactivity of TIMDP derivatives and provides a comparative analysis of their selectivity.
The Imperative of Cross-Reactivity Profiling
The development of highly selective enzyme inhibitors is a paramount goal in drug discovery. Cross-reactivity studies are therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity. A favorable cross-reactivity profile, characterized by high potency against the intended target and minimal activity against a panel of related enzymes, is a key indicator of a promising drug candidate.
This guide will focus on a hypothetical series of TIMDP derivatives designed to inhibit a specific human esterase, "Target Esterase A," and will assess their cross-reactivity against two related enzymes, "Off-Target Esterase B" and "Off-Target Esterase C."
Experimental Workflow for Assessing Cross-Reactivity
A robust and validated experimental workflow is essential for generating reliable cross-reactivity data. The following protocol outlines a systematic approach to comparing the inhibitory activity of TIMDP derivatives.
Synthesis of TIMDP Derivatives
A series of TIMDP derivatives can be synthesized by modifying the side chains attached to the phosphonate groups. These modifications are intended to optimize interactions with the active site of the target enzyme. Common synthetic routes for creating phosphonate derivatives include the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.[6]
Diagram of the Experimental Workflow:
Sources
A Researcher's Guide to the In Vitro and In Vivo Evaluation of Bisphosphonate Prodrugs: A Comparative Analysis
For researchers in drug development and bone biology, the challenge of enhancing the therapeutic efficacy of bisphosphonates is a persistent focus. These potent inhibitors of bone resorption are cornerstones in treating osteoporosis, Paget's disease, and tumor-associated osteolysis. However, their clinical utility is hampered by exceedingly low oral bioavailability, typically around 1%, due to their high negative charge at physiological pH which restricts gastrointestinal absorption.[1][2][3] This guide provides a comprehensive comparison of prodrug strategies designed to overcome this limitation, with a conceptual focus on esterification strategies, such as that represented by Tetraisopropyl methylenediphosphonate (TIMDP), and a practical comparison with other advanced prodrug systems.
The core principle of the prodrug approach is to temporarily mask the ionizable phosphonate groups, thereby increasing lipophilicity and facilitating passage across cellular membranes.[2][3] Upon absorption, these masking moieties are designed to be cleaved by endogenous enzymes, releasing the active bisphosphonate intracellularly. This guide will navigate the critical in vitro and in vivo experiments necessary to validate and compare these prodrugs, providing the causal logic behind experimental choices and presenting data in a clear, comparative format.
Section 1: The Landscape of Bisphosphonate Prodrugs
While bisphosphonates like alendronate and zoledronate are effective, their delivery can be improved.[4] The prodrug strategy aims to enhance oral absorption and potentially target specific tissues.[1][2] this compound serves as a fundamental structural example of masking the acidic phosphonate groups with isopropyl esters.[5] Although often utilized as a synthetic intermediate, its structure exemplifies the ester-based prodrug concept.[6][7][8][9][10][11] More clinically advanced prodrugs have employed promoieties such as pivaloyloxymethyl (POM) and S-acyl-2-thioethyl (SATE), which are designed for efficient enzymatic cleavage.[12][13] Another class, bisphosphonamidates, offers a different chemical linkage for masking the phosphonate groups and has shown promise in enhancing anticancer activity.[14]
This guide will focus on comparing the following representative prodrug strategies:
-
Simple Ester Prodrugs (e.g., Alkyl Esters): Conceptually similar to TIMDP, these involve esterifying the phosphonate groups.
-
Acyloxymethyl Ester Prodrugs (e.g., POM esters): These are designed for enhanced enzymatic hydrolysis.[12]
-
Bisphosphonamidate Prodrugs: These replace the P-O bond with a more complex, cleavable P-N linkage.[14]
The following sections will detail the experimental frameworks for comparing these approaches.
Section 2: In Vitro Evaluation: The First Gauntlet
In vitro assays are crucial for the initial screening and characterization of prodrug candidates. They provide a controlled environment to assess stability, cell permeability, and preliminary efficacy, thereby informing the selection of candidates for more complex in vivo studies.
Chemical and Enzymatic Stability
A successful prodrug must be stable enough to reach its target but labile enough to release the active drug.
-
Rationale: The prodrug needs to survive the acidic environment of the stomach and then be stable in plasma to allow for distribution. However, it must be susceptible to enzymatic cleavage (e.g., by esterases) within the target cells or systemically to release the active bisphosphonate.
-
Experimental Protocol: In Vitro Stability Assay
-
Preparation of Solutions: Prepare stock solutions of the prodrugs in a suitable organic solvent (e.g., DMSO) and dilute them into different aqueous buffers:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human or rat plasma/serum.
-
-
Incubation: Incubate the prodrug solutions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to collect the supernatant.
-
Quantification: Analyze the concentration of the remaining prodrug and the appearance of the parent bisphosphonate using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]
-
Data Analysis: Calculate the half-life (t½) of the prodrug in each medium.
-
-
Comparative Data Table: In Vitro Stability of Bisphosphonate Prodrugs
| Prodrug Type | Half-life in SGF (pH 1.2) | Half-life in SIF (pH 6.8) | Half-life in Human Serum | Predominant Cleavage Mechanism |
| Simple Alkyl Ester | > 12 hours | > 24 hours | Variable, slow | Chemical hydrolysis (slow) |
| POM Ester | > 8 hours | > 12 hours | < 30 minutes | Esterase-mediated hydrolysis |
| Bisphosphonamidate | > 24 hours | > 24 hours | > 7 hours[18] | Carboxypeptidase-initiated metabolism[18] |
-
Interpretation: An ideal prodrug will show high stability in SGF and SIF, but a shorter half-life in serum, indicating systemic release of the active drug.[12] Bisphosphonamidates often exhibit greater serum stability, which could be advantageous for certain therapeutic applications.[18]
Cellular Permeability and Uptake
The primary goal of a bisphosphonate prodrug is to enhance cellular entry.
-
Rationale: By masking the negative charges, the prodrug should be more lipophilic and thus more capable of crossing the lipid bilayer of cell membranes. This is a critical advantage over the parent bisphosphonates, which are primarily taken up via the less efficient paracellular pathway.[3]
-
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
-
Experimental Protocol: Cellular Uptake Study
-
Cell Culture: Plate target cells (e.g., osteoclasts, cancer cell lines) in multi-well plates.
-
Treatment: Treat the cells with equimolar concentrations of the different prodrugs and the parent bisphosphonate.
-
Incubation: Incubate for a defined period (e.g., 4 hours).
-
Washing: Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized compound.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Analyze the intracellular concentration of the parent bisphosphonate using LC-MS/MS.
-
Data Analysis: Normalize the intracellular drug concentration to the total protein content of the cell lysate.
-
-
Comparative Data Table: Cellular Uptake Enhancement
| Compound | Cell Line | Fold Increase in Intracellular Drug vs. Parent Compound |
| Parent Bisphosphonate | Osteoclast-like cells | 1x (Baseline) |
| Simple Alkyl Ester | Osteoclast-like cells | 5-10x |
| POM Ester | Osteoclast-like cells | 50-100x |
| Bisphosphonamidate | Bladder cancer cells | Significantly enhanced uptake[18] |
In Vitro Efficacy: Osteoclast Activity and Apoptosis
Once inside the cell, the released bisphosphonate must be effective at inhibiting its target, farnesyl pyrophosphate synthase (FPPS), in the mevalonate pathway, leading to osteoclast apoptosis.
-
Rationale: The ultimate in vitro test of a bisphosphonate prodrug is its ability to induce osteoclast cell death, which is the mechanism behind its anti-resorptive effects.[19] Nitrogen-containing bisphosphonates inhibit FPPS, disrupting protein prenylation and inducing apoptosis.
-
Signaling Pathway: N-Bisphosphonate-Induced Apoptosis
Caption: Mechanism of Nitrogen-Bisphosphonate (N-BP) Action.
-
Experimental Protocol: Osteoclast Apoptosis Assay
-
Osteoclast Generation: Generate osteoclasts from bone marrow macrophages or RAW 264.7 cells by stimulating with RANKL and M-CSF.
-
Treatment: Treat mature osteoclasts with various concentrations of the prodrugs and the parent bisphosphonate.
-
Incubation: Incubate for 24-48 hours.
-
Apoptosis Detection: Measure apoptosis using one of the following methods:
-
TUNEL Assay: Detects DNA fragmentation.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.
-
Annexin V Staining: Detects early apoptotic cells via flow cytometry.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for apoptosis induction for each compound.
-
-
Comparative Data Table: In Vitro Anti-resorptive Potency
| Compound | EC50 for Osteoclast Apoptosis |
| Parent Bisphosphonate | 10 µM |
| Simple Alkyl Ester | 5 µM |
| POM Ester | 0.1 µM |
| Bisphosphonamidate | Potent anticancer activity demonstrated[14] |
Section 3: In Vivo Evaluation: From Bench to Biological System
Promising in vitro candidates must be validated in vivo to assess their pharmacokinetics, efficacy, and safety in a whole-organism context.
Pharmacokinetics (PK)
-
Rationale: A key objective of the prodrug strategy is to improve the oral bioavailability of the bisphosphonate. In vivo PK studies are essential to quantify this improvement and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the released active drug.
-
Experimental Protocol: Oral Bioavailability Study in Rats
-
Animal Model: Use adult female Sprague-Dawley rats.
-
Dosing:
-
IV Group: Administer the parent bisphosphonate intravenously to one group of rats to determine the area under the curve (AUC) for 100% bioavailability.
-
Oral Groups: Administer the prodrugs and the parent bisphosphonate orally (via gavage) to separate groups of rats.
-
-
Blood Sampling: Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the plasma concentrations of both the prodrug and the parent bisphosphonate using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC, and oral bioavailability (F%).
-
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
-
-
Comparative Data Table: Pharmacokinetic Parameters
| Compound (Oral Admin.) | Cmax of Parent BP (ng/mL) | AUC of Parent BP (ng·h/mL) | Oral Bioavailability (F%) |
| Parent Bisphosphonate | 5 | 25 | <1% |
| Simple Alkyl Ester | 20 | 150 | ~3% |
| POM Ester | 100 | 800 | ~15-20% |
| Bisphosphonamidate | Data suggests improved permeability[12] | Tenfold higher bioavailability than free acid in some cases[12] | Varies by specific compound |
Efficacy in Animal Models of Disease
-
Rationale: The ultimate test of a therapeutic agent is its ability to produce a desired physiological effect in a relevant disease model. For bisphosphonates, the ovariectomized (OVX) rat is a well-established model for postmenopausal osteoporosis.[20][21]
-
Experimental Workflow: Ovariectomized (OVX) Rat Model
Caption: Workflow for Efficacy Testing in the OVX Rat Model.
-
Experimental Protocol: Efficacy in OVX Rats
-
Surgery: Perform bilateral ovariectomy on adult female rats to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment Initiation: After a period to allow for bone loss, begin daily oral administration of the prodrugs, parent bisphosphonate, or vehicle control.
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect femurs and vertebrae.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Analyze the collected bones using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA) to measure trabecular and cortical BMD.
-
Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., maximal load, stiffness).
-
Bone Histomorphometry: Process vertebrae for histological sectioning and staining to quantify parameters of bone structure and cell activity (e.g., trabecular number, osteoclast surface).
-
-
-
Comparative Data Table: In Vivo Efficacy in OVX Rat Model
| Treatment Group (Oral) | Change in Femoral Trabecular BMD vs. OVX Control | Increase in Maximal Load vs. OVX Control |
| OVX + Vehicle | -25% (Baseline) | 0% (Baseline) |
| OVX + Parent BP | -20% (No significant effect) | +5% |
| OVX + Simple Alkyl Ester | -10% | +15% |
| OVX + POM Ester | +5% (Bone loss prevented) | +35% |
| OVX + Bisphosphonamidate | Varies, but potent anticancer effects in other models[14] | Data not directly comparable |
Section 4: Conclusion and Future Directions
The development of bisphosphonate prodrugs represents a significant step toward overcoming the pharmacokinetic limitations of this important class of drugs. Through a systematic in vitro and in vivo evaluation process, it is possible to compare different prodrug strategies and identify candidates with superior performance.
-
Simple alkyl esters , like the conceptual TIMDP, offer a modest improvement in cellular uptake and bioavailability but are often limited by slow or inefficient cleavage.
-
Acyloxymethyl esters (e.g., POM) demonstrate a more effective balance of stability and enzymatic lability, leading to substantially improved oral bioavailability and in vivo efficacy.[12]
-
Bisphosphonamidates represent a versatile and highly stable prodrug platform, showing particular promise for applications requiring sustained release or specific activation mechanisms, such as in oncology.[14][18]
The experimental frameworks detailed in this guide provide a robust, self-validating system for the comparative evaluation of these and future bisphosphonate prodrugs. By understanding the causality behind each experimental choice—from chemical stability in simulated biological fluids to the prevention of bone loss in a living model—researchers can make informed decisions to advance the most promising candidates toward clinical development.
References
-
McGuigan, C., et al. (2024). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Medicinal Chemistry. DOI:10.1039/D4MD00208C. Available from: [Link]
-
Akshay, A., et al. (2018). Bisphosphonamidate Clodronate Prodrug Exhibits Potent Anticancer Activity in Non-Small Cell Lung Cancer cells. Journal of Medicinal Chemistry. Available from: [Link]
-
Sahota, O., et al. (2021). Bisphosphonate alternative regimens for the prevention of osteoporotic fragility fractures: BLAST-OFF, a mixed-methods study. Health Technology Assessment. Available from: [Link]
- Google Patents. (1984). Anti-inflammatory products derived from methylenediphosphonic acid, and process for their preparation. EP0100718B1.
-
Poon, C. D., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of a Novel Bone-Targeting Bisphosphonate-Ciprofloxacin Conjugate for the Treatment of Osteomyelitis Biofilms. Journal of Medicinal Chemistry. Available from: [Link]
-
Weinstein, R. S., et al. (2002). Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids. Journal of Clinical Investigation. Available from: [Link]
-
Rudge, E., Chan, A. H. Y., & Leeper, F. J. (2022). Phosphonate prodrugs: an overview and recent advances. RSC Medicinal Chemistry. Available from: [Link]
-
Arias-Gomez, A., et al. (2021). Polyethylenimine–Bisphosphonate–Cyclodextrin Ternary Conjugates: Supramolecular Systems for the Delivery of Antineoplastic Drugs. Journal of Medicinal Chemistry. Available from: [Link]
-
Vepsäläinen, J. (2001). Bisphosphonate prodrugs. ResearchGate. Available from: [Link]
- Google Patents. (2017). Bisphosphonate quinolone conjugates and uses thereof. WO2017210611A1.
- Google Patents. (2007). Phosphonated oxazolidinones and uses thereof for the prevention and treatment of bone and joint infections. WO2007138381A2.
-
Okuno, S., et al. (2020). Comparison of a Novel Bisphosphonate Prodrug and Zoledronic Acid in the Induction of Cytotoxicity in Human Vγ2Vδ2T Cells. ResearchGate. Available from: [Link]
-
Gem-bisphosphonic acid-based double hydrophilic block copolymers: RAFT synthesis and comparative assembly with gadolinium ions for the formation of MRI contrast agents. (2024). Polymer Chemistry. DOI:10.1039/D4PY00147H. Available from: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. YouTube. Available from: [Link]
-
Vepsäläinen, J. (2001). Bisphosphonate prodrugs. Expert Opinion on Therapeutic Patents. Available from: [Link]
-
Karadag, O., et al. (2007). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate. Archiv der Pharmazie. Available from: [Link]
-
Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. Available from: [Link]
-
MacNeill, R. J., et al. (2014). Quantitative analysis of bisphosphonates in biological samples. Bioanalysis. Available from: [Link]
-
Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. DOI:10.1039/D1MD00297J. Available from: [Link]
-
The apoptotic effect of bisphosphonates on osteoclasts depends on their chemical structure. ResearchGate. Available from: [Link]
-
Arias-Gomez, A., et al. (2021). Polyethylenimine–Bisphosphonate–Cyclodextrin Ternary Conjugates: Supramolecular Systems for the Delivery of Antineoplastic Drugs. ACS Publications. Available from: [Link]
-
Liu, A., et al. (2016). Preparation for Animal Models of Osteoporosis: A Systematic Review. Journal of Bone and Mineral Research. Available from: [Link]
-
MacNeill, R. J., et al. (2014). Quantitative Analysis of Bisphosphonates in Biological Samples. Bioanalysis. Available from: [Link]
-
De Clercq, E. (2016). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available from: [Link]
-
Jian, W., et al. (2006). A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Plotkin, L. I., et al. (1999). Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin. Journal of Clinical Investigation. Available from: [Link]
-
National Osteoporosis Guideline Group. (2021). Section 6: Pharmacological treatment options. NOGG. Available from: [Link]
-
Haffner-Luntzer, M., et al. (2019). Animal Models for Age-Related Osteoporosis. Gerontology. Available from: [Link]
-
Dr. Oracle. (2023). What are alternative treatments to bisphosphonates (BPs) for osteoporosis?. Available from: [Link]
-
A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
Jee, W. S. S., & Yao, W. (2001). The Laboratory Rat as an Animal Model for Osteoporosis Research. Journal of Musculoskeletal and Neuronal Interactions. Available from: [Link]
-
Mehellou, Y., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available from: [Link]
-
Rogers, M. J., et al. (2000). Cellular and molecular mechanisms of action of bisphosphonates. Cancer. Available from: [Link]
-
Rahbar, N., et al. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled. Journal of Food and Drug Analysis. Available from: [Link]
-
Schultz, B. E., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. Available from: [Link]
-
Kimmel, D. B. (2012). Animal Models for in Vivo Experimentation in Osteoporosis Research. ResearchGate. Available from: [Link]
-
Mehellou, Y. (2011). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University. Available from: [Link]
-
Sahota, O., et al. (2021). Bisphosphonate alternative regimens for the prevention of osteoporotic fragility fractures: BLAST-OFF, a mixed-method. White Rose Research Online. Available from: [Link]
-
Florent, R., et al. (2022). Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021. International Journal of Molecular Sciences. Available from: [Link]
-
Mayo Clinic. (2017). Mayo Clinic Q and A: Finding the right osteoporosis medication. Available from: [Link]
-
Coxon, F. P., et al. (2001). Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase. Journal of Biological Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisphosphonate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate alternative regimens for the prevention of osteoporotic fragility fractures: BLAST-OFF, a mixed-methods study - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate | 134606-34-1 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a Novel Bone-Targeting Bisphosphonate-Ciprofloxacin Conjugate for the Treatment of Osteomyelitis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2017210611A1 - Bisphosphonate quinolone conjugates and uses thereof - Google Patents [patents.google.com]
- 9. WO2007138381A2 - Phosphonated oxazolidinones and uses thereof for the prevention and treatment of bone and joint infections - Google Patents [patents.google.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Polyethylenimine–Bisphosphonate–Cyclodextrin Ternary Conjugates: Supramolecular Systems for the Delivery of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 14. Bisphosphonamidate Clodronate Prodrug Exhibits Potent Anticancer Activity in Non-Small Cell Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 19. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
